molecular formula C8H8ClFO B1586449 4-Chloro-2-fluorophenetole CAS No. 289039-40-3

4-Chloro-2-fluorophenetole

Cat. No.: B1586449
CAS No.: 289039-40-3
M. Wt: 174.6 g/mol
InChI Key: UHEYQGKTRZGNML-UHFFFAOYSA-N
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Description

4-Chloro-2-fluorophenetole (CAS 289039-34-5) is a halogen-substituted aromatic ether of interest in chemical research and development. With the molecular formula C8H8ClFO and a molecular weight of 174.60 g/mol, it serves as a versatile chemical intermediate . Halogenated phenols and their derivatives are key building blocks in the synthesis of pharmaceuticals and agrochemicals, as the halogen atoms can significantly influence the compound's physiological activity and are useful sites for further chemical modification . This compound is presented exclusively for research applications in laboratory settings. All information provided is for research purposes only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate precautions, referring to the safety data sheet before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-1-ethoxy-2-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClFO/c1-2-11-8-4-3-6(9)5-7(8)10/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHEYQGKTRZGNML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60378656
Record name 4-Chloro-2-fluorophenetole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

289039-40-3
Record name 4-Chloro-1-ethoxy-2-fluorobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=289039-40-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-2-fluorophenetole
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URL https://comptox.epa.gov/dashboard/DTXSID60378656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 4-Chloro-2-fluorophenetole: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: 4-Chloro-2-fluorophenetole (1-chloro-4-ethoxy-2-fluorobenzene) is a halogenated aromatic ether with significant potential as a versatile building block in the synthesis of complex organic molecules. Its unique substitution pattern, featuring chloro, fluoro, and ethoxy groups, provides a scaffold for developing novel pharmaceuticals and agrochemicals. This guide presents a comprehensive overview of 4-Chloro-2-fluorophenetole, beginning with its synthesis from the readily available precursor, 4-Chloro-2-fluorophenol. We will delve into its predicted chemical and physical properties, spectroscopic signature for characterization, core reactivity principles, and potential applications in drug discovery and materials science. This document is intended to serve as a foundational resource for researchers and professionals in organic synthesis and medicinal chemistry.

Introduction and Strategic Importance

Halogenated and fluorinated organic compounds are cornerstones of modern drug discovery. The incorporation of fluorine, in particular, can dramatically alter a molecule's metabolic stability, lipophilicity, and binding affinity. 4-Chloro-2-fluorophenetole is an exemplar of a simple scaffold that combines these strategic elements. As the ethyl ether derivative of 4-Chloro-2-fluorophenol, it serves as a lipophilic, chemically stable intermediate. The presence of three distinct functional handles on the aromatic ring—a fluoro group, a chloro group, and an ethoxy group—offers chemists a platform for regioselective modifications, making it a valuable intermediate in the synthesis of higher-value, complex target molecules.[1][2]

This guide provides a practical, field-proven perspective on the synthesis, characterization, and utilization of this compound, leveraging established chemical principles to create a predictive but robust profile in the absence of extensive dedicated literature.

Chemical Identity and Properties

While 4-Chloro-2-fluorophenetole is not as extensively documented as its phenolic precursor, we can confidently predict its properties based on its structure and the known data of its parent compound, 4-Chloro-2-fluorophenol.

Precursor: 4-Chloro-2-fluorophenol (CAS: 348-62-9)

The synthesis of the target phenetole begins with its corresponding phenol. A thorough understanding of the starting material is critical for a successful synthesis.

PropertyValueSource(s)
CAS Number 348-62-9[3][4][5]
Molecular Formula C₆H₄ClFO[4][6]
Molecular Weight 146.55 g/mol [4][5]
Appearance Colorless to light yellow liquid or low melting solid[7][8]
Melting Point 20 °C (lit.)[3][7][9]
Boiling Point 103-104 °C at 50 mmHg (lit.)[7][8][9]
Density 1.378 g/mL at 25 °C (lit.)[9][10]
Solubility Insoluble in water[3][8]
Refractive Index (n20/D) 1.536 (lit.)[8][9]
Target Compound: 4-Chloro-2-fluorophenetole

The conversion of the phenol to its ethyl ether (phenetole) modifies its physical properties by removing the acidic proton and eliminating hydrogen bonding capabilities.

PropertyPredicted ValueRationale
IUPAC Name 1-Chloro-4-ethoxy-2-fluorobenzene-
Molecular Formula C₈H₈ClFO-
Molecular Weight 174.60 g/mol Calculated
Appearance Colorless to pale yellow liquidTypical for aromatic ethers
Boiling Point > 180 °C (at atm. pressure)Increased molecular weight and loss of H-bonding relative to phenol
Melting Point < 20 °CRemoval of intermolecular hydrogen bonding often lowers the melting point
Density ~1.25 - 1.35 g/mLSimilar to other halogenated aromatic ethers
Solubility Insoluble in water; soluble in organic solvents (e.g., ether, CH₂Cl₂, THF)Increased lipophilicity compared to the phenol precursor

Synthesis and Characterization

The most direct and reliable method for preparing 4-Chloro-2-fluorophenetole is through the Williamson ether synthesis, a classic Sₙ2 reaction.[11] This involves the deprotonation of the starting phenol to form a phenoxide, which then acts as a nucleophile to attack an ethylating agent.[12]

Proposed Synthesis Protocol: Williamson Ether Synthesis

This protocol is a self-validating system designed for high yield and purity.

Reagents and Materials:

  • 4-Chloro-2-fluorophenol (1.0 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (1.5 - 2.0 eq)

  • Ethyl iodide (CH₃CH₂I) or Diethyl sulfate ((CH₃CH₂)₂SO₄) (1.1 - 1.2 eq)

  • N,N-Dimethylformamide (DMF) or Acetonitrile (anhydrous)

  • Diethyl ether or Ethyl acetate (for extraction)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-Chloro-2-fluorophenol (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Solvent Addition: Add anhydrous DMF (or acetonitrile) to the flask under an inert atmosphere (e.g., nitrogen or argon). The volume should be sufficient to create a stirrable slurry (approx. 5-10 mL per gram of phenol).

  • Addition of Ethylating Agent: Add the ethylating agent (e.g., ethyl iodide, 1.1 eq) dropwise to the stirring suspension at room temperature. Causality Note: Using a mild base like K₂CO₃ is sufficient for the acidic phenol and avoids potential side reactions that stronger bases like NaH might cause. DMF is an excellent polar aprotic solvent that accelerates Sₙ2 reactions.[13]

  • Reaction & Monitoring: Heat the reaction mixture to 60-80 °C and stir for 4-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting phenol spot.

  • Workup - Quenching: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing water.

  • Workup - Extraction: Extract the aqueous phase three times with diethyl ether or ethyl acetate. Combine the organic layers.

  • Workup - Washing: Wash the combined organic layers sequentially with water and then with brine to remove residual DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure 4-Chloro-2-fluorophenetole.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_reactants Reactants & Reagents cluster_process Process phenol 4-Chloro-2-fluorophenol setup 1. Combine Reactants in Flask phenol->setup base K₂CO₃ (Base) base->setup ethyl_halide Ethyl Iodide ethyl_halide->setup solvent DMF (Solvent) solvent->setup reaction 2. Heat (60-80°C) & Stir (4-12h) setup->reaction Williamson Ether Synthesis (Sₙ2) workup 3. Aqueous Workup & Extraction reaction->workup TLC Monitoring purify 4. Dry, Concentrate & Purify workup->purify Crude Product product Pure 4-Chloro-2-fluorophenetole purify->product Vacuum Distillation or Chromatography

Caption: Williamson Ether Synthesis workflow for 4-Chloro-2-fluorophenetole.

Spectroscopic Characterization Profile (Predicted)

Structural confirmation of the synthesized product is achieved through standard spectroscopic methods.

  • ¹H NMR: The most telling change from the precursor will be the disappearance of the broad phenolic -OH peak and the appearance of the ethyl group signals.

    • Aromatic Protons (3H): Complex multiplets expected between δ 6.9-7.4 ppm. The precise shifts will be influenced by the combined electronic effects of the -F, -Cl, and -OEt groups.

    • Ethoxy Methylene (-OCH₂CH₃, 2H): A quartet around δ 4.0-4.2 ppm.

    • Ethoxy Methyl (-OCH₂CH₃, 3H): A triplet around δ 1.3-1.5 ppm.

  • ¹³C NMR: The spectrum will show 8 distinct carbon signals, confirming the structure. Key signals include the two aliphatic carbons of the ethoxy group (~15 ppm and ~64 ppm) and the aromatic carbons, with their shifts influenced by the halogen and ether substituents.

  • IR Spectroscopy: The defining feature will be the disappearance of the broad O-H stretching band (typically ~3200-3500 cm⁻¹) from the phenol precursor. Key signals for the product will include:

    • C-H (aromatic): ~3050-3100 cm⁻¹

    • C-H (aliphatic): ~2850-2980 cm⁻¹

    • C-O-C (ether stretch): Strong bands around 1200-1250 cm⁻¹ (asymmetric) and 1030-1050 cm⁻¹ (symmetric).

    • C-Cl stretch: ~700-800 cm⁻¹

  • Mass Spectrometry (EI-MS): The molecular ion peak (M⁺) would be expected at m/z 174, with a characteristic M+2 peak at m/z 176 of approximately one-third the intensity, confirming the presence of a single chlorine atom.

Chemical Reactivity and Applications in Drug Discovery

The reactivity of 4-Chloro-2-fluorophenetole is governed by the interplay of its substituents.

Reactivity Insights
  • Aromatic Ring: The ethoxy group is a strong activating, ortho-, para-director for electrophilic aromatic substitution (EAS).[14] However, the fluoro and chloro groups are deactivating but also ortho-, para-directing. The positions ortho to the strongly activating ethoxy group (positions 3 and 5) are the most likely sites for electrophilic attack (e.g., nitration, halogenation, Friedel-Crafts reactions). Steric hindrance from the adjacent fluoro group may favor substitution at position 5.

  • Ether Linkage: The C-O bond of the ether is generally stable but can be cleaved under harsh acidic conditions (e.g., HBr, HI). The presence of electron-withdrawing halogens on the ring makes this cleavage more difficult compared to unsubstituted phenetole.[15]

  • Nucleophilic Aromatic Substitution (SₙAr): The chloro group is not highly activated towards SₙAr, as there are no strong electron-withdrawing groups (like -NO₂) positioned ortho or para to it. However, under forcing conditions or with metal catalysis, it can be a site for cross-coupling reactions.

Applications as a Pharmaceutical Intermediate

Aromatic ethers containing fluorine and chlorine are prevalent motifs in pharmaceuticals and agrochemicals.[1] 4-Chloro-2-fluorophenetole serves as a key intermediate, allowing for the introduction of this specific substitution pattern into a larger molecule. Its utility lies in its role as a building block for more complex structures, where subsequent reactions can be directed to other parts of the molecule or one of the halogen atoms can be replaced via cross-coupling chemistry.[16][17] This scaffold is valuable in phenotypic drug discovery programs where libraries of diverse small molecules are screened for biological activity.[18]

Safety, Handling, and Storage

While specific toxicology data for 4-Chloro-2-fluorophenetole is not available, a robust safety protocol can be established based on the known hazards of its precursor and related halogenated aromatic compounds.

  • Hazard Classification (Predicted): Based on the precursor 4-Chloro-2-fluorophenol, the phenetole derivative should be handled as a substance that is potentially harmful if swallowed, causes skin irritation, and causes serious eye irritation.[3][10]

  • GHS Hazard Statements (Precursor, for guidance):

    • H315: Causes skin irritation.[3]

    • H319: Causes serious eye irritation.[3]

    • H335: May cause respiratory irritation.[3]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[3]

    • Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.[3]

    • Respiratory Protection: Use only in a well-ventilated area or with a chemical fume hood. If exposure limits may be exceeded, a full-face respirator with an appropriate organic vapor cartridge is recommended.[3]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents.[10]

  • Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.[3]

Conclusion

4-Chloro-2-fluorophenetole represents a strategically important, albeit under-documented, chemical intermediate. By applying the foundational principles of organic synthesis, specifically the Williamson ether synthesis, it can be reliably prepared from its well-characterized phenol precursor. Its predicted properties and spectroscopic signatures provide a clear pathway for its synthesis and identification. The compound's value lies in its potential as a versatile building block for the creation of novel compounds in the pharmaceutical and agrochemical industries, offering a unique combination of reactive sites and metabolically robust functional groups. This guide provides the necessary technical and safety information for researchers to confidently synthesize, characterize, and utilize 4-Chloro-2-fluorophenetole in their research and development endeavors.

References

  • US20160280619A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.
  • The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Casein/Albumin Silver/Zinc Oxide Nanoparticles for Efficient Dispersive Solid-Phase Microextraction of Phenolic Compounds from Aqueous Solutions Followed by UV–Visible Spectrometry. ACS Omega. [Link]

  • Fluorous Ethers. RSC Publishing. [Link]

  • Phenotypic Drug Discovery: Recent successes, lessons learned and new directions. PMC. [Link]

  • Alcohol to Ether using Williamson synthesis (O-Alkylation). Organic Chemistry Portal. [Link]

  • The Williamson Ether Synthesis. University of Wisconsin-Madison. [Link]

  • Bromothymol blue. Wikipedia. [Link]

  • A New Approach for the Synthesis of 4-Chloro-2-fluoronitrobenzene. ResearchGate. [Link]

  • Are These 'Inert' Solvents Actually Reactive?. YouTube. [Link]

  • Catalytic selective mono- and difluoroalkylation using fluorinated silyl enol ethers. Chemical Communications (RSC Publishing). [Link]

  • Williamson Ether Synthesis. Name Reactions in Organic Synthesis. [Link]

  • Computational Approach to Structural Alerts: Furans, Phenols, Nitroaromatics, and Thiophenes. PMC - NIH. [Link]

  • 2-Phenethylamines in Medicinal Chemistry: A Review. MDPI. [Link]

  • Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Francis Academic Press. [Link]

  • CN114790139A - Method for synthesizing 2-chloro-4-fluorobenzoic acid by taking 2-chloro-4-amino bromobenzene as raw material.
  • EAS reactions of ethers (video). Khan Academy. [Link]

  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. PMC. [Link]

  • 4-chloro-2-fluorophenol - CAS:348-62-9. Sunway Pharm Ltd. [Link]

  • 2-FLUORO-4-CHLOROPHENOL. ChemBK. [Link]

  • The Crucial Role of Thiophene Intermediates in Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • 4-Chloro-2-fluorophenol. Oakwood Chemical. [Link]

Sources

An In-depth Technical Guide to the Synthesis of 4-Chloro-2-fluorophenetole

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 4-Chloro-2-fluorophenetole, a valuable intermediate in the pharmaceutical and agrochemical industries. The primary focus is on the Williamson ether synthesis, a robust and widely applicable method for the preparation of ethers. This document delves into the mechanistic underpinnings of this reaction, offers a detailed experimental protocol, and discusses the critical parameters for process optimization. Furthermore, it outlines the necessary purification techniques and analytical characterization of the final product, while also emphasizing the essential safety protocols required for handling the involved chemical entities.

Introduction

4-Chloro-2-fluorophenetole, also known as 4-chloro-1-ethoxy-2-fluorobenzene, is a key building block in the synthesis of various biologically active molecules. Its substituted phenyl ring provides a scaffold for the development of novel therapeutic agents and crop protection chemicals. The presence of the chloro and fluoro substituents significantly influences the molecule's electronic properties and metabolic stability, making it a desirable synthon for medicinal chemists and process development scientists.

The most common and efficient method for the synthesis of 4-Chloro-2-fluorophenetole is the Williamson ether synthesis. This venerable reaction, first reported by Alexander Williamson in 1850, remains a cornerstone of organic synthesis due to its reliability and versatility.[1] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, involving the reaction of an alkoxide with a primary alkyl halide.[1][2]

This guide will provide a detailed exploration of the synthesis of 4-Chloro-2-fluorophenetole, with a focus on practical application and a deep understanding of the underlying chemical principles.

The Williamson Ether Synthesis: A Mechanistic Overview

The synthesis of 4-Chloro-2-fluorophenetole via the Williamson ether synthesis involves two key steps:

  • Deprotonation of the Phenol: The weakly acidic proton of the hydroxyl group of 4-Chloro-2-fluorophenol is removed by a suitable base to form a more nucleophilic phenoxide ion.

  • Nucleophilic Attack: The resulting phenoxide ion then acts as a nucleophile, attacking the electrophilic carbon of an ethylating agent (e.g., ethyl bromide or diethyl sulfate) in an SN2 reaction, displacing the leaving group and forming the desired ether.

The overall transformation is depicted below:

Figure 1: General scheme of the Williamson ether synthesis for 4-Chloro-2-fluorophenetole.

The success of the Williamson ether synthesis is highly dependent on the choice of reagents and reaction conditions. For the synthesis of 4-Chloro-2-fluorophenetole, the following factors are of paramount importance:

  • Choice of Base: A moderately strong base is required to deprotonate the phenol without promoting side reactions. Anhydrous potassium carbonate (K₂CO₃) is a common and effective choice for this purpose. It is a solid, easy to handle, and sufficiently basic to generate the phenoxide in situ. Stronger bases like sodium hydride (NaH) can also be used, but they require more stringent anhydrous conditions.

  • Choice of Ethylating Agent: The ethylating agent must possess a good leaving group and be a primary alkyl halide to favor the SN2 mechanism.[2] Ethyl bromide (CH₃CH₂Br) and diethyl sulfate ((CH₃CH₂)₂SO₄) are excellent choices. Ethyl iodide is more reactive but also more expensive.

  • Choice of Solvent: A polar aprotic solvent is ideal for SN2 reactions as it can solvate the cation of the base without strongly solvating the nucleophile, thus enhancing its reactivity. Acetone and dimethylformamide (DMF) are commonly used solvents for this reaction.[3] Acetone is often preferred due to its lower boiling point, which simplifies product isolation.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of 4-Chloro-2-fluorophenetole.

Materials and Reagents
Reagent/MaterialCAS NumberMolecular FormulaPuritySupplier
4-Chloro-2-fluorophenol348-62-9C₆H₄ClFO≥98%e.g., Sigma-Aldrich, TCI
Ethyl Bromide74-96-4C₂H₅Br≥99%e.g., Sigma-Aldrich, Acros
Anhydrous Potassium Carbonate584-08-7K₂CO₃≥99%e.g., Fisher Scientific
Acetone67-64-1C₃H₆OACS Gradee.g., VWR
Diethyl Ether60-29-7C₄H₁₀OACS Gradee.g., Fisher Scientific
Anhydrous Magnesium Sulfate7487-88-9MgSO₄≥97%e.g., Sigma-Aldrich
Equipment
  • Round-bottom flask (250 mL)

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

Synthesis Procedure

Figure 2: Step-by-step experimental workflow for the synthesis of 4-Chloro-2-fluorophenetole.

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-Chloro-2-fluorophenol (1.0 eq.), anhydrous potassium carbonate (1.5 eq.), and acetone (10 volumes).

  • Addition of Ethylating Agent: While stirring the suspension at room temperature, add ethyl bromide (1.2 eq.) dropwise over a period of 15 minutes.

  • Reaction: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 56 °C) using a heating mantle. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Filter the solid potassium carbonate and potassium bromide using a Büchner funnel and wash the solid with a small amount of acetone.

  • Extraction: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone. Dissolve the resulting residue in diethyl ether (50 mL). Transfer the solution to a separatory funnel and wash with 1 M aqueous sodium hydroxide (2 x 25 mL) to remove any unreacted phenol, followed by a wash with brine (25 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-Chloro-2-fluorophenetole.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 4-Chloro-2-fluorophenetole as a colorless oil.

Characterization of 4-Chloro-2-fluorophenetole

The identity and purity of the synthesized 4-Chloro-2-fluorophenetole should be confirmed by standard analytical techniques.

Spectroscopic Data (Predicted)

Due to the limited availability of published experimental spectra for 4-Chloro-2-fluorophenetole, the following are predicted values based on the analysis of structurally similar compounds.

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 7.15-7.05 (m, 2H, Ar-H)

    • δ 6.95-6.85 (m, 1H, Ar-H)

    • δ 4.10 (q, J = 7.0 Hz, 2H, -OCH₂CH₃)

    • δ 1.45 (t, J = 7.0 Hz, 3H, -OCH₂CH₃)

  • ¹³C NMR (CDCl₃, 101 MHz):

    • δ 155.5 (d, JCF ≈ 245 Hz)

    • δ 145.0 (d, JCF ≈ 12 Hz)

    • δ 124.0 (d, JCF ≈ 4 Hz)

    • δ 122.5 (d, JCF ≈ 7 Hz)

    • δ 117.0 (d, JCF ≈ 2 Hz)

    • δ 116.5 (d, JCF ≈ 25 Hz)

    • δ 65.0

    • δ 14.5

  • IR (neat, cm⁻¹):

    • 3050-3100 (aromatic C-H stretch)

    • 2850-2980 (aliphatic C-H stretch)

    • 1580, 1490 (aromatic C=C stretch)

    • 1250 (asymmetric C-O-C stretch)

    • 1040 (symmetric C-O-C stretch)

    • 1100 (C-F stretch)

    • 800-850 (C-Cl stretch)

  • Mass Spectrometry (EI):

    • m/z (relative intensity): 174 (M⁺), 145, 117, 82

Safety and Handling

It is imperative that this synthesis is conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) is worn at all times.

  • 4-Chloro-2-fluorophenol: Harmful if swallowed or in contact with skin. Causes skin irritation and serious eye irritation. May cause respiratory irritation.

  • Ethyl Bromide: Flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled. Suspected of causing cancer.[4] Causes skin irritation and serious eye irritation. May cause respiratory irritation.[5]

  • Diethyl Sulfate: Probable human carcinogen.[6] Toxic if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage.[7][8]

  • Potassium Carbonate: Causes serious eye irritation and skin irritation.[1][9] May cause respiratory irritation.[10]

  • Acetone: Highly flammable liquid and vapor.[2] Causes serious eye irritation.[3] May cause drowsiness or dizziness.

  • Diethyl Ether: Extremely flammable liquid and vapor. May form explosive peroxides. Harmful if swallowed. May cause drowsiness or dizziness.

Emergency Procedures:

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.

  • Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water.

In all cases of exposure, seek immediate medical attention.

Conclusion

The Williamson ether synthesis provides an effective and straightforward pathway for the preparation of 4-Chloro-2-fluorophenetole. By carefully selecting the base, ethylating agent, and solvent, and by adhering to the detailed experimental protocol, researchers can reliably synthesize this valuable intermediate. Proper purification and thorough analytical characterization are essential to ensure the quality of the final product for its intended applications in drug discovery and development. Adherence to strict safety protocols is paramount throughout the entire synthetic process.

References

  • Acetone - Chemical Safety Facts. (n.d.). Retrieved from [Link]

  • Acetone - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health. Retrieved from [Link]

  • Acetone Hazards - Safe Handling and Disposal Practices. (2024, March 29). SafetyIQ. Retrieved from [Link]

  • The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry. Retrieved from [Link]

  • Diethyl sulfate. (n.d.). In Wikipedia. Retrieved from [Link]

  • Diethyl Sulfate - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health. Retrieved from [Link]

  • ETHYL BROMIDE - HAZARD SUMMARY. (n.d.). New Jersey Department of Health. Retrieved from [Link]

  • Ethyl Bromide | CH3CH2Br | CID 6332. (n.d.). PubChem. Retrieved from [Link]

  • ICSC 0570 - DIETHYL SULFATE. (n.d.). International Labour Organization. Retrieved from [Link]

  • Potassium Carbonate Anhydrous All Grades SDS. (n.d.). Armand Products. Retrieved from [Link]

  • SAFETY DATA SHEET Potassium Carbonate, Anhydrous. (n.d.). Enartis. Retrieved from [Link]

  • Diethyl Sulfate | EPA. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Ethyl bromide - NIOSH Pocket Guide to Chemical Hazards. (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link]

  • Safety Data Sheet POTASSIUM CARBONATE. (2015, August 5). Enartis. Retrieved from [Link]

  • Safety Data Sheet Potassium Carbonate Revision 5, Date 18 Dec 2020. (2020, December 18). Redox. Retrieved from [Link]

  • Bromoethane_ Ethyl bromide MSDS. (n.d.). KSCL (KRISHNA). Retrieved from [Link]

  • Williamson ether synthesis. (n.d.). In Wikipedia. Retrieved from [Link]

Sources

An In-depth Technical Guide to 4-Chloro-2-fluorophenol: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: This technical guide provides a comprehensive overview of 4-Chloro-2-fluorophenol (CAS No. 348-62-9), a key halogenated intermediate in the synthesis of pharmaceuticals, agrochemicals, and liquid crystal materials. While the initial subject of interest was 4-Chloro-2-fluorophenetole (properly named 1-Chloro-4-ethoxy-2-fluorobenzene, CAS No. 289039-33-4), publicly available experimental data for this derivative is exceptionally scarce. Consequently, this guide focuses on its critical precursor, 4-Chloro-2-fluorophenol, for which extensive data exists. The properties and reactivity of this phenol are foundational for the synthesis and understanding of its subsequent derivatives, including the corresponding phenetole. This document delves into the core physical and chemical properties, spectroscopic profile, synthesis protocols, and safety considerations for 4-Chloro-2-fluorophenol, offering valuable insights for researchers and professionals in chemical R&D and drug discovery.

Core Molecular and Physical Properties

4-Chloro-2-fluorophenol is a substituted aromatic compound featuring chlorine, fluorine, and hydroxyl functional groups. These substituents significantly influence its electronic properties, reactivity, and physical state. The molecule's structure is foundational to its utility as a chemical building block.

Key Identifiers and Structural Information:

  • IUPAC Name: 4-chloro-2-fluorophenol[1]

  • CAS Number: 348-62-9[1][2][3]

  • Molecular Formula: C₆H₄ClFO[1][2]

  • Molecular Weight: 146.55 g/mol [1]

  • SMILES: C1=CC(=C(C=C1Cl)F)O[1]

  • InChI Key: ZKMUKBBWORLNLA-UHFFFAOYSA-N[1][4]

The physical properties of 4-Chloro-2-fluorophenol are summarized in the table below. It exists as a colorless to light yellow liquid or a low-melting solid at room temperature, a critical consideration for handling and reaction setup.[2]

PropertyValueSource(s)
Appearance Clear colorless to light yellow liquid or low melting solid[2]
Melting Point 20 °C (lit.)[4]
Boiling Point 103-104 °C at 50 mmHg (lit.)[4]
Density 1.378 g/mL at 25 °C (lit.)[4]
Flash Point 81 °C (177.8 °F) - closed cup[4]
Refractive Index (n20/D) 1.536 (lit.)[4]
Water Solubility Insoluble[2]
pKa 8.26 ± 0.18 (Predicted)

Chemical Properties and Reactivity

The reactivity of 4-Chloro-2-fluorophenol is governed by the interplay of its three functional groups on the benzene ring. The hydroxyl group is acidic and a key site for derivatization, while the halogen substituents influence the aromatic ring's susceptibility to electrophilic and nucleophilic substitution.

  • Acidity: The phenolic hydroxyl group can be deprotonated by a base to form a phenoxide ion. This is the first step in common derivatization reactions, such as etherification.

  • Etherification (Synthesis of Phenetoles): The phenoxide, generated by treating the phenol with a base like sodium hydroxide or potassium carbonate, is a potent nucleophile. It can react with ethylating agents (e.g., ethyl iodide, diethyl sulfate) via the Williamson ether synthesis to produce 4-Chloro-2-fluorophenetole. This reaction is fundamental to accessing the ether derivatives of this phenol.

  • Aromatic Substitution: The hydroxyl group is a strong activating group, directing electrophilic aromatic substitution to the ortho and para positions. However, with the para position blocked by chlorine, substitution is directed to the positions ortho to the hydroxyl group.

  • Reductive Dechlorination: Under specific conditions, such as with a sulfate-reducing consortium, 4-Chloro-2-fluorophenol can undergo reductive dechlorination to yield 2-fluorophenol, demonstrating a potential pathway for bioremediation.[4]

Workflow: Williamson Ether Synthesis of 4-Chloro-2-fluorophenetole

The diagram below illustrates the logical workflow for synthesizing the target phenetole from the phenol, a standard and reliable protocol in organic chemistry.

G phenol 4-Chloro-2-fluorophenol phenoxide Potassium/Sodium 4-Chloro-2-fluorophenoxide (in situ) phenol->phenoxide Deprotonation base Base (e.g., K₂CO₃, NaOH) base->phenoxide phenetole 4-Chloro-2-fluorophenetole (1-Chloro-4-ethoxy-2-fluorobenzene) phenoxide->phenetole SN2 Reaction solvent Solvent (e.g., Acetone, DMF) ethylating_agent Ethylating Agent (e.g., Ethyl Iodide) ethylating_agent->phenetole

Caption: General workflow for the synthesis of 4-Chloro-2-fluorophenetole.

Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (typically 6.5-7.5 ppm) corresponding to the three protons on the benzene ring. The coupling patterns (doublets, doublet of doublets) will be complex due to splitting by the adjacent fluorine atom (H-F coupling) and other protons. A broad singlet corresponding to the hydroxyl proton will also be present, which can be exchanged with D₂O.

  • ¹³C NMR: The carbon NMR spectrum will display six distinct signals for the aromatic carbons. The carbon atoms bonded to fluorine will show characteristic large coupling constants (¹JCF), and smaller couplings will be observed for carbons two or three bonds away (²JCF, ³JCF). The chemical shifts will be influenced by the electronegativity of the halogen and hydroxyl substituents.

Infrared (IR) Spectroscopy

The IR spectrum provides crucial information about the functional groups present.

  • O-H Stretch: A prominent, broad absorption band is expected in the region of 3200-3600 cm⁻¹ due to the stretching vibration of the phenolic hydroxyl group.

  • C-O Stretch: A strong band around 1200-1260 cm⁻¹ corresponds to the C-O stretching of the phenol.

  • C=C Aromatic Stretch: Multiple sharp bands will appear in the 1450-1600 cm⁻¹ region.

  • C-Cl and C-F Stretches: Absorptions for C-Cl (typically 700-850 cm⁻¹) and C-F (typically 1000-1300 cm⁻¹) will also be present.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) would show a molecular ion peak (M⁺) at m/z 146. A characteristic M+2 peak at m/z 148 with an intensity of approximately one-third of the M⁺ peak will be observed, which is indicative of the presence of a single chlorine atom (due to the ³⁵Cl and ³⁷Cl isotopes). Fragmentation patterns would likely involve the loss of CO, Cl, and other fragments from the aromatic ring.

Analytical Methods

For quantitative analysis and impurity profiling, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the methods of choice.

  • HPLC: Reversed-phase HPLC with a C18 column, using a mobile phase such as acetonitrile/water or methanol/water with UV detection, is a standard method for analyzing phenolic compounds.

  • GC-MS: Gas chromatography coupled with mass spectrometry is a powerful tool for both separation and identification of volatile derivatives of the phenol or the phenol itself, providing high sensitivity and structural confirmation.

Applications in Research and Development

4-Chloro-2-fluorophenol is primarily used as an intermediate in the synthesis of more complex molecules.[2] Its trifunctional nature makes it a versatile starting point for building molecules with specific biological or physical properties.

  • Pharmaceutical Synthesis: Halogenated aromatic compounds are ubiquitous in modern pharmaceuticals.[5][6] The chlorine and fluorine atoms can modulate a drug candidate's metabolic stability, lipophilicity, and binding affinity to protein targets.[7] This phenol serves as a scaffold to introduce these desirable properties into new active pharmaceutical ingredients (APIs).

  • Agrochemicals: Similar to pharmaceuticals, the development of new pesticides and herbicides often relies on halogenated aromatic intermediates to enhance efficacy and control physicochemical properties.

  • Liquid Crystal Materials: Fluorinated compounds are of significant interest in the development of liquid crystal materials used in display technologies.[2]

Safety, Handling, and Storage

As a reactive chemical intermediate, proper handling of 4-Chloro-2-fluorophenol is essential to ensure laboratory safety.

Hazard Identification (GHS Classification):

  • Skin Irritation: Causes skin irritation.[4]

  • Eye Irritation: Causes serious eye irritation.[4]

  • Respiratory Irritation: May cause respiratory irritation.[4]

Recommended Handling Procedures:

  • Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[4]

  • Spill Management: In case of a spill, absorb with an inert material and dispose of as hazardous waste. Prevent entry into drains.

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.

  • Keep away from incompatible materials such as strong oxidizing agents and bases.

References

  • Sigma-Aldrich. 4-Chloro-2-fluorophenol 99%.

  • ChemicalBook. 4-Chloro-2-fluorotoluene(452-75-5) 1H NMR spectrum.

  • J&K Scientific. 4-Chloro-2-fluorophenol, 98% | 348-62-9.

  • ECHEMI. 348-62-9, 4-Chloro-2-fluorophenol Formula.

  • Sunway Pharm Ltd. 4-chloro-2-fluorophenol - CAS:348-62-9.

  • ChemicalBook. 4-Chloro-2-fluorotoluene(452-75-5) 13C NMR spectrum.

  • ChemicalBook. 4-Chloro-2-fluorophenol | 348-62-9.

  • ChemicalBook. 2-Chloro-4-fluorophenol(1996-41-4) 1H NMR spectrum.

  • ECHEMI. 1-Chloro-4-ethoxy-2-fluorobenzene.

  • Fisher Scientific. Material Safety Data Sheet.

  • Furman University Scholar Exchange. Microwave spectrum and analysis of 4-chloro-2-fluorophenol.

  • Fisher Scientific. SAFETY DATA SHEET.

  • C/D/N Isotopes, Inc. Safety Data Sheet - 4-Chloro-α,α,α-trifluorotoluene-d4.

  • Fisher Scientific. SAFETY DATA SHEET - 4-Chloro-3-ethoxy-2-fluorobenzoyl chloride.

  • Human Metabolome Database. 13C NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0246398).

  • Google Patents. US5053557A - Process for preparing 2-chloro-4-fluorophenol.

  • Sigma-Aldrich. 1-Chloro-4-fluorobenzene 98%.

  • Sigma-Aldrich. 4-Chloro-2-fluorophenol 99%.

  • ChemicalBook. 2-Chloro-4-fluorotoluene(452-73-3) 13C NMR spectrum.

  • Thermo Fisher Scientific. SAFETY DATA SHEET - 1-Chloro-4-fluorobenzene.

  • PubChem. 4-chloro-2-fluorophenol.

  • PubChem. 4-Chloro-2-methylphenol.

  • Google Patents. US4620042A - Preparation of 2-chloro-4-fluorophenol from 4-fluorophenol.

  • Biological Magnetic Resonance Bank. 4-Chlorophenol at BMRB.

  • Supporting Information. Copies of 1H and 13C NMR Spectra of Products.

  • ChemicalBook. 2-Chloro-4-fluorobenzoic acid(2252-51-9) 1H NMR spectrum.

  • ChemicalBook. 4-Chlorophenol(106-48-9) 13C NMR spectrum.

  • ChemicalBook. 4-Chloro-2-fluorophenol CAS#: 348-62-9.

  • ChemicalBook. 1-Bromo-3-chloro-4-ethoxy-2-fluorobenzene.

  • ECHEMI. 4-Chloro-2-fluorophenol SDS, 348-62-9 Safety Data Sheets.

  • NIST WebBook. Phenol, 4-chloro-.

  • PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.

  • PubChem. 1-Chloro-2-(4-ethoxybenzyl)-4-iodobenzene.

  • ResearchGate. Fig. S18 1 H NMR spectra of 4-Chlorophenol in CDCl 3.

  • PubMed. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.

  • NIST WebBook. Benzene, 1-chloro-2-ethoxy-.

  • Benchchem. Applications of N-Chloro-2-fluoroacetamide in Medicinal Chemistry.

  • Benchchem. The Versatile Role of 4-Chlorocyclohexanol in Medicinal Chemistry.

  • NIST WebBook. Phenol, 2,4-dichloro-.

  • NIST WebBook. Phenol, 4-chloro- Mass Spectrum.

  • ResearchGate. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review | Request PDF.

  • ChemicalBook. 4-Chloro-4'-fluorobutyrophenone(3874-54-2) MS spectrum.

  • NIST WebBook. Benzenamine, 4-chloro-2-nitro-.

  • ChemicalBook. 4-Chlorophenol(106-48-9) IR Spectrum.

  • mzCloud. Clorophene.

Sources

An In-Depth Technical Guide to 4-Chloro-2-fluorophenetole: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 4-Chloro-2-fluorophenetole, a halogenated aromatic ether with potential applications in medicinal chemistry and materials science. Due to its limited commercial availability, this document focuses on a robust and well-established synthetic route from its precursor, 4-Chloro-2-fluorophenol. We will delve into the critical aspects of its synthesis, purification, and characterization, offering field-proven insights to ensure reproducible and reliable results in a research and development setting.

Core Chemical Identifiers and Properties of the Key Precursor

All experimental protocols and theoretical discussions within this guide originate from the foundational starting material, 4-Chloro-2-fluorophenol. Its core identifiers and physicochemical properties are summarized below.

IdentifierValueSource(s)
Chemical Name 4-Chloro-2-fluorophenol[1][2][3]
CAS Number 348-62-9[1][2][3][4]
Molecular Formula C₆H₄ClFO[1][2]
Molecular Weight 146.55 g/mol [2][3]
Appearance Clear colorless to light yellow liquid or low melting solid[1]
Boiling Point 103-104 °C at 50 mmHg
Melting Point 20 °C
Density 1.378 g/mL at 25 °C

The molecular formula for the target compound, 4-Chloro-2-fluorophenetole , is C₈H₈ClFO . Its molecular weight and other properties will be dependent on the successful synthesis from the aforementioned precursor.

Synthesis of 4-Chloro-2-fluorophenetole via Williamson Ether Synthesis

The most logical and widely applicable method for preparing 4-Chloro-2-fluorophenetole is the Williamson ether synthesis. This venerable yet reliable reaction involves the deprotonation of a phenol to form a phenoxide, which then acts as a nucleophile to attack an ethyl halide.

Reaction Causality and Mechanistic Considerations

The hydroxyl group of 4-Chloro-2-fluorophenol is weakly acidic and requires a suitable base to be deprotonated, forming the more nucleophilic phenoxide ion. The choice of base is critical; a strong base such as sodium hydride or potassium carbonate is typically employed to ensure complete deprotonation without introducing competing nucleophiles. The subsequent SN2 reaction with an ethylating agent, such as ethyl iodide or ethyl bromide, proceeds to form the desired ether linkage. The fluoride and chloride substituents on the aromatic ring are generally unreactive under these conditions.

Williamson_Ether_Synthesis cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack (SN2) Phenol 4-Chloro-2-fluorophenol Phenoxide Potassium 4-chloro-2-fluorophenoxide Phenol->Phenoxide + Base Base Base (e.g., K₂CO₃) Ethyl_Halide Ethyl Halide (e.g., CH₃CH₂I) Phenetole 4-Chloro-2-fluorophenetole Ethyl_Halide->Phenetole Phenoxide->Phenetole + Ethyl Halide Salt Salt (e.g., KI)

Caption: Williamson Ether Synthesis of 4-Chloro-2-fluorophenetole.

Detailed Experimental Protocol

This protocol is a self-validating system designed for high yield and purity.

Materials:

  • 4-Chloro-2-fluorophenol (98% or higher purity)

  • Anhydrous Potassium Carbonate (K₂CO₃), finely powdered

  • Ethyl Iodide (CH₃CH₂I) or Ethyl Bromide (CH₃CH₂Br)

  • Anhydrous Acetone or Dimethylformamide (DMF)

  • Diethyl Ether

  • Saturated aqueous solution of Sodium Bicarbonate (NaHCO₃)

  • Saturated aqueous solution of Sodium Chloride (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Rotary Evaporator

  • Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, separatory funnel)

Procedure:

  • Reaction Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 4-Chloro-2-fluorophenol (1.0 eq).

  • Solvent and Base Addition: Add anhydrous acetone or DMF to dissolve the phenol. To this solution, add finely powdered anhydrous potassium carbonate (1.5 - 2.0 eq).

  • Addition of Ethylating Agent: While stirring vigorously, add ethyl iodide or ethyl bromide (1.2 - 1.5 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the solid potassium carbonate and potassium iodide/bromide salts.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.

    • Dissolve the residue in diethyl ether.

    • Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude 4-Chloro-2-fluorophenetole.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Characterization and Quality Control

The identity and purity of the synthesized 4-Chloro-2-fluorophenetole should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, ¹⁹F NMR): To confirm the molecular structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify functional groups.

  • Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): To assess purity.

Potential Applications in Research and Drug Development

Halogenated aromatic compounds are pivotal building blocks in the synthesis of pharmaceuticals and agrochemicals. 4-Chloro-2-fluorophenetole can serve as a key intermediate in the development of novel compounds with potential biological activity. The presence of both chlorine and fluorine atoms can influence the compound's lipophilicity, metabolic stability, and binding affinity to biological targets.

Applications cluster_Pharma Drug Discovery Phenetole 4-Chloro-2-fluorophenetole Agrochemicals Agrochemical Synthesis Phenetole->Agrochemicals Intermediate Pharmaceuticals Pharmaceutical Synthesis Phenetole->Pharmaceuticals Scaffold Materials Material Science Phenetole->Materials Monomer Precursor Bioactive_Molecules Novel Bioactive Molecules Pharmaceuticals->Bioactive_Molecules Metabolic_Probes Metabolic Probes Pharmaceuticals->Metabolic_Probes

Caption: Potential Application Pathways for 4-Chloro-2-fluorophenetole.

Safety and Handling

4-Chloro-2-fluorophenol is classified as an irritant.[1] It is essential to handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. The synthesized 4-Chloro-2-fluorophenetole should be treated with similar precautions until its toxicological properties are fully evaluated.

References

  • US4620042A - Preparation of 2-chloro-4-fluorophenol
  • Chemical Properties of 2-Chloro-4-fluorophenol (CAS 1996-41-4) - Cheméo. [Link]

  • US5053557A - Process for preparing 2-chloro-4-fluorophenol - Google P

Sources

Spectroscopic Characterization of 4-Chloro-2-fluorophenetole: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-Chloro-2-fluorophenetole (CAS No: 289039-33-4), also known as 1-Chloro-4-ethoxy-2-fluorobenzene, is a halogenated aromatic ether. Its structural complexity, arising from the interplay of the chloro, fluoro, and ethoxy substituents on the benzene ring, gives rise to a unique spectroscopic fingerprint. This technical guide provides an in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. Understanding these spectroscopic characteristics is crucial for researchers and scientists involved in the synthesis, identification, and application of this and related molecules in fields such as medicinal chemistry and materials science.

This document moves beyond a simple presentation of data, offering insights into the rationale behind the spectral features and the experimental considerations for acquiring high-quality data. The predicted spectroscopic data herein is synthesized from established principles of spectroscopy and comparative analysis with structurally analogous compounds.

Molecular Structure

The structural arrangement of substituents on the aromatic ring dictates the electronic environment of each atom, which is fundamental to interpreting the spectroscopic data.

Figure 1: Molecular Structure of 4-Chloro-2-fluorophenetole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR data are presented below, based on established substituent effects on aromatic systems.

¹H NMR Spectroscopy

The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons and the ethyl group protons. The chemical shifts of the aromatic protons are influenced by the electron-withdrawing effects of the chlorine and fluorine atoms and the electron-donating effect of the ethoxy group.

Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Assignment
~7.15ddJ(H,F) ≈ 8, J(H,H) ≈ 2H-3
~7.05dJ(H,F) ≈ 10H-6
~6.95dddJ(H,H) ≈ 8, J(H,H) ≈ 2, J(H,F) ≈ 2H-5
4.08qJ(H,H) = 7.0-OCH₂CH₃
1.42tJ(H,H) = 7.0-OCH₂CH₃

Expertise & Experience: Interpreting the ¹H NMR Spectrum

The predicted chemical shifts and coupling patterns are a direct consequence of the substituent positions. The fluorine at C-2 will exhibit coupling to the adjacent protons, H-3 and H-6, with typical ortho and meta H-F coupling constants, respectively. The chlorine at C-4 will primarily influence the chemical shifts through its inductive effect. The ethoxy group's methylene protons are deshielded due to the adjacent oxygen atom, resulting in a downfield shift to around 4.08 ppm, while the methyl protons appear in the typical aliphatic region. The quartet and triplet pattern of the ethyl group is a classic signature of this moiety.

¹³C NMR Spectroscopy

The carbon NMR spectrum will show eight distinct signals corresponding to the six aromatic carbons and the two carbons of the ethyl group. The chemical shifts are significantly affected by the electronegativity of the attached halogens and the oxygen of the ethoxy group.

Predicted Chemical Shift (δ, ppm) Assignment
~155 (d, ¹J(C,F) ≈ 245 Hz)C-2
~150 (d, ²J(C,F) ≈ 10 Hz)C-1
~128 (d, ⁴J(C,F) ≈ 3 Hz)C-4
~123C-6
~118 (d, ³J(C,F) ≈ 20 Hz)C-3
~115 (d, ³J(C,F) ≈ 5 Hz)C-5
64.5-OCH₂CH₃
14.7-OCH₂CH₃

Expertise & Experience: Interpreting the ¹³C NMR Spectrum

The most notable feature of the ¹³C NMR spectrum is the large one-bond carbon-fluorine coupling constant (¹J(C,F)) for C-2, which is characteristic of a fluorine atom directly attached to a carbon. Smaller two-, three-, and four-bond couplings will also be observed for the other aromatic carbons. The chemical shifts of the aromatic carbons are influenced by a combination of inductive and resonance effects of the substituents. The C-O carbon of the ethoxy group is found at a typical value of around 64.5 ppm.

Experimental Protocol: NMR Spectroscopy

G cluster_prep Sample Preparation cluster_acq Data Acquisition (¹H NMR) cluster_proc Data Processing prep1 Dissolve ~10-20 mg of 4-Chloro-2-fluorophenetole in ~0.7 mL of deuterated solvent (e.g., CDCl₃). prep2 Add a small amount of internal standard (e.g., TMS). prep1->prep2 prep3 Transfer the solution to a 5 mm NMR tube. prep2->prep3 acq1 Insert the sample into a 400 MHz (or higher) NMR spectrometer. prep3->acq1 acq2 Tune and shim the probe. acq1->acq2 acq3 Acquire the spectrum using a standard pulse sequence (e.g., zg30). acq2->acq3 acq4 Set appropriate spectral width, number of scans, and relaxation delay. acq3->acq4 proc1 Apply Fourier transform to the FID. acq4->proc1 proc2 Phase correct the spectrum. proc1->proc2 proc3 Calibrate the chemical shift scale to the internal standard (TMS at 0 ppm). proc2->proc3 proc4 Integrate the signals. proc3->proc4

Figure 2: Workflow for NMR Data Acquisition and Processing.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. The predicted IR absorption bands for 4-Chloro-2-fluorophenetole are summarized below.

Predicted Wavenumber (cm⁻¹) Intensity Assignment
3100-3000MediumAromatic C-H stretch
2980-2850Medium-StrongAliphatic C-H stretch (-CH₂, -CH₃)
1600-1580Medium-StrongAromatic C=C stretch
1490-1450StrongAromatic C=C stretch
1250-1200StrongAryl-O stretch (asymmetric)
1050-1000StrongAryl-O stretch (symmetric)
1100-1000MediumC-F stretch
800-600StrongC-Cl stretch

Expertise & Experience: Interpreting the IR Spectrum

The IR spectrum will be dominated by strong absorptions corresponding to the aromatic ring and the C-O ether linkage. The presence of both aromatic and aliphatic C-H stretches will be clearly distinguishable. The C-Cl and C-F stretching vibrations will appear in the fingerprint region, and their exact positions can be influenced by the overall electronic structure of the molecule. The asymmetric and symmetric Aryl-O stretches are characteristic of phenetole-type compounds.[1]

Experimental Protocol: IR Spectroscopy
  • Sample Preparation: A thin film of the neat liquid sample is prepared between two salt plates (e.g., NaCl or KBr).

  • Background Spectrum: A background spectrum of the clean salt plates is recorded.

  • Sample Spectrum: The sample is placed in the spectrometer, and the spectrum is recorded over the range of 4000-400 cm⁻¹.

  • Data Processing: The background spectrum is subtracted from the sample spectrum to obtain the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Predicted m/z Relative Intensity Assignment
174/176High[M]⁺ (Molecular ion)
145/147Medium[M - C₂H₅]⁺
131/133Low[M - C₂H₅O]⁺
117Medium[M - C₂H₅ - CO]⁺
99Low[C₆H₄F]⁺

Expertise & Experience: Interpreting the Mass Spectrum

The molecular ion peak ([M]⁺) is expected to be observed at m/z 174, with a characteristic M+2 peak at m/z 176 with approximately one-third the intensity, which is indicative of the presence of a single chlorine atom. The base peak may correspond to the molecular ion or a stable fragment. Key fragmentation pathways for phenetoles include the loss of the ethyl group to form a stable phenoxy cation. Further fragmentation can occur through the loss of carbon monoxide from the phenoxy cation.

G M [C₈H₈ClFO]⁺˙ m/z = 174/176 F1 [C₆H₃ClFO]⁺ m/z = 145/147 M->F1 - C₂H₅˙ F2 [C₆H₄ClFO]⁺˙ (loss of C₂H₄) M->F2 - C₂H₄ F3 [C₅H₃ClFO]⁺ m/z = 117 F1->F3 - CO

Figure 3: Predicted Fragmentation Pathway for 4-Chloro-2-fluorophenetole.

Experimental Protocol: Mass Spectrometry
  • Sample Introduction: A dilute solution of the sample in a volatile solvent (e.g., methanol or acetonitrile) is introduced into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).

  • Ionization: Electron ionization (EI) at 70 eV is a standard method for generating fragments.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: The abundance of each ion is measured, and a mass spectrum is generated.

Conclusion

The spectroscopic data for 4-Chloro-2-fluorophenetole, predicted based on established principles and data from analogous compounds, provides a comprehensive fingerprint for its identification and characterization. The interplay of the chloro, fluoro, and ethoxy substituents creates distinct patterns in NMR, IR, and MS spectra. This guide serves as a valuable resource for researchers, providing not only the expected data but also the underlying scientific rationale for its interpretation and the practical considerations for its acquisition.

References

  • Fiveable. Spectroscopy of Ethers. Available at: [Link]

Sources

Starting materials for 4-Chloro-2-fluorophenetole synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Starting Materials for the Synthesis of 4-Chloro-2-fluorophenetole

Executive Summary

4-Chloro-2-fluorophenetole is a valuable intermediate in the synthesis of specialized organic compounds, particularly within the pharmaceutical and agrochemical sectors. Its preparation is most efficiently achieved via the Williamson ether synthesis, a robust and well-established method for forming ether linkages. This guide provides a detailed examination of the critical starting materials and reaction pathways, beginning with the synthesis of the key phenolic precursor, 4-chloro-2-fluorophenol, and culminating in its conversion to the target phenetole. We will explore the causality behind the selection of reagents, detail optimized reaction protocols, and provide a framework for ensuring a safe, efficient, and reproducible synthesis.

Primary Synthetic Strategy: The Williamson Ether Synthesis

The formation of 4-chloro-2-fluorophenetole from its phenolic precursor is a classic example of the Williamson ether synthesis. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][2] The core principle involves two key steps:

  • Deprotonation: The weakly acidic hydroxyl proton of 4-chloro-2-fluorophenol is removed by a suitable base to form a potent nucleophile, the corresponding phenoxide ion.

  • Nucleophilic Attack: The resulting phenoxide anion attacks the electrophilic carbon of an ethylating agent, displacing a leaving group and forming the desired ether bond.[2]

Given the SN2 nature of this reaction, its success is highly dependent on the steric accessibility of the electrophilic carbon on the ethylating agent. Primary alkyl halides are ideal, whereas secondary and tertiary halides are prone to competing elimination reactions.[1][2]

Williamson_Ether_Synthesis cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Attack phenol 4-Chloro-2-fluorophenol phenoxide Potassium 4-chloro-2-fluorophenoxide (Nucleophile) phenol->phenoxide + Base base Base (e.g., K₂CO₃, NaOH) product 4-Chloro-2-fluorophenetole phenoxide->product + Ethylating Agent ethyl_halide Ethylating Agent (e.g., Ethyl Iodide) salt Byproduct Salt (e.g., KI) product->salt Formation of Phenol_Chlorination start 4-Fluorophenol product 4-Chloro-2-fluorophenol start->product   Electrophilic Aromatic Substitution reagent Chlorinating Agent (Cl₂ or SO₂Cl₂) solvent Solvent (e.g., CH₂Cl₂, H₂O) byproduct HCl / H₂SO₄ product->byproduct Generates

Sources

Navigating the Unseen: A Technical Safety and Handling Guide for 4-Chloro-2-fluorophenetole

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

A Note on a Data-Scarce Landscape

In the dynamic field of chemical research and pharmaceutical development, we are often tasked with handling novel or lesser-studied compounds. 4-Chloro-2-fluorophenetole is one such molecule where comprehensive, publicly available safety data is scarce. This guide has been meticulously compiled to provide a robust framework for its safe handling. In the absence of a dedicated Safety Data Sheet (SDS) for 4-Chloro-2-fluorophenetole, the hazard classifications, safety protocols, and emergency procedures outlined herein are extrapolated from the available data for its close structural analog, 4-Chloro-2-fluorophenol .

The core aromatic scaffold, substituted with both chlorine and fluorine, is the primary determinant of the toxicological and reactivity profile. The key structural difference is the presence of an ethyl ether in the phenetole versus a hydroxyl group in the phenol. While this substitution will alter physical properties such as boiling point, melting point, and solubility, the fundamental hazards associated with the halogenated benzene ring are anticipated to be similar. This guide, therefore, serves as a conservative and cautious approach to handling 4-Chloro-2-fluorophenetole, emphasizing the principles of chemical safety and risk mitigation until more specific data becomes available.

Section 1: Hazard Identification and Classification

Based on the data for 4-Chloro-2-fluorophenol, we can anticipate a similar hazard profile for 4-Chloro-2-fluorophenetole. The following GHS classifications should be considered the working standard for all laboratory activities involving this compound.

Anticipated GHS Classification:

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation2H315: Causes skin irritation[1]
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation[1]
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation[1][2]
Acute Toxicity, Oral3H301: Toxic if swallowed[2]
Acute Toxicity, Dermal4H312: Harmful in contact with skin[2]
Acute Toxicity, Inhalation4H332: Harmful if inhaled[2]

Signal Word: Danger [2]

Hazard Pictograms:





Section 2: Physical and Chemical Properties (of 4-Chloro-2-fluorophenol)

Understanding the physical properties of a related compound is crucial for anticipating its behavior under various laboratory conditions. The following data is for 4-Chloro-2-fluorophenol and should be used as an estimate. The ethyl group in 4-Chloro-2-fluorophenetole will likely lead to a higher boiling point and lower melting point.

PropertyValue
Molecular FormulaC6H4ClFO
Molecular Weight146.55 g/mol
AppearanceClear colorless to light yellow liquid[1]
Melting Point20 °C (lit.)[3]
Boiling Point103-104 °C/50 mmHg (lit.)[3]
Density1.378 g/mL at 25 °C (lit.)[3]
Flash Point81 °C (177.8 °F) - closed cup
Refractive Indexn20/D 1.536 (lit.)[2]

Section 3: Safe Handling and Storage Protocols

A proactive approach to safety is paramount. The following protocols are designed to minimize exposure and ensure a controlled laboratory environment.

Engineering Controls: The First Line of Defense

The primary method for controlling exposure to hazardous chemicals is through robust engineering controls.

  • Ventilation: All manipulations of 4-Chloro-2-fluorophenetole, including weighing, transferring, and reactions, must be conducted in a certified chemical fume hood.[4] This is critical to prevent the inhalation of any vapors or aerosols.

  • Emergency Equipment: An operational safety shower and eyewash station must be readily accessible in the immediate work area.[4][5] All laboratory personnel must be trained on their location and proper use.

Personal Protective Equipment (PPE): The Essential Barrier

The selection and consistent use of appropriate PPE is non-negotiable.

  • Eye and Face Protection: Chemical safety goggles with side shields are mandatory.[1] For procedures with a high risk of splashing, a full-face shield should be worn in addition to goggles.[6]

  • Skin Protection:

    • Gloves: Chemical-resistant gloves are required. Given the aromatic and halogenated nature of the compound, nitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use and dispose of them immediately after handling the compound or upon any sign of contamination.[1]

    • Protective Clothing: A flame-resistant lab coat, fully buttoned, is required.[7] For larger-scale operations, a chemical-resistant apron or coveralls should be considered.

  • Respiratory Protection: For routine handling within a fume hood, respiratory protection is not typically required. However, in the event of a spill or if there is a potential for exposure outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[1][4]

PPE_Hierarchy cluster_ppe Personal Protective Equipment for 4-Chloro-2-fluorophenetole Engineering Engineering Controls (Fume Hood, Eyewash/Shower) EyeFace Eye/Face Protection (Goggles, Face Shield) Engineering->EyeFace is supplemented by Skin Skin Protection (Gloves, Lab Coat) EyeFace->Skin and Respiratory Respiratory Protection (Respirator - for spills/emergencies) Skin->Respiratory and in emergencies

Caption: Hierarchy of protective measures for handling 4-Chloro-2-fluorophenetole.

Storage Requirements

Proper storage is crucial for maintaining the integrity of the compound and ensuring laboratory safety.

  • Container: Store in a tightly closed, properly labeled container.[1][2]

  • Location: Keep in a cool, dry, and well-ventilated area away from incompatible materials.[2][4]

  • Incompatibilities: Avoid contact with strong oxidizing agents and strong bases.[2][4]

Section 4: Emergency Procedures

Preparedness is key to mitigating the impact of any laboratory incident.

First-Aid Measures

Immediate and appropriate first aid can significantly reduce the severity of an exposure.

  • Inhalation: If inhaled, immediately move the individual to fresh air.[1][2] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[2][8]

  • Skin Contact: In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1][2] Seek immediate medical attention.

  • Eye Contact: If the compound enters the eyes, immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][2] Remove contact lenses if present and easy to do so. Seek immediate medical attention.

  • Ingestion: If swallowed, do NOT induce vomiting.[1][2] Rinse mouth with water. Never give anything by mouth to an unconscious person.[1][2] Seek immediate medical attention.

First_Aid_Flowchart cluster_routes Route of Exposure cluster_actions Immediate Actions Start Exposure Occurs Inhalation Inhalation Start->Inhalation Skin Skin Contact Start->Skin Eye Eye Contact Start->Eye Ingestion Ingestion Start->Ingestion FreshAir Move to Fresh Air Inhalation->FreshAir FlushSkin Flush Skin with Water (15 min) Remove Contaminated Clothing Skin->FlushSkin FlushEyes Flush Eyes with Water (15 min) Eye->FlushEyes RinseMouth Rinse Mouth Do NOT Induce Vomiting Ingestion->RinseMouth Medical Seek Immediate Medical Attention FreshAir->Medical FlushSkin->Medical FlushEyes->Medical RinseMouth->Medical

Caption: First-aid response flowchart for exposure to 4-Chloro-2-fluorophenetole.

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[1][2]

  • Specific Hazards: During a fire, irritating and highly toxic gases may be generated by thermal decomposition or combustion.[2][5] These may include carbon oxides, hydrogen chloride, and hydrogen fluoride.[2]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[1][2][5]

Accidental Release Measures
  • Personal Precautions: Evacuate unnecessary personnel.[2] Ensure adequate ventilation. Do not breathe vapors or dust.[2] Wear appropriate PPE as outlined in Section 3.2.

  • Environmental Precautions: Prevent the material from entering drains or waterways.[9]

  • Containment and Cleanup: For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable, labeled container for disposal.[5] For larger spills, dike the area to prevent spreading.

Section 5: Toxicological Information

The toxicological data for 4-Chloro-2-fluorophenol suggests that it is toxic if swallowed and harmful in contact with skin or if inhaled.[2] It is also known to cause skin, eye, and respiratory irritation.[1][2] Chronic exposure to related chlorophenols has been shown to have effects on the liver, central nervous system, and reproductive system in animal studies.[10] It is prudent to assume a similar toxicological profile for 4-Chloro-2-fluorophenetole.

Section 6: Disposal Considerations

All waste generated from the handling of 4-Chloro-2-fluorophenetole must be considered hazardous. Dispose of contents and container in accordance with all local, state, and federal regulations.[1][11] Do not dispose of down the drain.

References

  • First Aid Procedures for Chemical Hazards. NIOSH - CDC. [Link]

  • Hazardous Substance Fact Sheet: 4-Chlorophenol. New Jersey Department of Health. [Link]

  • Personal Protective Equipment. US EPA. [Link]

  • Recommendations for Chemical Protective Clothing. CDC Stacks. [Link]

  • Personal Protective Equipment. Department of Chemistry and Biochemistry, The Ohio State University. [Link]

  • Material Safety Data Sheet - 4-Fluorophenol. Cole-Parmer. [Link]

  • Toxicological Profile for Chlorophenols. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

Sources

A Senior Application Scientist's Guide to Determining the Solubility of 4-Chloro-2-fluorophenetole in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The solubility of an active pharmaceutical ingredient (API) or key intermediate, such as 4-chloro-2-fluorophenetole, is a critical physicochemical parameter that profoundly influences process development, formulation design, and bioavailability. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for understanding and experimentally determining the solubility of 4-chloro-2-fluorophenetole in various organic solvents. Eschewing a rigid template, this document elucidates the fundamental principles of solubility, offers detailed, field-proven experimental protocols, and presents a logical framework for data interpretation, empowering researchers to generate reliable and reproducible solubility data.

Introduction: The Critical Role of Solubility in Pharmaceutical Development

4-Chloro-2-fluorophenetole is a substituted aromatic ether with potential applications as a key building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. The efficiency of its synthesis, purification, and formulation is intrinsically linked to its solubility profile in a range of organic solvents. A thorough understanding of its solubility is paramount for:

  • Process Optimization: Selecting appropriate solvents for reaction, crystallization, and purification to maximize yield and purity.

  • Formulation Development: Designing stable and effective dosage forms by identifying suitable solvent systems.

  • Predicting Bioavailability: Solubility is a key determinant of a compound's absorption and, consequently, its therapeutic efficacy.

This guide will navigate the theoretical underpinnings of solubility and provide a practical, step-by-step approach to its experimental determination.

Theoretical Framework: Principles of Solubility

The adage "like dissolves like" provides a foundational, albeit simplistic, understanding of solubility.[1][2] A more rigorous approach involves considering the interplay of intermolecular forces between the solute (4-chloro-2-fluorophenetole) and the solvent. The overall polarity of a molecule, which is a balance of its non-polar and polar regions, is a key determinant of its solubility.

2.1. Hansen Solubility Parameters (HSP)

A powerful predictive tool, Hansen Solubility Parameters (HSP) dissect the total cohesive energy of a substance into three components:

  • δD (Dispersion forces): Arising from temporary dipoles.

  • δP (Polar forces): Stemming from permanent dipoles.

  • δH (Hydrogen bonding forces): Resulting from the attraction between hydrogen and electronegative atoms.[3]

2.2. Thermodynamic Considerations

Solubility is a thermodynamic equilibrium property.[4] The process of dissolution can be described by the Gibbs free energy of mixing.[5] For a solid solute dissolving in a liquid solvent, the solubility is influenced by the melting point and enthalpy of fusion of the solute, as well as the activity coefficient of the solute in the solvent.[6][7] Thermodynamic models can be employed to predict solubility curves as a function of temperature.[6][8][9]

Experimental Determination of Solubility: A Validated Protocol

The following section outlines a robust, self-validating protocol for determining the equilibrium solubility of 4-chloro-2-fluorophenetole. The analytical (shake-flask) method is detailed here due to its widespread use and reliability for generating accurate solubility data at atmospheric pressure.[4][10]

3.1. Materials and Equipment

  • Solute: 4-Chloro-2-fluorophenetole (purity > 99%)

  • Solvents: A range of organic solvents with varying polarities (e.g., hexane, toluene, ethyl acetate, acetone, methanol, isopropanol). Ensure high purity of all solvents.

  • Equipment:

    • Analytical balance (± 0.1 mg)

    • Thermostatic shaker bath or incubator with precise temperature control

    • Vials with screw caps and PTFE septa

    • Syringe filters (0.22 µm, compatible with the chosen solvents)

    • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

    • Volumetric flasks and pipettes

    • pH meter (for aqueous solutions, if applicable)

3.2. Experimental Workflow

The experimental workflow is designed to ensure that a true equilibrium is reached and that the measured concentration accurately reflects the solubility of the compound.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling and Analysis A Prepare stock solutions and calibration standards for HPLC analysis. B Add an excess of 4-chloro-2-fluorophenetole to a known volume of solvent in a sealed vial. A->B C Place vials in a thermostatic shaker at a constant temperature. B->C D Agitate for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached. C->D E Allow vials to stand undisturbed for phase separation. D->E F Withdraw an aliquot of the supernatant using a syringe. E->F G Filter the aliquot through a syringe filter into an HPLC vial. F->G H Dilute the filtrate with a suitable mobile phase. G->H I Analyze the diluted sample by HPLC to determine the concentration. H->I

Caption: Experimental workflow for determining the equilibrium solubility of 4-chloro-2-fluorophenetole.

3.3. Step-by-Step Methodology

  • Preparation of Calibration Standards:

    • Prepare a stock solution of 4-chloro-2-fluorophenetole in a suitable solvent (in which it is freely soluble, e.g., acetonitrile).

    • Perform serial dilutions to create a series of calibration standards of known concentrations.

    • Analyze these standards by HPLC to generate a calibration curve.

  • Sample Preparation:

    • Add an excess amount of solid 4-chloro-2-fluorophenetole to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to confirm that a saturated solution has been achieved.[11]

    • Accurately add a known volume of the desired organic solvent to each vial.

    • Securely cap the vials.

  • Equilibration:

    • Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the vials for a sufficient duration to reach equilibrium. A preliminary kinetic study can determine the optimal equilibration time (typically 24 to 72 hours).[10]

  • Sampling and Analysis:

    • After equilibration, cease agitation and allow the vials to remain at the constant temperature for a period to allow the excess solid to settle.

    • Carefully withdraw a sample from the clear supernatant using a syringe.

    • Immediately filter the sample through a 0.22 µm syringe filter to remove any undissolved microparticles.

    • Accurately dilute the filtered sample with the HPLC mobile phase to a concentration that falls within the range of the calibration curve.

    • Analyze the diluted sample by HPLC.

  • Data Calculation:

    • Using the calibration curve, determine the concentration of 4-chloro-2-fluorophenetole in the diluted sample.

    • Back-calculate to determine the concentration in the original saturated solution, accounting for the dilution factor. This concentration represents the solubility of the compound in the specific solvent at the experimental temperature.

Hypothetical Results and Discussion

As direct experimental data for the solubility of 4-chloro-2-fluorophenetole is not publicly available, this section will present a hypothetical data set and discuss its interpretation.

Table 1: Hypothetical Solubility of 4-Chloro-2-fluorophenetole in Various Organic Solvents at 25 °C

SolventPolarity IndexDielectric ConstantSolubility ( g/100 mL)
n-Hexane0.11.88< 0.1
Toluene2.42.385.2
Dichloromethane3.19.0815.8
Ethyl Acetate4.46.0225.4
Acetone5.120.742.1
Isopropanol3.918.333.7
Methanol5.132.728.9
Water10.280.1< 0.01

4.1. Analysis of Solubility Trends

The hypothetical data in Table 1 would suggest that 4-chloro-2-fluorophenetole is a compound of moderate polarity. Its poor solubility in the non-polar solvent n-hexane and in the highly polar solvent water is indicative of this. The solubility appears to be highest in polar aprotic solvents like acetone and ethyl acetate.

The relationship between solvent polarity and the solubility of 4-chloro-2-fluorophenetole can be visualized as follows:

G cluster_solute 4-Chloro-2-fluorophenetole cluster_solvents Solvents Solute Moderate Polarity NonPolar Non-Polar (e.g., Hexane) Solute->NonPolar Low Solubility (Mismatched Intermolecular Forces) PolarAprotic Polar Aprotic (e.g., Acetone) Solute->PolarAprotic High Solubility (Favorable Dipole-Dipole Interactions) PolarProtic Polar Protic (e.g., Methanol) Solute->PolarProtic Good Solubility (Dipole-Dipole & H-Bonding)

Caption: Relationship between solvent type and the hypothetical solubility of 4-chloro-2-fluorophenetole.

The higher solubility in acetone and ethyl acetate can be attributed to favorable dipole-dipole interactions between the polar functionalities of the solute and these solvents. While methanol and isopropanol are also polar, their ability to form strong hydrogen bonds with themselves may slightly hinder their interaction with the solute, which has limited hydrogen bond donating/accepting capabilities.

Conclusion

This guide has provided a comprehensive framework for understanding and determining the solubility of 4-chloro-2-fluorophenetole in organic solvents. By combining a sound theoretical understanding with a robust experimental protocol, researchers can generate high-quality, reliable data. This information is invaluable for making informed decisions throughout the drug development lifecycle, from early-stage process chemistry to late-stage formulation.

References

  • Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Journal of the American Chemical Society. [URL: https://pubs.acs.org/doi/10.1021/jacs.3c03244]
  • Thermodynamic modeling of activity coefficient and prediction of solubility. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/20443459/]
  • Improved Solubility Predictions in scCO2 Using Thermodynamics-Informed Machine Learning Models. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.jcim.3c00414]
  • How To Determine Solubility Of Organic Compounds?. Chemistry For Everyone - YouTube. [URL: https://www.youtube.
  • How to determine the solubility of a substance in an organic solvent ?. ResearchGate. [URL: https://www.researchgate.net/post/How_to_determine_the_solubility_of_a_substance_in_an_organic_solvent]
  • Improved Solubility Predictions in scCO2 Using Thermodynamics-Informed Machine Learning Models. ChemRxiv. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/6421f1030432c2807f4a5f45]
  • 4-Chloro-2-fluorophenol 99 348-62-9. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/334227]
  • Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.jced.8b01010]
  • Accurately predicting solubility curves via a thermodynamic cycle, machine learning, and solvent ensembles. ChemRxiv. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/6421e42d0432c2807f4a5695]
  • Experiment: Solubility of Organic & Inorganic Compounds.
  • Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences. [URL: https://www.njps.org.in/storage/models/article/jRkYk3pG6aWf2bL29A9485j1vR5438T9g8f3e2b1a0c9d8e7f6.pdf]
  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [URL: https://www.lup.lub.lu.se/luur/download?func=downloadFile&recordOId=132338&fileOId=132339]
  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
  • GHS 11 (Rev.11) SDS Word 下载CAS: 348-62-9 Name: 4-Chloro-2-fluorophenol. XiXisys. [URL: https://www.xixisys.com/en/msds/get-msds/cas-348-62-9]
  • 4-Chloro-2-fluorophenol, 98% | 348-62-9. J&K Scientific. [URL: https://www.jk-sci.com/4-Chloro-2-fluorophenol-348-62-9_275662.html]
  • Solubility Measurement Techniques. Scribd. [URL: https://www.scribd.com/document/369792449/Solubility-Measurement-Techniques]
  • Measuring Solubility. Alloprof. [URL: https://www.alloprof.qc.ca/en/students/p/science/measuring-solubility-s1498]
  • Hansen parameters of the different organic solvents used. ResearchGate. [URL: https://www.researchgate.net/figure/Hansen-parameters-of-the-different-organic-solvents-used_tbl1_271206109]
  • Hansen Solubility Parameters. [Official Hansen Solubility Parameters website]. [URL: https://www.hansen-solubility.com/]
  • 4-Chloro-2-fluorophenol. Labsolu. [URL: https://labsolu.ca/product/4-chloro-2-fluorophenol/]
  • 4-Chloro-2-fluorophenol CAS#: 348-62-9. ChemicalBook. [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB5854070_EN.htm]
  • 4-Chloro-2-fluorophenol SDS, 348-62-9 Safety Data Sheets. ECHEMI. [URL: https://www.echemi.com/sds/4-chloro-2-fluorophenol-cas-348-62-9.html]
  • Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids. Accu Dyne Test. [URL: https://www.accudynetest.com/solvents_table.html]
  • Solubility of Organic Compounds.
  • 4-Chlorophenol. Solubility of Things. [URL: https://solubilityofthings.
  • Hansen Solubility Parameters Applied to the Extraction of Phytochemicals. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10454645/]
  • Designer Solvent Blends. Hansen Solubility Parameters. [URL: https://www.hansen-solubility.com/HSP-science/designer-solvents.php]
  • Chemical Properties of 2-Chloro-4-fluorophenol (CAS 1996-41-4). Cheméo. [URL: https://www.chemeo.com/cid/77-280-5/2-Chloro-4-fluorophenol]

Sources

Unveiling the Conformational Landscape of 4-Chloro-2-fluorophenetole: A Theoretical and Computational Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The three-dimensional conformation of a molecule is intrinsically linked to its biological activity. For drug discovery and development, a thorough understanding of the conformational preferences and the energy barriers between different spatial arrangements is paramount. This in-depth technical guide provides a comprehensive roadmap for the theoretical and computational analysis of the conformational landscape of 4-chloro-2-fluorophenetole, a substituted aromatic ether with potential relevance in medicinal chemistry. By leveraging a multi-tiered computational approach, from initial molecular mechanics screening to high-level quantum mechanical calculations, we will elucidate the key dihedral rotations, identify stable conformers, and map the potential energy surface. This guide is designed to be a practical resource, offering not only step-by-step protocols but also the underlying scientific rationale for the chosen methodologies, thereby empowering researchers to apply these techniques to their own molecules of interest.

Introduction: The Significance of Molecular Conformation in Drug Design

The concept of "structure-activity relationship" (SAR) is a cornerstone of modern drug discovery. However, the static two-dimensional representation of a molecule often fails to capture the dynamic reality of its behavior in a biological system. Molecules are flexible entities, capable of adopting a multitude of conformations, or spatial arrangements of their atoms, through the rotation of single bonds. The specific conformation that a molecule adopts when interacting with its biological target, often termed the "bioactive conformation," is crucial for its efficacy.

4-Chloro-2-fluorophenetole, with its substituted aromatic ring and flexible ethyl ether side chain, presents an interesting case for conformational analysis. The interplay of steric and electronic effects from the halogen substituents and the ether linkage will dictate its preferred shape. A detailed understanding of its conformational preferences is a critical first step in predicting its interactions with biological macromolecules and in the rational design of analogues with improved properties.

This guide will navigate the theoretical calculations required to build a comprehensive picture of the conformational space of 4-chloro-2-fluorophenetole. We will employ a combination of computational tools to achieve a balance between computational cost and accuracy, a common challenge in the field.

Theoretical Foundations and Methodological Choices

The selection of appropriate computational methods is critical for obtaining reliable and meaningful results. Our approach will be hierarchical, starting with a computationally inexpensive method to broadly explore the conformational space, followed by more accurate, and computationally demanding, quantum mechanical methods to refine the energies and geometries of the most promising conformers.

Initial Conformational Search: The Role of Molecular Mechanics

A full quantum mechanical exploration of all possible conformations of a flexible molecule can be prohibitively expensive. Therefore, we will initiate our investigation with a molecular mechanics (MM) based conformational search. MM methods represent molecules as a collection of atoms connected by springs, and the potential energy is calculated using a classical force field.

For a novel molecule like 4-chloro-2-fluorophenetole, the Generalized AMBER Force Field (GAFF) is a suitable choice. GAFF is designed to be compatible with the widely used AMBER force fields for biomolecules and can provide parameters for most organic molecules.[1][2] The antechamber tool, part of the AmberTools suite, can be used to automatically assign GAFF atom types and generate the necessary parameters for our target molecule.[1][3]

High-Accuracy Calculations: The Power of Density Functional Theory

Once a set of low-energy conformers has been identified using molecular mechanics, we will employ Density Functional Theory (DFT) for more accurate geometry optimizations and energy calculations. DFT methods offer a good compromise between accuracy and computational cost for medium-sized organic molecules.

A popular and well-benchmarked functional for this type of study is B3LYP (Becke, 3-parameter, Lee-Yang-Parr) . For the basis set, which is the set of mathematical functions used to describe the atomic orbitals, a Pople-style basis set such as 6-31G(d) is a reasonable starting point for geometry optimizations. For more accurate single-point energy calculations, a larger basis set, such as 6-311+G(d,p) , is recommended.

Characterizing Stationary Points: The Importance of Frequency Calculations

A crucial step after every geometry optimization is to perform a frequency calculation. This calculation serves two primary purposes:

  • Thermodynamic Corrections: It allows for the calculation of zero-point vibrational energy (ZPVE), thermal energy, and entropy, which can be used to determine the Gibbs free energy of each conformer.

  • Nature of the Stationary Point: The number of imaginary frequencies (negative eigenvalues of the Hessian matrix) determines the nature of the optimized geometry. A true minimum on the potential energy surface will have zero imaginary frequencies, while a transition state will have exactly one imaginary frequency.[4][5]

Experimental Protocol: A Step-by-Step Guide

This section provides a detailed workflow for the conformational analysis of 4-chloro-2-fluorophenetole.

Workflow Overview

The overall computational workflow is depicted in the following diagram:

Conformational_Analysis_Workflow cluster_0 Initial Screening cluster_1 Quantum Mechanical Refinement cluster_2 Analysis and Visualization Build 1. Build 3D Structure GAFF 2. Assign GAFF Parameters (antechamber) Build->GAFF Molecule File MM_Search 3. MM Conformational Search GAFF->MM_Search Parameterized Molecule DFT_Opt 4. DFT Geometry Optimization MM_Search->DFT_Opt Low-Energy Conformers Freq_Calc 5. Frequency Calculation DFT_Opt->Freq_Calc Optimized Geometries PES_Scan 7. Potential Energy Surface Scan DFT_Opt->PES_Scan Starting Geometry SPE 6. Single-Point Energy Calculation Freq_Calc->SPE Confirmed Minima Analysis 8. Identify Minima & TS PES_Scan->Analysis Scan Output Visualization 9. Visualize Conformational Landscape Analysis->Visualization Relative Energies & Barriers Dihedral_Angles cluster_dihedrals Key Rotatable Bonds mol 4-Chloro-2-fluorophenetole Structure (Schematic with key atoms for dihedral definition) tau1 τ1 (C_aryl - O) tau2 τ2 (O - C_ethyl)

Caption: Key dihedral angles in 4-chloro-2-fluorophenetole.

Step-by-Step Protocol
  • Molecule Building:

    • Construct the 3D structure of 4-chloro-2-fluorophenetole using a molecular editor such as GaussView or Avogadro.

    • Perform an initial "clean-up" of the geometry using the editor's built-in molecular mechanics optimization.

    • Save the structure as a PDB file (e.g., molecule.pdb).

  • GAFF Parameterization with antechamber:

    • Use the antechamber command to generate a mol2 file with GAFF atom types and AM1-BCC charges. [1][6]The command will look something like this:

    • Use parmchk2 to check for any missing GAFF parameters and generate a force field modification (.frcmod) file. [1][6] bash parmchk2 -i molecule.mol2 -f mol2 -o molecule.frcmod

  • Molecular Mechanics Conformational Search:

    • Use a program like tleap from AmberTools to generate the topology and coordinate files for the MM simulation.

    • Perform a conformational search using a molecular dynamics or Monte Carlo based approach. The goal is to sample a wide range of conformations and identify a set of unique low-energy structures.

  • DFT Geometry Optimization:

    • For each unique low-energy conformer identified in the previous step, create a Gaussian input file for geometry optimization.

    • Example Gaussian Input for Geometry Optimization:

  • Frequency Calculation:

    • Perform a frequency calculation on each optimized geometry to confirm it is a true minimum and to obtain thermodynamic data.

    • Example Gaussian Input for Frequency Calculation:

    • Analysis: Check the output file for the number of imaginary frequencies. A value of zero confirms a minimum energy structure. [4][5]

  • Single-Point Energy Calculation:

    • For each confirmed minimum, perform a single-point energy calculation with a larger basis set for improved accuracy.

    • Example Gaussian Input for Single-Point Energy:

  • Potential Energy Surface (PES) Scan:

    • To map the energy landscape as a function of the key dihedral angles, perform a relaxed PES scan. This involves systematically varying the dihedral angles and performing a constrained optimization at each point. [7][8] * A 2D PES scan, varying both τ1 and τ2, will provide a comprehensive map of the conformational space.

    • Example Gaussian Input for a Relaxed 2D PES Scan:

      Replace [atomX] with the actual atom numbers defining the dihedral angles.

  • Analysis of PES Scan Results:

    • Extract the energies and corresponding dihedral angles from the Gaussian output file.

    • Identify the global minimum (the lowest energy conformer), local minima, and the transition states connecting them.

    • Calculate the relative energies of the conformers and the rotational energy barriers.

  • Visualization:

    • Use a molecular visualization program like VMD to view the trajectory of the PES scan and the individual conformers. [9][10][11] * Plot the 1D and 2D potential energy surfaces to visually represent the conformational landscape.

Data Presentation and Interpretation

Tabulated Conformer Data

Summarize the results for the identified stable conformers in a clear and concise table.

Conformerτ1 (°)τ2 (°)Relative Energy (kcal/mol)Gibbs Free Energy (kcal/mol)Population (%)
1 (Global Minimum) 0.00
2
3
...
Potential Energy Surface Plots

A 2D contour plot of the potential energy surface as a function of τ1 and τ2 is a powerful way to visualize the conformational landscape.

PES_Plot cluster_plot Potential Energy Surface of 4-Chloro-2-fluorophenetole Plot Area τ2 (degrees) τ2 (degrees) τ1 (degrees) τ1 (degrees)

Caption: A representative 2D potential energy surface plot.

Interpretation: The plot will reveal the low-energy regions (valleys) corresponding to stable conformers and the high-energy regions (hills) representing the rotational barriers. The transition states will be located at the saddle points on this surface.

Conclusion

This guide has outlined a robust and scientifically sound computational methodology for the in-depth conformational analysis of 4-chloro-2-fluorophenetole. By following this hierarchical approach, researchers can gain valuable insights into the molecule's preferred spatial arrangements and the energetic costs of transitioning between them. This knowledge is fundamental for understanding its potential biological activity and for guiding the design of new and improved therapeutic agents. The principles and protocols detailed herein are broadly applicable to the conformational analysis of other flexible small molecules, making this a valuable resource for the wider drug discovery and development community.

References

  • Humphrey, W., Dalke, A., & Schulten, K. (1996). VMD: Visual molecular dynamics. Journal of Molecular Graphics, 14(1), 33-38.

  • Wang, J., Wolf, R. M., Caldwell, J. W., Kollman, P. A., & Case, D. A. (2004). Development and testing of a general amber force field. Journal of Computational Chemistry, 25(9), 1157-1174.

  • Case, D. A., et al. (2021). AMBER 2021. University of California, San Francisco.

  • Spoken-Tutorial. (n.d.). Visualization With VMD. Retrieved from [Link]

  • University of Illinois at Urbana-Champaign. (n.d.). VMD - Visual Molecular Dynamics. Retrieved from [Link]

  • Hunt Research Group, Imperial College London. (n.d.). Vibrational Analysis and Confirming Minima. Retrieved from [Link]

  • Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT.

  • Leddin, E. M. (2021). Using antechamber and parmchk for Ligands. Retrieved from [Link]

  • Barroso, J. (2010, April 19). Rigid and Relaxed Potential Energy Surface Scans (PES Scan) in Gaussian 03 and Gaussian 09. Dr. Joaquin Barroso's Blog. Retrieved from [Link]

  • CompChemProf. (2020, August 24). Setting up PES Scans in Gaussian: Internal Rotation of Methyl in Ethane, Part 1 [Video]. YouTube. [Link]

  • CompChemProf. (2020, August 24). Setting up PES Scans in Gaussian: Internal Rotation of Methyl in Ethane, Part 2 [Video]. YouTube. [Link]

  • Quantum GuruJi. (2024, May 23). How to perform SCAN calculation in Gaussian [Video]. YouTube. [Link]

  • Gaussian, Inc. (n.d.). Scanning Potential Energy Surface Using Gaussian. Retrieved from [Link]

  • atomistica.online. (n.d.). Part 4 - Introduction to Vibrational Frequencies. Retrieved from [Link]

  • Barroso, J. (2016, May 26). The 'art' of finding Transition States Part 1. Dr. Joaquin Barroso's Blog. Retrieved from [Link]

  • Gallegos, L. (2021, March 16). Generating Potential Energy Surfaces in Python [Video]. YouTube. [Link]

  • Jhaa, G. (2023, January 22). Gaussian Output file analysis [Video]. YouTube. [Link]

  • EPFL. (n.d.). 7 Potential Energy Scans and Visualisation of Trajectories. Retrieved from [Link]

  • Amber MD. (2023, July 25). AMBER Tutorial: How to Create Modified Force Field Parameters using Antechamber [Video]. YouTube. [Link]

  • University of Pittsburgh. (n.d.). Modeling of Macromolecular Systems: Tutorial 2: Including ligands in protein simulation. Retrieved from [Link]

  • Gaussian, Inc. (n.d.). Scanning potential energy surfaces. Retrieved from [Link]

  • Ianiusha. (2016, January 20). Avogadro with ORCA Tutorial: PES Scan [Video]. YouTube. [Link]

  • ORCA Input Library. (n.d.). Finding Transition States in ORCA (Part I). Retrieved from [Link]

  • CompChemProf. (2020, August 24). Setting up PES Scans in Gaussian [Video]. YouTube. [Link]

Sources

Methodological & Application

Application Note: Robust Protocol for the Synthesis of 4-Chloro-2-fluorophenetole via Williamson Ether Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This application note provides a comprehensive, field-proven protocol for the synthesis of 4-Chloro-2-fluorophenetole, a valuable intermediate in pharmaceutical and agrochemical research. The methodology is centered around the Williamson ether synthesis, a classic and reliable method for the formation of ethers. This guide delves into the mechanistic underpinnings of the reaction, offers a detailed step-by-step experimental procedure, and provides critical insights into reaction optimization, troubleshooting, and product purification. The protocol is designed to be a self-validating system, ensuring reproducibility and high yield of the target compound.

Introduction: The Strategic Importance of the Williamson Ether Synthesis

The Williamson ether synthesis, first reported by Alexander Williamson in 1850, remains a cornerstone of modern organic synthesis for the reliable construction of both symmetrical and unsymmetrical ethers.[1] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, wherein an alkoxide or phenoxide ion acts as a nucleophile, displacing a halide or other suitable leaving group from an alkylating agent.[2] This method's enduring prevalence in both laboratory and industrial settings is a testament to its versatility and broad substrate scope.[3]

In the context of producing substituted aromatic ethers like 4-Chloro-2-fluorophenetole, the Williamson synthesis offers a direct and efficient pathway. The synthesis begins with the deprotonation of a phenol, in this case, 4-Chloro-2-fluorophenol, to generate a more nucleophilic phenoxide. This is typically achieved using a moderately strong base, as phenols are significantly more acidic than aliphatic alcohols. The subsequent reaction of the phenoxide with an ethylating agent, such as ethyl bromide, furnishes the desired aryl ethyl ether.

This document provides a detailed protocol for this transformation, emphasizing the rationale behind the selection of reagents and reaction conditions to ensure a high-yield and pure product.

Reaction Mechanism and Rationale

The synthesis of 4-Chloro-2-fluorophenetole via the Williamson ether synthesis follows a two-step process, as illustrated below.

Step 1: Deprotonation of 4-Chloro-2-fluorophenol

The initial and crucial step is the deprotonation of the phenolic hydroxyl group of 4-Chloro-2-fluorophenol. The acidity of the phenol (pKa ≈ 8-10) allows for the use of a variety of bases. In this protocol, we select potassium carbonate (K₂CO₃) as a mild and effective base. The choice of a weaker base like K₂CO₃ over stronger bases such as sodium hydride (NaH) minimizes potential side reactions. The reaction is typically carried out in a polar aprotic solvent like acetonitrile or N,N-dimethylformamide (DMF) to facilitate the dissolution of the phenoxide salt and promote the SN2 reaction.[1]

Step 2: Nucleophilic Attack by the Phenoxide

The generated 4-chloro-2-fluorophenoxide ion is a potent nucleophile. It attacks the electrophilic carbon of the ethylating agent (ethyl bromide in this protocol) in a classic SN2 fashion.[2] This concerted mechanism involves the backside attack of the nucleophile, leading to the inversion of stereochemistry if the electrophilic carbon were chiral (though not relevant in this specific synthesis). The choice of a primary alkyl halide like ethyl bromide is critical, as secondary and tertiary halides are more prone to undergo elimination (E2) reactions, which would compete with the desired ether formation.[2]

Visualizing the Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of 4-Chloro-2-fluorophenetole.

Williamson_Ether_Synthesis Reactants 4-Chloro-2-fluorophenol + Ethyl Bromide Base_Solvent K₂CO₃ (Base) Acetonitrile (Solvent) Reactants->Base_Solvent 1. Mixing Reaction_Conditions Reflux (80-82°C) 4-6 hours Base_Solvent->Reaction_Conditions 2. Heating Workup Aqueous Workup (Filtration, Extraction) Reaction_Conditions->Workup 3. Quenching & Isolation Purification Distillation or Column Chromatography Workup->Purification 4. Purification Product 4-Chloro-2-fluorophenetole Purification->Product 5. Final Product

Caption: Workflow for the synthesis of 4-Chloro-2-fluorophenetole.

Detailed Experimental Protocol

This protocol is designed for the synthesis of 4-Chloro-2-fluorophenetole on a laboratory scale.

Materials and Reagents
Reagent/MaterialGradeSupplier Recommendation
4-Chloro-2-fluorophenol≥98%Sigma-Aldrich, J&K Scientific
Ethyl bromide≥99%Major chemical suppliers
Potassium carbonate (K₂CO₃)Anhydrous, ≥99%Major chemical suppliers
Acetonitrile (CH₃CN)Anhydrous, ≥99.8%Major chemical suppliers
Diethyl ether (Et₂O)AnhydrousMajor chemical suppliers
Magnesium sulfate (MgSO₄)AnhydrousMajor chemical suppliers
Saturated aqueous NaCl (brine)-Prepared in-house
Deionized water--
Equipment
  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Standard laboratory glassware

Reaction Setup and Procedure
  • Reaction Assembly: Assemble a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Ensure all glassware is dry.

  • Charging Reagents: To the flask, add 4-Chloro-2-fluorophenol (5.0 g, 34.1 mmol), anhydrous potassium carbonate (6.1 g, 44.3 mmol, 1.3 equivalents), and anhydrous acetonitrile (40 mL).

  • Initiation of Stirring: Begin stirring the mixture at room temperature.

  • Addition of Ethylating Agent: Slowly add ethyl bromide (4.1 g, 37.5 mmol, 1.1 equivalents) to the stirring suspension.

  • Reaction at Reflux: Heat the reaction mixture to reflux (approximately 80-82°C) and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Cooling: After the reaction is complete, allow the mixture to cool to room temperature.

Workup and Isolation
  • Filtration: Filter the reaction mixture through a pad of celite to remove the inorganic salts. Wash the filter cake with a small amount of acetonitrile.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetonitrile.

  • Extraction: Dissolve the resulting residue in diethyl ether (50 mL) and transfer it to a separatory funnel. Wash the organic layer sequentially with 1 M sodium hydroxide (2 x 20 mL) to remove any unreacted phenol, followed by deionized water (20 mL), and finally with saturated aqueous sodium chloride (brine) (20 mL).

  • Drying: Dry the organic layer over anhydrous magnesium sulfate.

  • Final Concentration: Filter off the drying agent and concentrate the filtrate on a rotary evaporator to yield the crude 4-Chloro-2-fluorophenetole.

Purification

The crude product can be purified by vacuum distillation. Given the boiling point of the related compound 1-chloro-4-fluorobenzene is 129-130 °C at atmospheric pressure, the boiling point of 4-Chloro-2-fluorophenetole is expected to be slightly higher. Alternatively, for smaller scales or higher purity requirements, purification can be achieved by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Key Reaction Parameters and Expected Outcome

ParameterValue/ConditionRationale
Stoichiometry
4-Chloro-2-fluorophenol1.0 equivalentLimiting reagent.
Ethyl Bromide1.1 equivalentsA slight excess ensures complete consumption of the starting phenol.
Potassium Carbonate1.3 equivalentsEnsures complete deprotonation of the phenol.
Solvent Anhydrous AcetonitrileA polar aprotic solvent that facilitates the SN2 reaction and dissolves the phenoxide salt.[1]
Temperature Reflux (80-82°C)Provides sufficient energy for the reaction to proceed at a reasonable rate.
Reaction Time 4-6 hoursTypically sufficient for complete conversion, should be monitored by TLC.
Expected Yield 85-95% (after purification)Based on typical yields for Williamson ether syntheses of phenols.
Product Appearance Colorless to pale yellow liquidBased on the appearance of similar aryl ethers.

Troubleshooting and Side Reactions

While the Williamson ether synthesis is generally robust, certain issues may arise.

  • Low Conversion: If the reaction does not proceed to completion, ensure that all reagents and the solvent are anhydrous. Water can hydrolyze the ethyl bromide and deactivate the phenoxide. The quality of the potassium carbonate is also crucial; it should be finely powdered and dry.

  • Side Reactions: The primary competing reaction is the E2 elimination of the alkyl halide, which is more prevalent with secondary and tertiary halides.[2] Using a primary halide like ethyl bromide minimizes this. Another potential side reaction is C-alkylation of the phenoxide, though this is generally less favored than O-alkylation.

Conclusion

The protocol detailed in this application note provides a reliable and high-yielding method for the synthesis of 4-Chloro-2-fluorophenetole. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can consistently obtain this valuable chemical intermediate in high purity. This guide serves as a practical resource for chemists in both academic and industrial settings, facilitating the efficient synthesis of this and related aryl ethers.

References

  • BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Williamson Ether Synthesis. Retrieved from [Link]

  • Edubirdie. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

Sources

Application Notes and Protocols: A Detailed Guide to the Synthesis of Phenetole from Phenol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides a detailed protocol for the synthesis of phenetole, an important organic intermediate, from phenol. The primary method detailed is the Williamson ether synthesis, a robust and widely applicable method for preparing ethers.[1] This document offers an in-depth exploration of the reaction mechanism, step-by-step experimental procedures for both in situ and two-step preparations, purification techniques including vacuum distillation, and methods for product characterization. Furthermore, it addresses critical safety considerations and provides a troubleshooting guide to assist researchers in overcoming common challenges. This application note is intended for researchers, scientists, and professionals in drug development and organic synthesis.

Introduction: The Significance of Phenetole and the Williamson Ether Synthesis

Phenetole, also known as ethyl phenyl ether, is a valuable aromatic ether with applications as a solvent and an intermediate in the synthesis of pharmaceuticals, fragrances, and other fine chemicals. Its preparation from phenol is a classic example of the Williamson ether synthesis, a fundamental reaction in organic chemistry developed by Alexander Williamson in 1850.[1]

The Williamson ether synthesis is a versatile and reliable method for the preparation of both symmetrical and unsymmetrical ethers. The reaction proceeds via a bimolecular nucleophilic substitution (S(_N)2) mechanism, where an alkoxide or phenoxide ion acts as a nucleophile and displaces a halide from an alkyl halide to form the corresponding ether.[2] The choice of a primary alkyl halide is crucial for the success of this reaction, as secondary and tertiary alkyl halides tend to undergo elimination reactions in the presence of a strong base.

This guide will focus on the synthesis of phenetole from phenol and an ethylating agent, providing detailed protocols that ensure a high yield and purity of the final product.

Reaction Mechanism: The S(_N)2 Pathway

The synthesis of phenetole from phenol via the Williamson ether synthesis is a two-step process:

Step 1: Deprotonation of Phenol to form the Phenoxide Ion

Phenol is weakly acidic and reacts with a strong base, such as sodium hydroxide (NaOH) or sodium metal, to form the sodium phenoxide ion. This deprotonation is a crucial step as the resulting phenoxide ion is a much stronger nucleophile than the neutral phenol molecule.

Step 2: Nucleophilic Attack by the Phenoxide Ion

The highly nucleophilic phenoxide ion then attacks the primary alkyl halide (in this case, an ethyl halide like ethyl iodide) in a concerted S(_N)2 reaction. The phenoxide ion attacks the electrophilic carbon atom of the ethyl halide, leading to the displacement of the halide ion (the leaving group) and the formation of the ether linkage.

Experimental Protocols

This section outlines two detailed protocols for the synthesis of phenetole: one involving the in situ generation of sodium phenoxide and a second, two-step procedure where the sodium phenoxide is first isolated as a solid.

Materials and Reagents
Reagent/MaterialFormulaMolar Mass ( g/mol )PuritySupplier
PhenolC₆H₅OH94.11≥99%Sigma-Aldrich
Sodium HydroxideNaOH40.00≥98%Fisher Scientific
Ethyl IodideC₂H₅I155.97≥99%Alfa Aesar
Diethyl Ether(C₂H₅)₂O74.12Anhydrous, ≥99.7%VWR Chemicals
Sodium SulfateNa₂SO₄142.04Anhydrous, granularJ.T. Baker
Hydrochloric AcidHCl36.461 M aqueous solutionLabChem Inc.
Protocol 1: In Situ Generation of Sodium Phenoxide

This protocol is a streamlined one-pot synthesis where the sodium phenoxide is generated and immediately used in the subsequent etherification step.

Step-by-Step Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 9.4 g (0.1 mol) of phenol in 50 mL of ethanol.

  • Formation of Sodium Phenoxide: While stirring, carefully add a solution of 4.0 g (0.1 mol) of sodium hydroxide in 50 mL of ethanol to the phenol solution. The reaction is exothermic, and the sodium phenoxide will form in solution.

  • Addition of Ethylating Agent: To the freshly prepared sodium phenoxide solution, add 15.6 g (0.1 mol) of ethyl iodide dropwise through the condenser.

  • Reaction: Heat the reaction mixture to reflux and maintain it for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

  • Solvent Removal: Remove the ethanol by rotary evaporation.

  • Extraction: To the residue, add 50 mL of water and 50 mL of diethyl ether. Transfer the mixture to a separatory funnel and shake vigorously.

  • Separation: Allow the layers to separate and collect the organic (upper) layer. Extract the aqueous layer twice more with 25 mL portions of diethyl ether.

  • Washing: Combine the organic extracts and wash them with 50 mL of 5% aqueous sodium hydroxide solution to remove any unreacted phenol, followed by 50 mL of water, and finally 50 mL of brine.

  • Drying: Dry the organic layer over anhydrous sodium sulfate.

  • Solvent Evaporation: Filter off the drying agent and remove the diethyl ether by rotary evaporation to yield the crude phenetole.

  • Purification: Purify the crude product by vacuum distillation.

Caption: In Situ Synthesis of Phenetole Workflow

Protocol 2: Preparation and Isolation of Solid Sodium Phenoxide Followed by Etherification

This two-step protocol is useful when a pure, isolated phenoxide salt is desired before proceeding with the ether synthesis.

Part A: Preparation of Solid Sodium Phenoxide

  • Reaction: In a suitable reaction vessel, heat 9.4 g (0.1 mol) of phenol until it melts (melting point ≈ 41 °C).[3]

  • Base Addition: Under constant stirring, slowly add 4.0 g (0.1 mol) of solid sodium hydroxide.[3]

  • Heating: After the addition is complete, continue heating the mixture for 1-3 hours to ensure the reaction goes to completion.[3]

  • Drying: Dry the resulting solid sodium phenoxide at 100-120 °C to remove any water formed during the reaction.[3]

Part B: Synthesis of Phenetole

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend the freshly prepared sodium phenoxide (from Part A) in 100 mL of anhydrous dimethylformamide (DMF).

  • Addition of Ethylating Agent: Add 15.6 g (0.1 mol) of ethyl iodide dropwise to the suspension.

  • Reaction: Heat the reaction mixture to 80-90 °C and maintain it for 2-3 hours, monitoring the reaction by TLC.

  • Work-up and Purification: Follow steps 5-12 from Protocol 1.

Sources

Using 4-chloro-2-fluorophenol to synthesize phenetole derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Synthesis of Phenetole Derivatives Using 4-chloro-2-fluorophenol

Abstract

Phenetole (ethyl phenyl ether) derivatives are significant structural motifs in medicinal chemistry and materials science. This application note provides a comprehensive, field-tested protocol for the synthesis of 4-chloro-2-fluoro-1-ethoxybenzene, a phenetole derivative, starting from 4-chloro-2-fluorophenol. The described methodology is based on the robust Williamson ether synthesis, a reliable and versatile method for forming the ether linkage.[1] This guide details the reaction mechanism, a step-by-step experimental protocol, safety considerations, and analytical methods for product characterization. The causality behind experimental choices is explained to empower researchers to adapt this protocol for the synthesis of other substituted phenetole derivatives.

Introduction and Scientific Rationale

The O-alkylation of phenols is a cornerstone reaction in organic synthesis, providing access to a vast array of aryl ethers.[2] The Williamson ether synthesis, in particular, stands out for its simplicity and broad applicability.[3] The core of this reaction is a bimolecular nucleophilic substitution (SN2) mechanism, where an alkoxide ion displaces a halide from an alkyl halide to form an ether.[4]

The choice of 4-chloro-2-fluorophenol as the starting material allows for the introduction of specific halogen substituents on the aromatic ring, which can be critical for tuning the electronic properties and biological activity of the final molecule. Phenols are significantly more acidic than aliphatic alcohols, which allows for the use of moderately strong and easily handled bases like potassium carbonate for deprotonation, obviating the need for highly reactive and hazardous reagents such as sodium hydride (NaH).[3][5]

This protocol employs iodoethane as the ethylating agent. The choice is deliberate: iodine is an excellent leaving group, facilitating the SN2 reaction and typically leading to higher yields and faster reaction times compared to other alkyl halides. The entire process is designed to be a self-validating system, from reaction monitoring via Thin Layer Chromatography (TLC) to definitive structural confirmation by spectroscopic methods.

Reaction Mechanism and Stoichiometry

The synthesis proceeds in two primary stages, which occur in situ:

  • Deprotonation: The phenolic proton of 4-chloro-2-fluorophenol is abstracted by the carbonate base to form a potassium phenoxide intermediate. This phenoxide is a potent nucleophile.

  • Nucleophilic Substitution (SN2): The generated phenoxide attacks the electrophilic carbon of iodoethane, displacing the iodide ion and forming the C-O bond of the desired ether product, 4-chloro-2-fluoro-1-ethoxybenzene.

The overall reaction is as follows:

Caption: Overall reaction scheme for the synthesis.

Mechanistic Pathway

The detailed mechanistic steps are illustrated below. The SN2 step involves a backside attack by the nucleophilic phenoxide on the primary alkyl halide.[4][6]

Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: SN2 Attack Phenol 4-Chloro-2-fluorophenol Phenoxide Potassium 4-chloro-2-fluorophenoxide (Nucleophile) Phenol->Phenoxide Base abstracts proton Base K2CO3 Phenoxide_ref Phenoxide Iodoethane Iodoethane (Electrophile) LeavingGroup Iodide (I-) Iodoethane->LeavingGroup Leaving group departs Product 4-chloro-2-fluoro-1-ethoxybenzene Phenoxide_ref->Product Backside attack

Caption: Mechanism of the Williamson Ether Synthesis.

Detailed Experimental Protocol

Materials and Reagents
Reagent/MaterialCAS NumberMolecular Weight ( g/mol )Quantity (Example Scale)Moles (mmol)Notes
4-chloro-2-fluorophenol348-62-9146.551.47 g10.0Starting material (Limiting Reagent)
Iodoethane75-03-6155.971.1 mL (2.18 g)14.01.4 equivalents; Alkylating agent
Anhydrous Potassium Carbonate584-08-7138.212.76 g20.02.0 equivalents; Base
N,N-Dimethylformamide (DMF)68-12-273.0920 mL-Anhydrous, polar aprotic solvent
Ethyl Acetate141-78-688.11~150 mL-For extraction and chromatography
Hexanes110-54-386.18~150 mL-For chromatography
Deionized Water7732-18-518.02~100 mL-For workup
Brine (Saturated NaCl)7647-14-558.44~30 mL-For workup
Anhydrous Sodium Sulfate7757-82-6142.04~5 g-Drying agent
Equipment
  • 100 mL round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glass funnel and filter paper

  • TLC plates (silica gel 60 F254) and developing chamber

  • UV lamp (254 nm)

  • Glassware for column chromatography

Step-by-Step Procedure
  • Reaction Setup:

    • To an oven-dried 100 mL round-bottom flask containing a magnetic stir bar, add 4-chloro-2-fluorophenol (1.47 g, 10.0 mmol).

    • Add anhydrous potassium carbonate (2.76 g, 20.0 mmol). Rationale: Using an excess of the base ensures complete deprotonation of the phenol.[7]

    • Add anhydrous N,N-dimethylformamide (DMF, 20 mL) to the flask.

    • Stir the suspension for 10 minutes at room temperature to allow for initial salt formation.

  • Addition of Alkylating Agent:

    • Add iodoethane (1.1 mL, 14.0 mmol) to the suspension dropwise via syringe. Rationale: A slight excess of the alkylating agent helps drive the reaction to completion.

    • Attach a reflux condenser to the flask.

  • Reaction:

    • Heat the reaction mixture to 80 °C using a heating mantle.

    • Allow the reaction to stir at 80 °C for 4-6 hours. A typical reaction is complete in 1 to 8 hours.[8]

    • Monitoring: Monitor the reaction progress using TLC (e.g., 10% ethyl acetate in hexanes as eluent). Spot the starting material and the reaction mixture. The reaction is complete upon the disappearance of the starting phenol spot.[3]

  • Workup and Extraction:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture through a pad of celite or filter paper to remove the inorganic salts (K2CO3, KHCO3, KI). Wash the filter cake with a small amount of ethyl acetate.

    • Transfer the filtrate to a 250 mL separatory funnel.

    • Add deionized water (100 mL) and ethyl acetate (50 mL). Shake vigorously and allow the layers to separate.

    • Extract the aqueous layer two more times with ethyl acetate (2 x 25 mL).

    • Combine the organic layers and wash with brine (30 mL). Rationale: The brine wash helps to remove residual water and DMF from the organic phase.

    • Dry the combined organic phase over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.

    • Purify the crude oil by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes (e.g., starting from 100% hexanes and gradually increasing to 5% ethyl acetate) to yield the pure 4-chloro-2-fluoro-1-ethoxybenzene.

Safety and Hazard Management

All manipulations should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • 4-chloro-2-fluorophenol: Toxic and corrosive. Avoid contact with skin and eyes.

  • Iodoethane: Lachrymator and potential carcinogen. Handle with extreme care.

  • Potassium Carbonate: Irritant. Avoid inhalation of dust.[9]

  • N,N-Dimethylformamide (DMF): Can be absorbed through the skin. It is a known hepatotoxin.

  • Ethyl Acetate / Hexanes: Highly flammable. Keep away from ignition sources.

Product Characterization

The identity and purity of the final product, 4-chloro-2-fluoro-1-ethoxybenzene, should be confirmed by standard analytical techniques.

  • Appearance: Colorless to pale yellow oil.

  • ¹H NMR (400 MHz, CDCl₃): Expected signals for the ethyl group (triplet ~1.4 ppm, quartet ~4.1 ppm) and aromatic protons.

  • ¹³C NMR (100 MHz, CDCl₃): Expected signals for the two aliphatic carbons and the aromatic carbons, showing C-F and C-Cl couplings.

  • FT-IR (thin film, cm⁻¹): Disappearance of the broad O-H stretch from the starting material (~3300 cm⁻¹) and appearance of strong C-O-C stretching bands (~1250 cm⁻¹).

  • Mass Spectrometry (EI): Molecular ion peak [M]⁺ corresponding to the calculated mass of C₈H₈ClFO.

Workflow and Logic Diagram

The following diagram provides a high-level overview of the entire synthesis and analysis workflow.

Workflow A 1. Reagent Setup (Phenol, K2CO3, DMF) B 2. Add Iodoethane A->B C 3. Reaction (Heat to 80°C, 4-6h) B->C D 4. TLC Monitoring C->D Check Completion D->C Incomplete E 5. Workup (Filter, H2O wash) D->E Complete F 6. Extraction (Ethyl Acetate) E->F G 7. Drying & Concentration F->G H 8. Purification (Column Chromatography) G->H I 9. Characterization (NMR, MS, IR) H->I J Pure Product I->J

Caption: Experimental workflow from setup to characterization.

References

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]

  • Edubirdie. (n.d.). Williamson Ether Synthesis: Preparation of Phenacetin from Acetaminophen. [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. [Link]

  • Duan, H. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Francis Academic Press. [Link]

  • Khan Academy. (n.d.). Williamson ether synthesis. [Link]

  • National Institutes of Health. (2022). Potassium - Health Professional Fact Sheet. [Link]

  • PubChem. (n.d.). 4-Chloro-1-fluoro-2-methoxybenzene. [Link]

  • Google Patents. (n.d.).
  • Vedantu. (n.d.). Why does Potassium Carbonate work as a base for the Williamson Ether Synthesis?. [Link]

  • Chemistry LibreTexts. (2023). Williamson Ether Synthesis. [Link]

  • Semantic Scholar. (2022). Selective O-alkylation of Phenol Using Dimethyl Ether. [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. [Link]

  • ResearchGate. (2011). O-Alkylation of Phenol Derivatives via a Nucleophilic Substitution. [Link]

  • CLEAPSS Science. (n.d.). Student Safety Sheets. [Link]

Sources

Applications of 4-Chloro-2-fluorophenetole in Medicinal Chemistry: A Guide for Synthetic and Process Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Strategic Value of Halogenated Scaffolds in Drug Design

In the landscape of modern medicinal chemistry, halogenated aromatic compounds serve as indispensable building blocks. The introduction of halogen atoms, particularly fluorine and chlorine, into a molecular scaffold can profoundly influence its pharmacokinetic and pharmacodynamic properties. These modifications can enhance metabolic stability, improve membrane permeability, and modulate binding affinity to biological targets. This guide focuses on 4-Chloro-2-fluorophenetole, a halogenated phenetole derivative, and elucidates its potential as a strategic intermediate in the synthesis of high-value pharmaceutical agents. While direct literature on this specific starting material is nascent, its structural components are present in several approved drugs, allowing for a well-reasoned projection of its utility. This document serves as a practical, experience-driven manual for researchers, scientists, and drug development professionals seeking to leverage this and similar scaffolds in their synthetic endeavors.

Introduction to 4-Chloro-2-fluorophenetole: A Privileged Scaffold

4-Chloro-2-fluorophenetole is an aromatic ether characterized by a benzene ring substituted with chlorine, fluorine, and an ethoxy group. The strategic placement of these functionalities makes it a versatile precursor for a range of pharmacologically active molecules.

PropertyValue
IUPAC Name 1-Chloro-4-ethoxy-2-fluorobenzene
Molecular Formula C₈H₈ClFO
Molecular Weight 174.60 g/mol
CAS Number 135425-43-3

The true synthetic value of this molecule lies in the 3-chloro-4-fluoroanilino moiety, which can be derived from it. This particular aniline derivative is a cornerstone of several potent kinase inhibitors. The presence of the ethoxy group in 4-Chloro-2-fluorophenetole offers a synthetic handle that can be strategically manipulated to introduce an amino group, thereby unlocking its potential as a key intermediate.

A prime example of the importance of this scaffold is found in the structure of Gefitinib (Iressa®) , a highly selective epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer.[1][2] The N-(3-chloro-4-fluorophenyl) group in Gefitinib is critical for its potent and selective binding to the ATP-binding site of the EGFR kinase domain.[1]

Proposed Primary Application: A Precursor to Anilinoquinazoline-Based Kinase Inhibitors

The most compelling application of 4-Chloro-2-fluorophenetole is its potential role as a starting material for the synthesis of 4-anilinoquinazoline derivatives. This class of compounds has yielded numerous clinically successful drugs. The general strategy involves the conversion of the phenetole into a corresponding aniline, which can then be coupled with a suitable quinazoline core.

The following diagram illustrates the proposed logical workflow for utilizing 4-Chloro-2-fluorophenetole in the synthesis of a key aniline intermediate.

G start 4-Chloro-2-fluorophenetole step1 Nitration (HNO₃, H₂SO₄) start->step1 intermediate1 4-Chloro-2-fluoro-5-nitrophenetole step1->intermediate1 step2 Ether Cleavage (e.g., BBr₃ or HBr) intermediate1->step2 intermediate2 4-Chloro-2-fluoro-5-nitrophenol step2->intermediate2 step3 Reduction of Nitro Group (e.g., Fe/HCl or H₂, Pd/C) intermediate2->step3 final_product 5-Amino-4-chloro-2-fluorophenol (Key Intermediate) step3->final_product

Caption: Proposed synthetic pathway from 4-Chloro-2-fluorophenetole to a key aniline intermediate.

Detailed Protocols: From Intermediate Synthesis to Drug Analogue Construction

This section provides both a proposed protocol for the synthesis of a key intermediate from 4-Chloro-2-fluorophenetole and a well-established, field-proven protocol for the synthesis of Gefitinib. This juxtaposition is intended to demonstrate how the custom-synthesized intermediate could be integrated into a known drug discovery workflow.

Protocol 1: Hypothetical Synthesis of 5-Amino-4-chloro-2-fluorophenol from 4-Chloro-2-fluorophenetole (A Proposed Route)
  • Scientific Rationale: This protocol outlines a logical, multi-step synthesis to convert the commercially available phenetole into a more functionalized aniline derivative. The sequence involves electrophilic aromatic substitution (nitration) to introduce a nitrogen-containing group, followed by ether cleavage and reduction. The choice of reagents and conditions is based on standard, high-yielding organic transformations.

Step 1: Nitration to 4-Chloro-2-fluoro-5-nitrophenetole

  • To a stirred solution of 4-Chloro-2-fluorophenetole (1.0 eq) in concentrated sulfuric acid at 0 °C, add a mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid dropwise, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture slowly onto crushed ice with vigorous stirring.

  • Collect the precipitated solid by filtration, wash with cold water until the filtrate is neutral, and dry under vacuum to yield 4-Chloro-2-fluoro-5-nitrophenetole.

Step 2: Ether Cleavage to 4-Chloro-2-fluoro-5-nitrophenol

  • Dissolve the 4-Chloro-2-fluoro-5-nitrophenetole (1.0 eq) in a suitable solvent such as dichloromethane (DCM).

  • Cool the solution to -78 °C (dry ice/acetone bath).

  • Add boron tribromide (BBr₃) (1.2 eq) dropwise.

  • Allow the reaction to slowly warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of water.

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-Chloro-2-fluoro-5-nitrophenol.

Step 3: Reduction to 5-Amino-4-chloro-2-fluorophenol

  • To a mixture of 4-Chloro-2-fluoro-5-nitrophenol (1.0 eq) and iron powder (3.0 eq) in a mixture of ethanol and water, add a catalytic amount of hydrochloric acid.

  • Heat the mixture to reflux (approximately 80 °C) for 2-4 hours.

  • Monitor the disappearance of the starting material by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and filter through a pad of celite to remove the iron salts.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Neutralize the aqueous residue with a saturated solution of sodium bicarbonate and extract the product with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate in vacuo to obtain the final product, 5-Amino-4-chloro-2-fluorophenol.

Protocol 2: Field-Proven Synthesis of Gefitinib (An Exemplary Application)
  • Scientific Rationale: This protocol details a common synthetic route to Gefitinib, showcasing the crucial nucleophilic aromatic substitution (SNA_r) reaction between a chlorinated quinazoline and 3-chloro-4-fluoroaniline.[3][4][5] This step exemplifies the type of reaction where an aniline derived from 4-Chloro-2-fluorophenetole would be utilized.

The following diagram illustrates a common synthetic route to Gefitinib.

G start 6,7-Dimethoxy- quinazolin-4(3H)-one step1 Chlorination (SOCl₂ or POCl₃) start->step1 intermediate1 4-Chloro-6,7- dimethoxyquinazoline step1->intermediate1 step2 SNA_r Reaction intermediate1->step2 intermediate2 N-(3-Chloro-4-fluorophenyl)- 6,7-dimethoxyquinazolin-4-amine step2->intermediate2 aniline 3-Chloro-4-fluoroaniline aniline->step2 step3 Selective Demethylation intermediate2->step3 intermediate3 4-(3-Chloro-4-fluoroanilino)- 7-methoxyquinazolin-6-ol step3->intermediate3 step4 O-Alkylation intermediate3->step4 gefitinib Gefitinib step4->gefitinib alkyl_halide 4-(3-Chloropropyl)morpholine alkyl_halide->step4

Caption: A synthetic pathway for Gefitinib, highlighting the key coupling step.

Step-by-Step Procedure:

  • Chlorination of the Quinazolinone Core: A mixture of 6,7-dimethoxyquinazolin-4(3H)-one (1.0 eq) and a chlorinating agent such as thionyl chloride or phosphoryl chloride (excess) is heated to reflux for 2-4 hours. The excess chlorinating agent is then removed under reduced pressure to yield 4-chloro-6,7-dimethoxyquinazoline.[2]

  • Nucleophilic Aromatic Substitution (SNA_r): The crude 4-chloro-6,7-dimethoxyquinazoline (1.0 eq) is dissolved in a suitable solvent like isopropanol. To this solution, 3-chloro-4-fluoroaniline (1.1 eq) is added.[3] The mixture is heated to reflux for 4-6 hours. Upon cooling, the product, N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine, precipitates and can be collected by filtration.

  • Selective Demethylation: The product from the previous step is subjected to selective demethylation at the 6-position. This is often achieved using L-methionine and methanesulfonic acid at reflux, yielding 4-(3-chloro-4-fluoroanilino)-7-methoxyquinazolin-6-ol.

  • O-Alkylation: The phenolic intermediate (1.0 eq) is reacted with 4-(3-chloropropyl)morpholine (1.2 eq) in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at 80-90 °C. After completion, the reaction is worked up by pouring into water and extracting the product. Purification by crystallization yields Gefitinib.

Conclusion and Future Outlook

4-Chloro-2-fluorophenetole represents a promising, yet underexplored, starting material for medicinal chemistry campaigns. Its true potential is realized when it is considered a masked precursor for valuable chloro-fluoro-substituted anilines. The protocols and strategic insights provided in this guide are intended to empower synthetic chemists to incorporate this and similar building blocks into their drug discovery programs. As the demand for novel kinase inhibitors and other targeted therapies continues to grow, the strategic use of such halogenated scaffolds will undoubtedly play a pivotal role in the development of the next generation of medicines.

References

  • Process For The Preparation Of Gefitinib. Quick Company.

  • Synthesis of a Key Gefitinib Intermediate: A Detailed Application Note and Protocol Utilizing 4-(3-Chloropropyl)morpholine. Benchchem.

  • Maskrey, T. S., et al. (2019). A New Synthesis of Gefitinib. Synlett, 30(04), 471-476.

  • An In-depth Technical Guide to the Synthesis, Chemical Structure, and Activity of the EGFR Inhibitor Gefitinib. Benchchem.

  • US Patent 8,350,029 B2 - Process for the preparation of gefitinib. Google Patents.

  • Li, H., et al. (2007). Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Molecules, 12(7), 1500-1507.

  • Gefitinib. New Drug Approvals.

Sources

Comprehensive Characterization of Halogenated Phenetoles: An Integrated Spectroscopic and Chromatographic Approach

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide:

Abstract

Halogenated phenetoles are a class of aromatic ether compounds finding increasing relevance in pharmaceutical synthesis, materials science, and as environmental intermediates. Their structural diversity, particularly in terms of halogen type, number, and substitution pattern, necessitates robust and orthogonal analytical techniques for unambiguous characterization. This guide provides a detailed framework for researchers, analytical scientists, and drug development professionals, outlining an integrated workflow for the comprehensive analysis of these molecules. We delve into the core principles and field-proven protocols for Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FT-IR) Spectroscopy. The causality behind experimental choices is emphasized to empower users to adapt and troubleshoot these methodologies for their specific applications.

Introduction: The Analytical Challenge of Halogenated Phenetoles

Phenetole (ethoxybenzene) and its halogenated derivatives are key building blocks and products in numerous chemical processes. The introduction of halogen atoms (F, Cl, Br, I) onto the aromatic ring dramatically influences the molecule's physicochemical properties, including polarity, volatility, reactivity, and biological activity. Consequently, accurate structural confirmation and purity assessment are critical for quality control, reaction monitoring, and regulatory compliance.

The primary analytical challenges include:

  • Isomer Differentiation: Distinguishing between positional isomers (e.g., 2-chlorophenetole vs. 4-chlorophenetole) requires techniques with high resolving power.

  • Sensitivity: Trace-level detection is often necessary, especially in environmental monitoring or impurity profiling.[1][2]

  • Structural Ambiguity: Definitive identification requires more than just a molecular weight; it demands a clear picture of the molecular structure, which often necessitates a combination of analytical methods.

This application note presents a multi-technique strategy, demonstrating how chromatographic separation and spectroscopic analysis can be synergistically employed for complete characterization.

Sample Preparation: The Foundation of Accurate Analysis

The quality of any analytical result is contingent upon the integrity of the sample preparation workflow. The goal is to isolate the halogenated phenetole(s) of interest from the sample matrix while minimizing analyte loss and contamination. The choice of technique depends on the matrix complexity and the analyte's concentration.

Causality in Method Selection
  • Liquid-Liquid Extraction (LLE): Ideal for extracting phenetoles from aqueous matrices into an immiscible organic solvent (e.g., dichloromethane, ethyl acetate). Its effectiveness is governed by the analyte's partition coefficient (LogP), which is generally favorable for these relatively nonpolar compounds.

  • Solid-Phase Extraction (SPE): Offers higher selectivity and reduces solvent consumption compared to LLE.[3][4] For phenetoles, a reversed-phase sorbent (e.g., C18, HLB) is typically used. The process involves conditioning the cartridge, loading the sample, washing away interferences, and finally eluting the purified analyte with a small volume of organic solvent.[3][4][5]

Protocol 1: Solid-Phase Extraction (SPE) of Halogenated Phenetoles from Water
  • Cartridge Conditioning: Sequentially pass 5 mL of methanol, followed by 5 mL of deionized water, through an Oasis HLB cartridge. Do not allow the sorbent bed to dry.[3][4]

  • Sample Loading: Load the aqueous sample (e.g., 250 mL) onto the cartridge at a flow rate of ~5-10 mL/min.[3]

  • Washing: Wash the cartridge with 5 mL of a 5% methanol/water solution to remove polar impurities.

  • Drying: Dry the cartridge under a vacuum or with a gentle stream of nitrogen for 15-20 minutes to remove residual water.[4]

  • Elution: Elute the trapped analytes with 5 mL of methanol or acetonitrile into a collection vial.

  • Concentration: Evaporate the eluate to near dryness under a gentle stream of nitrogen and reconstitute in a known volume (e.g., 0.5 mL) of a suitable solvent for instrumental analysis.[4]

G cluster_prep Sample Preparation Workflow sample Aqueous Sample loading Sample Loading sample->loading conditioning SPE Cartridge Conditioning (Methanol, H2O) conditioning->loading washing Wash Interferences (e.g., 5% MeOH) loading->washing elution Elute Analyte (e.g., 100% MeOH) washing->elution concentration Concentrate & Reconstitute elution->concentration final_sample Analysis-Ready Sample concentration->final_sample

Figure 1: General workflow for Solid-Phase Extraction (SPE).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the premier technique for analyzing volatile and semi-volatile compounds. Its high chromatographic resolution is excellent for separating isomers, while the mass spectrometer provides powerful identification capabilities and high sensitivity.[1][2]

Expertise: Optimizing GC-MS Parameters
  • Injection Strategy: A splitless injection is preferred for trace analysis to ensure the maximum transfer of analyte onto the column.[6] The injector temperature must be high enough to ensure rapid volatilization but low enough to prevent thermal degradation of the analyte. A typical starting point is 250-275 °C.

  • Column Selection: A mid-polarity capillary column, such as one with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., DB-5ms, TG-5SilMS), provides excellent selectivity for a wide range of aromatic compounds, including halogenated isomers.[6]

  • Mass Spectrometry: Electron Ionization (EI) at a standard 70 eV is used to generate reproducible fragmentation patterns. These patterns serve as a "fingerprint" for the molecule, allowing for structural elucidation and library matching.[7]

Protocol 2: GC-MS Analysis of Halogenated Phenetoles
  • System Configuration: Equip a gas chromatograph with a TG-5SilMS column (30 m x 0.25 mm ID, 0.25 µm film thickness). Use helium as the carrier gas at a constant flow of 1.0 mL/min.

  • Injection: Inject 1 µL of the sample in splitless mode. Set the injector temperature to 275 °C.[6]

  • Oven Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • MS Conditions:

    • Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-450.

Data Interpretation: Decoding the Mass Spectrum

The mass spectrum provides the molecular weight (from the molecular ion, M+) and structural clues from fragmentation. For aryl ethers, a key fragmentation is the cleavage of the C-O bond beta to the aromatic ring.[8]

FeatureDescriptionTypical m/z Fragments for Chlorophenetole (M=156)
Molecular Ion (M+) The intact molecule with one electron removed. Its m/z gives the molecular weight.156 (and 158 in a ~3:1 ratio due to the ³⁷Cl isotope)
Loss of Alkene Loss of ethene (C₂H₄) via rearrangement.m/z 128 [M - 28]⁺ (Chlorophenol radical cation)
Loss of Ethoxy Radical Cleavage of the O-CH₂ bond.m/z 111 [M - 45]⁺ (Chlorophenyl cation)
Loss of Halogen Cleavage of the C-X bond.m/z 121 [M - 35]⁺ (Phenetole cation) - less common

Table 1: Common EI fragmentation pathways for a representative chlorophenetole.

High-Performance Liquid Chromatography (HPLC)

HPLC is a complementary technique to GC, particularly useful for less volatile compounds or for preparative-scale purification.[9][10] Reversed-phase HPLC (RP-HPLC) is the most common mode for separating compounds of moderate polarity like halogenated phenetoles.

Expertise: The Impact of Column Chemistry
  • C18 Columns: These are the workhorse of reversed-phase chromatography, offering robust hydrophobic retention. However, they may provide insufficient resolution for closely related isomers.

  • Biphenyl Columns: These columns offer alternative selectivity due to π-π interactions between the biphenyl stationary phase and the aromatic ring of the analyte. This can significantly improve the separation of aromatic positional isomers where C18 fails.[11]

  • Mobile Phase: A gradient of a weak acid in water (e.g., 0.1% formic acid) and an organic modifier (acetonitrile or methanol) is standard. The acid suppresses the ionization of any residual silanols on the column, improving peak shape.[9]

Protocol 3: RP-HPLC-DAD Analysis of Halogenated Phenetoles
  • System Configuration:

    • Column: Kinetex Biphenyl (100 x 4.6 mm, 2.6 µm) or equivalent.[11]

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Detector: Diode Array Detector (DAD), monitoring 220 nm and 270 nm.

  • Gradient Program:

    • Flow Rate: 1.0 mL/min.

    • 0-1 min: 30% B.

    • 1-10 min: Linear gradient to 95% B.

    • 10-12 min: Hold at 95% B.

    • 12-13 min: Return to 30% B.

    • 13-15 min: Re-equilibration.

  • Injection: Inject 10 µL of the sample. Maintain column temperature at 30 °C.

Data Interpretation

Identification is based on matching the retention time and the UV-Vis spectrum of an unknown peak to that of a known reference standard. The UV spectrum provides electronic transition information that is characteristic of the chromophore.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While chromatography can separate and tentatively identify compounds, NMR is the gold standard for unambiguous structure elucidation. It provides detailed information about the carbon-hydrogen framework of a molecule.

Expertise: Extracting Structural Detail
  • ¹H NMR:

    • Chemical Shift (δ): The position of a signal indicates the electronic environment of the protons. Protons on an aromatic ring typically appear between 6.5-8.0 ppm.[12] Electron-withdrawing halogens will shift ortho and para protons downfield (to a higher ppm value).[13]

    • Integration: The area under a peak is proportional to the number of protons it represents.

    • Splitting (Coupling): The splitting pattern reveals the number of neighboring protons. The magnitude of the coupling constant (J, in Hz) is diagnostic of the relative position of the protons (ortho > meta > para).[12]

  • ¹³C NMR: Provides a signal for each unique carbon atom, with chemical shifts indicating the carbon's environment. Aromatic carbons typically resonate between 120-150 ppm.[12]

Protocol 4: NMR Sample Preparation and Acquisition
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz (or higher) spectrometer. Standard pulse programs are typically sufficient.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak or an internal standard (e.g., TMS).

ParameterTypical Value for 4-BromophenetoleInterpretation
¹H δ (ethoxy-CH₂) ~4.0 ppm (quartet)Protons adjacent to the ether oxygen. Split by the CH₃ group.
¹H δ (ethoxy-CH₃) ~1.4 ppm (triplet)Protons of the terminal methyl group. Split by the CH₂ group.
¹H δ (aromatic) ~6.8 ppm (doublet), ~7.4 ppm (doublet)Two distinct signals for the symmetric A₂B₂ system.
¹H J (ortho) 7-9 HzCoupling between adjacent aromatic protons.
¹³C δ (aromatic C-O) ~158 ppmCarbon directly attached to the electron-donating ethoxy group.
¹³C δ (aromatic C-Br) ~115 ppmCarbon directly attached to the bromine atom.

Table 2: Representative NMR data for a halogenated phenetole.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR is a rapid and straightforward technique used to identify the functional groups present in a molecule.[14] For halogenated phenetoles, it is excellent for confirming the presence of the key ether linkage and aromatic structures.

Protocol 5: FT-IR Analysis
  • Sample Preparation: For a liquid sample, place a single drop between two NaCl or KBr plates to create a thin film. For a solid, prepare a KBr pellet.

  • Acquisition: Place the sample in the spectrometer and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

  • Data Analysis: Identify characteristic absorption bands corresponding to specific molecular vibrations.

Wavenumber (cm⁻¹)VibrationFunctional Group
3100-3000C-H stretchAromatic C-H
2980-2850C-H stretchAliphatic (ethoxy group) C-H[15]
1600 & 1480C=C stretchAromatic Ring[15]
~1240C-O-C asymmetric stretchAryl-alkyl ether[16]
~1040C-O-C symmetric stretchAryl-alkyl ether
1100-500C-X stretch (X=Cl, Br, I)Carbon-Halogen Bond

Table 3: Key FT-IR absorption bands for halogenated phenetoles.

Integrated Analytical Workflow

No single technique provides all the necessary information. A logical, integrated workflow ensures confident and complete characterization.

G cluster_workflow Integrated Characterization Workflow cluster_screening Separation & Initial ID cluster_confirmation Structural Confirmation start Purified Analyte gcms GC-MS (Volatility, MW, Fragmentation) start->gcms Volatile? hplc HPLC-DAD (Polarity, UV Profile, Purity) start->hplc Non-Volatile? nmr NMR (¹H, ¹³C) (Connectivity, Isomer ID) gcms->nmr hplc->nmr ftir FT-IR (Functional Groups) nmr->ftir Confirmation report Final Report: Unambiguous Structure & Purity Assessment nmr->report ftir->report

Figure 2: Logic flow for the integrated analysis of halogenated phenetoles.

This workflow begins with a chromatographic method (GC-MS or HPLC) for separation and initial identification based on retention time, mass-to-charge ratio, and fragmentation patterns. The isolated, pure fractions are then subjected to NMR for definitive structural assignment. FT-IR serves as a rapid and complementary technique to confirm the presence of key functional groups.

References

  • Aktas, A. H. (n.d.). Separation of Some Halogenated Phenols by GC-MS. Asian Journal of Chemistry. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Halogenated and Aromatic Volatile Organic Compounds (VOCs) by Gas Chromatography: SW-846 Methods 8010A and 8020A or Method 8021A. Retrieved from [Link]

  • Reddit user discussion. (2024, May 21). Troubleshooting halogenated phenols and anisoles in GC-MS. r/analyticalchemistry. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Halogenated and Aromatic Volatile Organic Compounds (VOCs) by Gas Chromatography. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of p-Ethylphenetole on Newcrom R1 HPLC column. Retrieved from [Link]

  • Pornsuriyasak, P., et al. (n.d.). Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. National Institutes of Health. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1994, September). Method 9020B: Total Organic Halides (TOX). Retrieved from [Link]

  • ResearchGate. (n.d.). The FTIR spectra of 2-ethyl phenol (red line) and 2-n-butyl phenol (blue line). Retrieved from [Link]

  • ResearchGate. (n.d.). Separation of some halogenated phenols by GC-MS. Retrieved from [Link]

  • Restek. (n.d.). A Guide to the Analysis of Halogenated Environmental Pollutants Using Electron Capture Detection. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2007, February). SW-846 Test Method 8535: Screening Procedure for Total Volatile Organic Halides in Water. Retrieved from [Link]

  • LCGC. (2010, February 1). Advances in the Analysis of Persistent Halogenated Organic Compounds. Retrieved from [Link]

  • PubMed. (1979, May 31). Summary of the workshop on recent advances in analytic techniques for halogenated aromatic compounds. Retrieved from [Link]

  • YouTube. (2025, February 3). [Chemistry] IR spectrum for Phenol and Phenetole. Retrieved from [Link]

  • Scilit. (n.d.). Recent developments in the HPLC separation of phenolic compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). Catalytic synthesis of phenetole by ethylation of phenol with diethyl carbonate. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectral fragmentation pattern of the underivatized halogenated phenylpiperazinopropanones. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). EMC Promulgated Test Methods. Retrieved from [Link]

  • National Institutes of Health. (n.d.). A review on the analytical procedures of halogenated flame retardants by gas chromatography coupled with single quadrupole mass spectrometry and their levels in human samples. Retrieved from [Link]

  • Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Retrieved from [Link]

  • SpringerLink. (n.d.). Analysis of Halogenated Flame Retardants by Gas Chromatography Coupled to LRMS, HRMS, MS–MS, and TOF-MS. Retrieved from [Link]

  • MDPI. (n.d.). Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate. Retrieved from [Link]

  • Journal of Elementology. (2019, February 17). FT-IR ANALYSIS AND THE CONTENT OF PHENOLIC COMPOUNDS IN EXOGENOUS ORGANIC MATTER PRODUCED FROM PLANT BIOMASS. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, December 10). 1.7.4: Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • Redalyc. (n.d.). SEPARATION OF PHENOLIC COMPOUNDS FROM FOODS BY REVERSED-PHASE HIGH PERFORMANCE LIQUID CHROMATOGRAPHY. Retrieved from [Link]

  • YouTube. (2020, May 26). NMR of aromtic compounds. Retrieved from [Link]

  • MDPI. (n.d.). Integrated Targeted and Suspect Screening Workflow for Identifying PFAS of Concern in Urban-Impacted Serbian Rivers. Retrieved from [Link]

  • National Institutes of Health. (2019, January 8). Chromatographic Separation of Phenolic Compounds from Extra Virgin Olive Oil: Development and Validation of a New Method Based on a Biphenyl HPLC Column. Retrieved from [Link]

  • YouTube. (2021, October 6). How to Analyze Chemical Shift in the Aromatic Region (1H NMR). Retrieved from [Link]

  • OI Analytical. (n.d.). Instruments for Chemistry, Gas Chromatography, TOC Analysis. Retrieved from [Link]

  • NTA. (2025, December 13). Syllabus for Chemistry (SCQP08). Retrieved from [Link]

  • ACS Publications. (2026, January 6). Profiling, Distribution, and Risk Assessment of Parabens in Groundwater Near Dumpsites. Retrieved from [Link]

  • ACS Publications. (n.d.). Profiling, Distribution, and Risk Assessment of Parabens in Groundwater Near Dumpsites | ACS Omega. Retrieved from [Link]

  • YouTube. (2024, September 17). Interpreting H-NMR Spectra Aromatic Molecule. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences. (n.d.). A Comprehensive Review on RP-HPLC Method Development, Validation, and Forced Degradation Studies According to ICH Guidelines. Retrieved from [Link]

Sources

Alkoxymercuration-Demercuration: A Robust Alternative for Ether Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Introduction: Navigating the Landscape of Ether Synthesis

The synthesis of ethers is a cornerstone of organic chemistry, with applications spanning from the production of solvents and anesthetics to the intricate assembly of pharmaceuticals and natural products. While the Williamson ether synthesis has long been a workhorse in this field, its limitations, particularly with secondary and tertiary alkyl halides where elimination reactions become a significant competing pathway, necessitate the exploration of alternative methodologies. Alkoxymercuration-demercuration has emerged as a powerful and reliable alternative, offering a mild and regioselective route to ethers that elegantly circumvents the challenges associated with traditional methods.

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed exploration of the alkoxymercuration-demercuration reaction. We will delve into the mechanistic underpinnings of this transformation, providing a clear rationale for its predictable outcomes. Furthermore, this document offers detailed, step-by-step protocols for the synthesis of various ethers, complete with quantitative data and critical safety considerations for the handling of mercury-containing reagents.

Theoretical Framework: The Science Behind the Synthesis

The alkoxymercuration-demercuration reaction is a two-step process that facilitates the Markovnikov addition of an alcohol across an alkene double bond.[1][2][3] This method is particularly advantageous as it proceeds without the formation of a discrete carbocation intermediate, thereby preventing the carbocation rearrangements that can plague acid-catalyzed ether synthesis.[1]

The Mechanism of Action: A Stepwise Perspective

The reaction proceeds through a well-defined mechanism:

  • Alkoxymercuration: The reaction is initiated by the electrophilic attack of the mercuric acetate [Hg(OAc)₂] on the alkene's π-bond. This results in the formation of a cyclic mercurinium ion intermediate.[1][2][3] This three-membered ring is key to the reaction's stereospecificity and the prevention of rearrangements. The alcohol, acting as a nucleophile, then attacks the more substituted carbon of the mercurinium ion from the anti-face, leading to the opening of the ring and the formation of an alkoxymercury compound.[1][2] This backside attack dictates the anti-addition of the alkoxy group and the mercury-containing moiety across the double bond.[1]

  • Demercuration: The second step involves the reductive cleavage of the carbon-mercury bond. This is typically achieved by treatment with sodium borohydride (NaBH₄) in a basic medium.[2][4] The organomercury compound is reduced, and the mercury is replaced by a hydrogen atom, yielding the final ether product.[4]

Figure 1: The generalized mechanism of alkoxymercuration-demercuration.

Regioselectivity and Stereochemistry: Predicting the Outcome

A significant advantage of the alkoxymercuration-demercuration reaction is its high degree of predictability:

  • Regioselectivity: The reaction follows Markovnikov's rule, meaning the alkoxy group (-OR) from the alcohol adds to the more substituted carbon of the double bond, while the hydrogen atom adds to the less substituted carbon.[1][2] This is a direct consequence of the alcohol's nucleophilic attack on the more electrophilic and sterically accessible carbon of the mercurinium ion intermediate.

  • Stereochemistry: The alkoxymercuration step proceeds via a stereospecific anti-addition. The alcohol attacks the mercurinium ion from the opposite face of the mercury bridge.[1] However, the subsequent demercuration step with sodium borohydride is not always stereospecific and can lead to a mixture of stereoisomers if new chiral centers are formed.

Practical Applications and Protocols

The alkoxymercuration-demercuration reaction is a versatile tool for the synthesis of a wide array of ethers. Below are detailed protocols for representative substrates, providing a foundation for adaptation to specific research needs.

Safety First: Handling Mercury Compounds

EXTREME CAUTION IS ADVISED. Mercury and its compounds are highly toxic.[5][6] All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and heavy-duty nitrile or neoprene gloves.[7][8] Organomercury compounds can be absorbed through the skin, so direct contact must be avoided.[7][8] All mercury-containing waste must be disposed of according to institutional and regulatory guidelines. In case of a spill, immediately follow established institutional protocols for mercury cleanup.

Protocol 1: Synthesis of 2-Methoxy-2-methylpropane (MTBE) from Isobutylene

This protocol details the synthesis of the common fuel additive, methyl tert-butyl ether (MTBE), from isobutylene and methanol.

Parameter Value
Alkene Isobutylene
Alcohol Methanol
Mercury Reagent Mercuric Acetate [Hg(OAc)₂]
Reducing Agent Sodium Borohydride (NaBH₄)
Expected Yield High

Experimental Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve mercuric acetate (1.0 eq) in a mixture of methanol (5.0 eq) and tetrahydrofuran (THF) as a co-solvent.

  • Alkene Addition: Cool the solution in an ice bath and slowly bubble isobutylene gas through the solution until a slight excess has been added. Alternatively, a pre-weighed amount of liquefied isobutylene can be added.

  • Alkoxymercuration: Allow the reaction mixture to stir at room temperature for 1-2 hours. The disappearance of the yellow color of the mercuric acetate solution indicates the completion of the alkoxymercuration step.

  • Demercuration: Cool the reaction mixture in an ice bath and add a 3 M solution of sodium hydroxide, followed by the slow, portion-wise addition of a 0.5 M solution of sodium borohydride in 3 M sodium hydroxide. This step is exothermic and should be performed with care.

  • Workup: After the addition of sodium borohydride is complete, stir the mixture for an additional hour at room temperature. The appearance of elemental mercury as a grey precipitate will be observed. Separate the organic layer and wash it with water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by fractional distillation to yield pure 2-methoxy-2-methylpropane.

Protocol 2: Synthesis of 1-Methoxy-1-phenylethane from Styrene

This protocol outlines the synthesis of a secondary ether from styrene and methanol.

Parameter Value
Alkene Styrene
Alcohol Methanol
Mercury Reagent Mercuric Acetate [Hg(OAc)₂]
Reducing Agent Sodium Borohydride (NaBH₄)
Expected Yield >90%

Experimental Procedure:

  • Reaction Setup: To a solution of mercuric acetate (1.1 eq) in methanol (10 eq), add styrene (1.0 eq) dropwise with stirring at room temperature.

  • Alkoxymercuration: Stir the reaction mixture at room temperature for 30-60 minutes. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Demercuration: Cool the reaction mixture to 0 °C and add a 3 M aqueous solution of sodium hydroxide. Slowly add a solution of sodium borohydride (0.5 eq) in 3 M sodium hydroxide.

  • Workup: After stirring for 1-2 hours, the elemental mercury will precipitate. Extract the aqueous layer with diethyl ether. Combine the organic extracts, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent by rotary evaporation. The resulting crude ether can be purified by column chromatography on silica gel or by distillation under reduced pressure.

Figure 2: A generalized experimental workflow for alkoxymercuration-demercuration.

Scope and Limitations

The alkoxymercuration-demercuration reaction is a broadly applicable method for the synthesis of ethers from a wide range of alkenes and alcohols.

  • Alkenes: The reaction is effective for terminal, internal, and cyclic alkenes. It is particularly useful for alkenes that are prone to rearrangement under acidic conditions.

  • Alcohols: Primary, secondary, and even tertiary alcohols can be used as the nucleophile. This is a significant advantage over the Williamson ether synthesis, which often fails with secondary and tertiary alkoxides due to competing elimination reactions.

  • Intramolecular Reactions: Unsaturated alcohols can undergo intramolecular alkoxymercuration to form cyclic ethers, a valuable transformation in the synthesis of heterocyclic compounds.

Despite its versatility, the reaction has some limitations:

  • Toxicity of Mercury: The primary drawback is the use of stoichiometric amounts of toxic mercury salts. This necessitates stringent safety precautions and careful waste disposal, making it less suitable for large-scale industrial applications.

  • Stereocontrol in Demercuration: While the alkoxymercuration step is stereospecific, the demercuration step can sometimes lead to a loss of stereochemical integrity, resulting in mixtures of diastereomers.

Conclusion: A Powerful Tool in the Synthetic Chemist's Arsenal

Alkoxymercuration-demercuration stands as a testament to the ingenuity of synthetic organic chemistry, providing a reliable and predictable method for the synthesis of a diverse range of ethers. Its ability to overcome the limitations of traditional methods, particularly in the context of complex and rearrangement-prone substrates, makes it an invaluable tool for researchers in academia and industry. By understanding the underlying mechanism and adhering to strict safety protocols, scientists can effectively harness the power of this reaction to advance their research and development endeavors.

References

  • Chemistry LibreTexts. (2020). 15.4: Alkoxymercuration-Demercuration Synthesis of Ethers. [Link]

  • BYJU'S. (n.d.). What is Alkoxymercuration-Demercuration?. [Link]

  • Master Organic Chemistry. (2023). Oxymercuration Demercuration of Alkenes. [Link]

  • Wikipedia. (n.d.). Oxymercuration reaction. [Link]

  • Chemistry LibreTexts. (2021). 9.5: Hydration- Oxymercuration-Demercuration. [Link]

  • BYJU'S. (n.d.). Alkoxymercuration-Demercuration Mechanism. [Link]

  • YouTube. (2015). Oxymercuration Demercuration of Alkenes (Alcohol Addition). [Link]

  • Google Patents. (n.d.).
  • Georgia Tech Environmental Health & Safety. (n.d.). Safe Handling of Mercury and Mercury Compounds. [Link]

  • UNC Charlotte. (n.d.). Mercury and Organomercury. [Link]

  • ACS Publications. (1971). Oxymercuration-demercuration. An organic experiment involving the Markovnikov hydration of olefins. Journal of Chemical Education. [Link]

  • ACS Publications. (2001). Organometallics in Organic Synthesis: Introduction. Chemical Reviews. [Link]

  • RSC Publishing. (n.d.). Side-chain alkylation of toluene with methanol to produce styrene: an overview. Catalysis Science & Technology. [Link]

  • Concordia University. (n.d.). MERCURY SAFETY GUIDELINES. [Link]

  • Master Organic Chemistry. (2015). What's An Organometallic?. [Link]

  • ResearchGate. (n.d.). Reaction scheme for alcoholysis of epoxy styrene with methanol. [Link]

  • YouTube. (2020). Alkoxymercuration demercuration. [Link]

  • Carnegie Mellon University. (n.d.). Styrene - Matyjaszewski Polymer Group. [Link]

  • Mettler Toledo. (n.d.). Organometallic Synthesis and Chemistry. [Link]

  • EPA. (n.d.). Mercury Compounds. [Link]

  • Wikipedia. (n.d.). Organometallic chemistry. [Link]

  • Mercury and Mercury Compounds Safe Handling Guidelines. (2013). [Link]

  • Fiveable. (n.d.). Organometallics in Organic Synthesis | Organic Chemistry II Class Notes. [Link]

  • YouTube. (2016). Oxymercuration Demercuration Mechanism of Alkenes & Alkoxymercuration Reaction Organic Chemistry. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Yield for 4-Chloro-2-fluorophenetole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-Chloro-2-fluorophenetole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions related to this important chemical transformation. Our goal is to empower you with the scientific understanding and practical knowledge to optimize your reaction yields and purity.

Synthesis Overview: The Williamson Ether Synthesis Approach

The synthesis of 4-Chloro-2-fluorophenetole is most commonly and efficiently achieved through the Williamson ether synthesis. This venerable yet powerful reaction involves the nucleophilic substitution (SN2) of a halide by an alkoxide. In this specific case, the phenoxide of 4-chloro-2-fluorophenol acts as the nucleophile, attacking an ethylating agent such as ethyl iodide or ethyl bromide.

The overall reaction can be depicted as follows:

Williamson Ether Synthesis of 4-Chloro-2-fluorophenetole

Figure 1. General reaction scheme for the synthesis of 4-Chloro-2-fluorophenetole via Williamson ether synthesis.

The success of this synthesis hinges on the careful control of several key parameters, including the choice of base, solvent, temperature, and the nature of the ethylating agent. This guide will delve into the nuances of these factors to help you navigate the potential challenges of this synthesis.

Troubleshooting Guide: A Question-and-Answer Approach

This section addresses common issues encountered during the synthesis of 4-Chloro-2-fluorophenetole in a practical question-and-answer format.

Low or No Product Yield

Q1: I am not seeing any formation of my desired 4-Chloro-2-fluorophenetole product. What are the likely causes?

A1: A complete lack of product formation typically points to a fundamental issue with the reaction setup or the reagents. Here’s a systematic approach to troubleshooting this problem:

  • Incomplete Deprotonation of the Phenol: The first and most critical step is the quantitative deprotonation of 4-chloro-2-fluorophenol to form the corresponding phenoxide. Phenols are more acidic than aliphatic alcohols, but a sufficiently strong base is still required for complete conversion.[1][2]

    • Verify Base Strength: For phenols, common bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) are often sufficient. However, if you suspect incomplete deprotonation, consider using a stronger base like sodium hydride (NaH).[3]

    • Moisture Contamination: The presence of water in your reaction will consume the base and protonate the phenoxide, effectively shutting down the reaction. Ensure your solvent and glassware are scrupulously dry, especially when using highly reactive bases like NaH.

  • Inactive Ethylating Agent: Your ethylating agent (e.g., ethyl iodide, ethyl bromide) may have degraded. It is advisable to use a fresh bottle or purify the reagent before use.

  • Incorrect Reaction Temperature: The Williamson ether synthesis is temperature-dependent. If the temperature is too low, the reaction rate will be negligible. Conversely, excessively high temperatures can lead to side reactions and decomposition. A moderate temperature range of 50-100 °C is generally a good starting point.[4]


Start [label="No Product Formation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_Deprotonation [label="Verify Complete\nPhenol Deprotonation", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Check_Base [label="Is the base strong enough?\n(e.g., NaOH, K2CO3, NaH)", shape=parallelogram, fillcolor="#F1F3F4", fontcolor="#202124"]; Check_Moisture [label="Is the reaction\nscrupulously dry?", shape=parallelogram, fillcolor="#F1F3F4", fontcolor="#202124"]; Check_Ethylating_Agent [label="Check Activity of\nEthylating Agent", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Check_Temperature [label="Verify Reaction\nTemperature", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Use_Stronger_Base [label="Action: Use a stronger base\n(e.g., NaH)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Dry_Reagents [label="Action: Dry solvent and\nglassware thoroughly", fillcolor="#34A853", fontcolor="#FFFFFF"]; Use_Fresh_Reagent [label="Action: Use fresh or\npurified ethylating agent", fillcolor="#34A853", fontcolor="#FFFFFF"]; Optimize_Temp [label="Action: Optimize temperature\n(e.g., 50-100 °C)", fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Check_Deprotonation; Check_Deprotonation -> Check_Base [label=" Yes"]; Check_Deprotonation -> Check_Moisture [label=" No"]; Check_Base -> Use_Stronger_Base [label=" No"]; Check_Moisture -> Dry_Reagents [label=" No"]; Check_Base -> Check_Ethylating_Agent [label=" Yes"]; Check_Moisture -> Check_Ethylating_Agent [label=" Yes"]; Check_Ethylating_Agent -> Use_Fresh_Reagent [label=" No"]; Check_Ethylating_Agent -> Check_Temperature [label=" Yes"]; Check_Temperature -> Optimize_Temp [label=" No"]; }

Troubleshooting workflow for no product yield.

Q2: My reaction is sluggish and gives a low yield even after an extended reaction time. How can I improve the conversion?

A2: A slow reaction with low conversion often points to suboptimal reaction conditions or the presence of inhibiting factors. Consider the following points:

  • Solvent Choice: The solvent plays a crucial role in an SN2 reaction. Polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetone are generally preferred as they can solvate the cation of the phenoxide, leaving the oxygen anion more nucleophilic and available for reaction.[5] Using a protic solvent like ethanol can slow down the reaction by solvating the nucleophile.

  • Phase-Transfer Catalysis: If you are using a biphasic system (e.g., aqueous NaOH and an organic solvent), the reaction can be limited by the rate of transfer of the phenoxide into the organic phase. The addition of a phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide), can significantly accelerate the reaction rate.

  • Leaving Group Ability: The rate of an SN2 reaction is highly dependent on the quality of the leaving group on the ethylating agent. The general trend for halide leaving groups is I > Br > Cl. If you are using ethyl chloride, switching to ethyl bromide or ethyl iodide will increase the reaction rate.

ParameterRecommendationRationale
Solvent Polar aprotic (DMF, DMSO, Acetone)Enhances nucleophilicity of the phenoxide.
Catalyst Phase-transfer catalyst (e.g., TBAB)Facilitates transport of the phenoxide to the reaction site in biphasic systems.
Ethylating Agent Ethyl iodide > Ethyl bromide > Ethyl chlorideBetter leaving groups accelerate the SN2 reaction.

Table 1. Recommendations for improving reaction rate and conversion.

Presence of Impurities and Side Products

Q3: I have obtained my product, but it is contaminated with a significant amount of the starting 4-chloro-2-fluorophenol. How can I drive the reaction to completion?

A3: The presence of unreacted starting material is a common issue and can often be addressed by adjusting the stoichiometry and reaction time.

  • Stoichiometry: Ensure you are using a slight excess of the ethylating agent (e.g., 1.1 to 1.2 equivalents) to drive the reaction to completion.

  • Reaction Time: Monitor the reaction progress using a suitable analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Continue the reaction until the starting phenol is no longer detectable.

  • Work-up Procedure: During the work-up, an alkaline wash (e.g., with dilute NaOH solution) can be used to remove any unreacted acidic phenol from the organic phase containing your desired ether product.

Q4: My final product is contaminated with a high-boiling impurity. What could this be and how can I avoid its formation?

A4: A common high-boiling impurity in Williamson ether syntheses is the product of a side reaction.

  • Elimination Side Reaction: While the SN2 reaction is desired, a competing E2 elimination reaction can occur, especially if your ethylating agent is sterically hindered (which is not the case for ethyl halides) or if a very strong, sterically hindered base is used at high temperatures.[6] This would lead to the formation of ethylene gas and is less likely to be the source of a high-boiling impurity in this specific synthesis.

  • Dialkylation of the Phenol (less likely): Although sterically hindered, there is a small possibility of C-alkylation on the aromatic ring, especially under harsh conditions.

  • Impurity from Starting Material: Ensure the purity of your starting 4-chloro-2-fluorophenol. Impurities in the starting material will likely be carried through the reaction.

To minimize side reactions, it is crucial to maintain careful control over the reaction temperature and to use the appropriate base and solvent combination as discussed previously.

Frequently Asked Questions (FAQs)

Q1: What is the best base to use for the synthesis of 4-Chloro-2-fluorophenetole?

A1: For the deprotonation of a phenol like 4-chloro-2-fluorophenol, you have several good options. Sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) are often effective and are relatively inexpensive and easy to handle.[2] For a more robust and complete deprotonation, especially if you are struggling with yield, sodium hydride (NaH) in an aprotic solvent like THF or DMF is an excellent choice.[3]

Q2: What is the optimal solvent for this reaction?

A2: The optimal solvent is a polar aprotic solvent. Acetone, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are all excellent choices. They effectively solvate the counter-ion of the phenoxide, thereby increasing the nucleophilicity of the oxygen anion.

Q3: At what temperature should I run the reaction?

A3: A good starting point for the reaction temperature is between 50-80 °C. You can monitor the reaction progress by TLC or GC to determine the optimal temperature for your specific setup.

Q4: How can I purify the final product?

A4: After the reaction is complete, a standard aqueous work-up is typically performed. This involves quenching the reaction with water, separating the organic layer, and washing it with a dilute base (to remove unreacted phenol), water, and brine. The organic layer is then dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄) and the solvent is removed under reduced pressure. The crude product can then be purified by vacuum distillation or column chromatography on silica gel.[5]

Q5: What are the key safety precautions for this synthesis?

A5: It is essential to conduct this reaction in a well-ventilated fume hood. The solvents used (DMF, DMSO, acetone) are flammable and have specific health and safety considerations. The bases used can be corrosive (NaOH) or highly reactive (NaH). Ethylating agents are alkylating agents and should be handled with care. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Experimental Protocol

This protocol provides a representative procedure for the synthesis of 4-Chloro-2-fluorophenetole.

Materials:

  • 4-chloro-2-fluorophenol

  • Ethyl iodide or ethyl bromide

  • Potassium carbonate (anhydrous, finely ground)

  • Acetone (anhydrous)

  • Diethyl ether

  • 1 M Sodium hydroxide solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-chloro-2-fluorophenol (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

  • Add anhydrous acetone to the flask to give a concentration of approximately 0.5 M with respect to the phenol.

  • Stir the suspension at room temperature for 15 minutes.

  • Add ethyl iodide (1.2 eq) to the reaction mixture.

  • Heat the reaction mixture to reflux (approximately 56 °C for acetone) and maintain this temperature.

  • Monitor the progress of the reaction by TLC or GC. The reaction is typically complete within 4-8 hours.

  • Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the acetone.

  • Dissolve the residue in diethyl ether and transfer it to a separatory funnel.

  • Wash the organic layer with 1 M NaOH solution, followed by water, and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-Chloro-2-fluorophenetole.

  • Purify the crude product by vacuum distillation or column chromatography (eluting with a hexane/ethyl acetate gradient) to obtain the pure product.


Start [label="Start: Combine Reactants\n(Phenol, K2CO3, Acetone)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Add_Ethyl_Iodide [label="Add Ethyl Iodide", fillcolor="#F1F3F4", fontcolor="#202124"]; Reflux [label="Heat to Reflux\n(56 °C)", fillcolor="#FBBC05", fontcolor="#202124"]; Monitor [label="Monitor Reaction\n(TLC/GC)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Workup [label="Work-up:\nFilter, Concentrate, Extract", fillcolor="#34A853", fontcolor="#FFFFFF"]; Purification [label="Purification:\nVacuum Distillation or\nColumn Chromatography", fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="Final Product:\n4-Chloro-2-fluorophenetole", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

Start -> Add_Ethyl_Iodide; Add_Ethyl_Iodide -> Reflux; Reflux -> Monitor; Monitor -> Reflux [label=" Incomplete"]; Monitor -> Workup [label=" Complete"]; Workup -> Purification; Purification -> Product; }

Experimental workflow for 4-Chloro-2-fluorophenetole synthesis.

References

  • (No author given). (n.d.). Williamson Ether Synthesis. YouTube. Retrieved January 21, 2026, from [Link]

  • (No author given). (n.d.). Williamson Ether Synthesis. Khan Academy. Retrieved January 21, 2026, from [Link]

  • (No author given). (n.d.). Williamson Ether Synthesis - IT'S JUST AN SN2 REACTION!. YouTube. Retrieved January 21, 2026, from [Link]

  • BenchChem. (2025). Application Notes and Protocols for the Analytical Detection of 4'-Chloro-2',6'-difluoroacetophenone. BenchChem.
  • BYJU'S. (n.d.). Williamson Ether Synthesis reaction. BYJU'S. Retrieved January 21, 2026, from [Link]

  • (No author given). (n.d.). Williamson Ether Synthesis. YouTube. Retrieved January 21, 2026, from [Link]

  • Central Glass Co Ltd. (1985). Preparation of 2-chloro-4-fluorophenol. Google Patents.
  • Central Glass Co Ltd. (1991). Process for preparing 2-chloro-4-fluorophenol. Google Patents.
  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved January 21, 2026, from [Link]

  • BenchChem. (2025). Technical Support Center: Purification of Crude 2-Bromo-4-chlorophenol. BenchChem.
  • (No author given). (n.d.). Williamson Ether Synthesis. YouTube. Retrieved January 21, 2026, from [Link]

  • NCERT. (n.d.). Alcohols, Phenols and Ethers. NCERT.
  • Chemistry Steps. (n.d.). The Williamson Ether Synthesis. Chemistry Steps. Retrieved January 21, 2026, from [Link]

  • (No author given). (n.d.). Williamson Ether Synthesis. YouTube. Retrieved January 21, 2026, from [Link]

  • (No author given). (n.d.). Williamson Ether Synthesis. YouTube. Retrieved January 21, 2026, from [Link]

  • (No author given). (n.d.). Williamson Ether Synthesis. YouTube. Retrieved January 21, 2026, from [Link]

Sources

Technical Support Center: Purification of Crude 4-Chloro-2-fluorophenetole

Author: BenchChem Technical Support Team. Date: February 2026

<_ 2_0_2_6-0_1-2_0_T_1_7:4_0:3_9.8_9_9_Z _>

Welcome to the technical support center for the purification of 4-Chloro-2-fluorophenetole. This guide is designed for researchers, scientists, and drug development professionals who are working with this important pharmaceutical intermediate. The quality and purity of such intermediates are paramount as they directly impact the efficacy and safety of the final active pharmaceutical ingredients (APIs).[1][2] This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during the purification process.

Section 1: Understanding the Impurity Profile

Before delving into purification techniques, it is crucial to understand the potential impurities in crude 4-Chloro-2-fluorophenetole. The nature of these impurities will dictate the most effective purification strategy.

FAQ: What are the common impurities I can expect in my crude 4-Chloro-2-fluorophenetole?

The impurity profile of crude 4-Chloro-2-fluorophenetole is largely dependent on its synthetic route. A common method for synthesizing phenetoles involves the Williamson ether synthesis, reacting a phenol with an ethylating agent. In the case of 4-Chloro-2-fluorophenetole, the synthesis likely starts from 4-Chloro-2-fluorophenol and an ethylating agent like bromoethane or diethyl sulfate.[3]

Common Impurities Include:

  • Unreacted Starting Materials:

    • 4-Chloro-2-fluorophenol: This is a primary impurity if the reaction does not go to completion.

    • Ethylating agent (e.g., bromoethane, diethyl sulfate) and its byproducts.

  • Byproducts of the Reaction:

    • Isomeric Phenetoles: Depending on the starting materials and reaction conditions, trace amounts of other isomeric phenetoles could be formed.

    • Over-ethylated products: While less common for the phenol oxygen, side reactions can sometimes occur.

    • Products of side reactions: The specific byproducts will vary based on the solvent and base used in the synthesis.

  • Residual Solvents: Solvents used in the synthesis and workup (e.g., DMF, toluene, ethyl acetate) may be present.[3]

  • Inorganic Salts: Salts formed during the reaction and workup (e.g., sodium bromide, potassium carbonate) can be carried over.[3]

Controlling impurities is a critical aspect of pharmaceutical intermediate manufacturing to ensure the quality and safety of the final API.[2][4]

Troubleshooting: My final product has a persistent color. What could be the cause?

A persistent color in your purified 4-Chloro-2-fluorophenetole can be due to several factors:

  • Oxidation Products: Phenolic compounds, especially the starting material 4-Chloro-2-fluorophenol, are susceptible to oxidation, which can lead to colored impurities.

  • Highly Conjugated Byproducts: Trace amounts of byproducts with extensive chromophores can impart color even at very low concentrations.

  • Metal Ion Contamination: Trace metal ions from reactors or reagents can form colored complexes.

Recommended Actions:

  • Charcoal Treatment: During recrystallization, adding a small amount of activated charcoal to the hot solution can help adsorb colored impurities.

  • Inert Atmosphere: Conduct the purification steps, particularly distillation, under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

  • Chelating Agents: If metal ion contamination is suspected, washing with a dilute solution of a chelating agent like EDTA during the workup may be beneficial.

Section 2: Purification Techniques

The choice of purification method depends on the nature of the impurities and the desired final purity of the 4-Chloro-2-fluorophenetole. Common techniques include distillation, recrystallization, and chromatography.[1]

Fractional Vacuum Distillation

Fractional vacuum distillation is a powerful technique for separating compounds with different boiling points. Since 4-Chloro-2-fluorophenetole is a liquid at room temperature, this is often the primary method of purification.

FAQ: What are the optimal conditions for the vacuum distillation of 4-Chloro-2-fluorophenetole?

The boiling point of a substance is dependent on the pressure. For 4-Chloro-2-fluorophenetole, the literature indicates a boiling point of 103-104 °C at 50 mmHg.[5] It is advisable to perform the distillation under vacuum to lower the boiling point and prevent thermal degradation.

Key Considerations for Distillation:

  • Vacuum Level: A vacuum of 10-50 mmHg is a good starting point. A lower pressure will result in a lower boiling point.

  • Heating: Use a heating mantle with a stirrer for even heating. Avoid localized overheating, which can cause decomposition.

  • Fractionating Column: Employing a fractionating column (e.g., Vigreux or packed column) will enhance the separation of closely boiling impurities.

  • Collection of Fractions: Collect several fractions and analyze their purity by techniques like GC or HPLC.

Troubleshooting Distillation Issues
Problem Potential Cause Troubleshooting Steps
Bumping/Unstable Boiling Uneven heating or lack of boiling chips/stirring.Ensure smooth stirring or add fresh boiling chips. Check for uniform contact between the flask and heating mantle.
Poor Separation Inefficient column, flooding, or incorrect reflux ratio.Use a more efficient column. Reduce the heating rate to avoid flooding. Adjust the reflux ratio for better separation.[6]
Product Darkening Thermal decomposition or oxidation.Lower the distillation temperature by using a higher vacuum. Ensure the system is under an inert atmosphere.
Low Yield Hold-up in the column or premature condensation.Insulate the distillation head and column to prevent heat loss.
Recrystallization

If your crude 4-Chloro-2-fluorophenetole is a solid or can be solidified, recrystallization is an excellent method for removing impurities.[1]

FAQ: How do I choose a suitable solvent for the recrystallization of 4-Chloro-2-fluorophenetole?

The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.

Solvent Selection Strategy:

  • "Like Dissolves Like": Since 4-Chloro-2-fluorophenetole is a substituted aromatic ether, start with common organic solvents.

  • Test Small-Scale Solubilities: Test the solubility of a small amount of your crude product in various solvents (e.g., ethanol, methanol, hexane, acetone, and mixtures) at room and elevated temperatures.[7]

  • Mixed Solvent Systems: If a single solvent is not ideal, a mixed-solvent system (e.g., ethanol/water, hexane/acetone) can be effective.[7] Dissolve the compound in the "good" solvent at an elevated temperature and then add the "poor" solvent dropwise until turbidity appears.[7]

Troubleshooting Recrystallization Problems
Problem Potential Cause Troubleshooting Steps
Oiling Out The boiling point of the solvent is higher than the melting point of the compound. The solution is supersaturated.Use a lower-boiling solvent. Add a small amount of hot solvent to dissolve the oil and allow it to cool slowly.
No Crystal Formation Solution is not sufficiently saturated, or the cooling process is too rapid.Evaporate some of the solvent to increase the concentration. Cool the solution slowly and then in an ice bath. Scratch the inside of the flask with a glass rod to induce nucleation.
Poor Recovery Too much solvent was used. Crystals are too fine and pass through the filter paper.Use the minimum amount of hot solvent necessary for dissolution. Allow for slow crystal growth to obtain larger crystals. Use a finer porosity filter paper.
Colored Crystals Colored impurities are co-crystallizing with the product.Treat the hot solution with activated charcoal before filtration.
Flash Chromatography

For difficult separations or to achieve very high purity, flash chromatography is a viable option.[8] This technique separates compounds based on their differential adsorption to a stationary phase.[8]

FAQ: What conditions should I use for the flash chromatographic purification of 4-Chloro-2-fluorophenetole?

Typical Conditions:

  • Stationary Phase: Normal-phase silica gel is a good starting point.

  • Mobile Phase: A non-polar solvent system like hexane/ethyl acetate is commonly used. The optimal ratio should be determined by thin-layer chromatography (TLC) to achieve a retention factor (Rf) of 0.2-0.4 for the desired product.

  • Loading: The crude product can be loaded onto the column directly as a concentrated solution or pre-adsorbed onto a small amount of silica gel.

Troubleshooting Flash Chromatography
Problem Potential Cause Troubleshooting Steps
Poor Separation Inappropriate mobile phase polarity. Column overloading.Optimize the solvent system using TLC. Reduce the amount of crude material loaded onto the column.
Band Tailing The compound is too polar for the mobile phase. Interaction with acidic silica.Increase the polarity of the mobile phase. Add a small amount of a modifier like triethylamine to the mobile phase for basic compounds.
Cracked Column Bed Improper packing of the column.Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry.

Section 3: Workflow and Logic Diagrams

General Purification Workflow

The following diagram illustrates a typical workflow for the purification of crude 4-Chloro-2-fluorophenetole.

PurificationWorkflow Crude Crude 4-Chloro-2-fluorophenetole Distillation Fractional Vacuum Distillation Crude->Distillation Primary Purification Analysis1 Purity Analysis (GC/HPLC) Distillation->Analysis1 Recrystallization Recrystallization Analysis2 Purity Analysis (GC/HPLC) Recrystallization->Analysis2 Chromatography Flash Chromatography Analysis3 Purity Analysis (GC/HPLC) Chromatography->Analysis3 Analysis1->Recrystallization If further purity needed PureProduct Pure Product (>99.5%) Analysis1->PureProduct If purity is sufficient Analysis2->Chromatography For highest purity Analysis2->PureProduct If purity is sufficient Analysis3->PureProduct

Caption: General purification workflow for 4-Chloro-2-fluorophenetole.

Troubleshooting Logic for Low Purity after Distillation

This diagram provides a logical approach to troubleshooting when the purity of 4-Chloro-2-fluorophenetole is unsatisfactory after distillation.

DistillationTroubleshooting start Low Purity after Distillation check_impurities Identify Impurities by GC-MS - Closely boiling isomers? - Thermal decomposition products? - Unreacted starting material? start->check_impurities action_isomers Action for Isomers - Increase column efficiency (e.g., packed column) - Optimize reflux ratio check_impurities->action_isomers Closely boiling isomers action_decomposition Action for Decomposition - Lower distillation temperature (increase vacuum) - Use inert atmosphere check_impurities->action_decomposition Decomposition products action_starting_material Action for Starting Material - Re-run reaction to completion - Use a pre-distillation wash (e.g., dilute NaOH to remove phenol) check_impurities->action_starting_material Unreacted phenol end Re-distill and Analyze action_isomers->end action_decomposition->end action_starting_material->end

Caption: Troubleshooting logic for low purity post-distillation.

Section 4: Safety Precautions

Working with 4-Chloro-2-fluorophenetole and its precursor, 4-Chloro-2-fluorophenol, requires strict adherence to safety protocols.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[9]

  • Ventilation: Work in a well-ventilated fume hood to avoid inhalation of vapors.[9]

  • Handling: 4-Chloro-2-fluorophenol is classified as a skin and eye irritant and may cause respiratory irritation.[9] Handle with care to avoid contact.

  • Waste Disposal: Dispose of all chemical waste in accordance with your institution's guidelines.

For detailed safety information, always consult the Safety Data Sheet (SDS) for each chemical you are handling.[9][10][11][12]

References

  • Pharma Intermediates: Applications, Manufacturing Process, and Optimal Drying Solutions. (2024, August 13).
  • 4-Chloro-2-fluorophenol SDS, 348-62-9 Safety Data Sheets - ECHEMI.
  • 4-Chloro-2-fluorophenol 99 348-62-9 - Sigma-Aldrich.
  • Pharmaceutical Intermediates Manufacturing Process | Complete Guide.
  • Purification & Separation | Chromatography | HPLC | CDMO - PharmaCompass.com.
  • 4-Chloro-2-fluorophenol CAS#: 348-62-9 - ChemicalBook.
  • 4-Chloro-2-fluorophenol - Synquest Labs.
  • How Do You Troubleshoot Common Distillation Column Issues? - Chemistry For Everyone. (2025, November 10).
  • The Purification of Crown Ether Samples by a Quaternary Solvent Flash Chromatography System.
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 6).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2024, August 7).
  • SAFETY DATA SHEET - Fisher Scientific.
  • Phenetole synthesis - ChemicalBook.
  • Application Notes and Protocols for the Recrystallization of 1-(4-Chlorophenyl)-2-methylpropan-1-one - Benchchem.
  • Chromatographic Separation: A Versatile Strategy to Prepare Discrete and Well-Defined Polymer Libraries - NIH.

Sources

Technical Support Center: Synthesis of Sterically Hindered Phenetoles

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for chemists and researchers engaged in the synthesis of substituted phenetoles. This guide is designed to provide in-depth troubleshooting and practical solutions for overcoming one of the most common challenges in this area: steric hindrance. Drawing from established literature and extensive laboratory experience, we will explore the limitations of classical methods and provide detailed protocols for advanced synthetic strategies. Our goal is to empower you with the knowledge to confidently tackle even the most challenging phenetole syntheses.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: My Williamson ether synthesis to produce a 2,6-disubstituted phenetole is failing or giving very low yields. What is going wrong?

Answer:

This is a classic and expected challenge when synthesizing sterically hindered ethers like 2,6-disubstituted phenetoles via the Williamson ether synthesis. The root of the problem lies in the reaction's S(_N)2 (bimolecular nucleophilic substitution) mechanism.[1][2][3]

The Causality Behind the Failure:

The S(_N)2 reaction requires the nucleophile (in this case, the phenoxide) to perform a backside attack on the electrophilic carbon of the alkyl halide.[1] When the phenoxide is sterically hindered (e.g., with bulky groups at the ortho positions), it physically obstructs this pathway. Similarly, while less common for phenetole synthesis which typically uses ethyl halides, using secondary or tertiary alkyl halides dramatically increases steric bulk around the electrophilic carbon, also impeding the S(_N)2 reaction.[4][5]

Instead of the desired substitution, you are likely observing a competing E2 (bimolecular elimination) reaction, which leads to the formation of an alkene from your alkyl halide, especially at higher temperatures.[4]

Visualizing the Problem: S(_N)2 vs. Steric Hindrance

To better understand the issue, let's visualize the S(_N)2 reaction pathway and how steric hindrance disrupts it.

cluster_0 Unhindered S_N2 Pathway cluster_1 Sterically Hindered System Phenoxide Phenoxide Transition_State S_N2 Transition State Phenoxide->Transition_State Backside Attack Ethyl_Halide Ethyl Halide (Primary) Ethyl_Halide->Transition_State Phenetole Phenetole Product Transition_State->Phenetole Halide_Ion Halide Ion Transition_State->Halide_Ion Hindered_Phenoxide 2,6-Disubstituted Phenoxide No_Reaction No Reaction / Elimination Hindered_Phenoxide->No_Reaction Attack Blocked Ethyl_Halide_2 Ethyl Halide Ethyl_Halide_2->No_Reaction Cu_I_L Cu(I)-Ligand Phenoxide_Complex Cu(I)-Phenoxide Cu_I_L->Phenoxide_Complex Ligand Exchange Oxidative_Addition Oxidative Addition Phenoxide_Complex->Oxidative_Addition Cu_III_Complex Cu(III) Intermediate Oxidative_Addition->Cu_III_Complex Reductive_Elimination Reductive Elimination Cu_III_Complex->Reductive_Elimination Reductive_Elimination->Cu_I_L Catalyst Regeneration Phenetole Phenetole Product Reductive_Elimination->Phenetole Phenol Phenol + Base Phenol->Phenoxide_Complex Aryl_Halide Aryl Halide Aryl_Halide->Oxidative_Addition Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)-X(L_n) OxAdd->PdII_Aryl Ligand_Ex Ligand Exchange PdII_Aryl->Ligand_Ex PdII_Phenoxide Ar-Pd(II)-OAr'(L_n) Ligand_Ex->PdII_Phenoxide RedElim Reductive Elimination PdII_Phenoxide->RedElim RedElim->Pd0 Catalyst Regeneration Phenetole Phenetole Product RedElim->Phenetole Aryl_Halide Aryl Halide Aryl_Halide->OxAdd Phenoxide Phenoxide Phenoxide->Ligand_Ex

Sources

Improving reaction times for ether synthesis using microwave technology

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing and troubleshooting microwave-assisted ether synthesis. This guide is designed for researchers, scientists, and drug development professionals seeking to leverage microwave technology to accelerate reaction times and improve yields. My insights are drawn from extensive field experience and established scientific principles to ensure you can navigate the nuances of this powerful technique with confidence.

Frequently Asked Questions (FAQs)

Here, we address some of the most common initial questions regarding the application of microwave energy to ether synthesis.

Q1: Why is microwave heating so much faster than conventional oil bath heating for ether synthesis?

A1: The acceleration in reaction rates observed in microwave chemistry is primarily due to its unique heating mechanism.[1][2][3] Unlike conventional heating, which relies on thermal conductivity to transfer heat from an external source to the reaction mixture, microwave irradiation directly heats the reactants and solvent through dielectric heating.[3][4][5] This process involves the interaction of the microwave's electric field with polar molecules and ions in your reaction, causing rapid molecular rotation and friction, which generates heat volumetrically.[1][3][6] This efficient and instantaneous heating can lead to reaction rate accelerations of 10 to 1,000 times compared to conventional methods.[7] For instance, a standard Williamson ether synthesis that might take 60-70 minutes to reflux can be completed in as little as 3 minutes with microwave assistance.[8][9]

Q2: Can I use any solvent in a microwave reactor?

A2: Not all solvents are equally effective for microwave synthesis. The ability of a solvent to absorb microwave energy is dependent on its polarity.[10][11]

  • Polar Solvents (e.g., DMF, DMSO, ethanol, water) absorb microwaves very efficiently and are excellent choices for rapid heating.[10][11]

  • Non-polar Solvents (e.g., toluene, hexane, dioxane) are poor microwave absorbers.[4][10] However, they can still be used if one of the reactants or a catalyst is a strong microwave absorber.[11] Ionic liquids are also excellent options as they absorb microwave energy very efficiently.[4][11]

Q3: Is it safe to run reactions above the solvent's boiling point?

A3: Yes, one of the significant advantages of using a dedicated laboratory microwave reactor is the ability to safely conduct reactions in sealed vessels at temperatures far exceeding the solvent's atmospheric boiling point.[5][12] These reactors are designed to withstand high pressures (up to 80 bar in some systems).[13][14][15] This "superheating" of the solvent is a key factor in the dramatic reduction of reaction times.[16] However, it is crucial to use only vessels and equipment specifically designed for this purpose and to be aware of the pressure limits of your system.[17][18]

Q4: What is a "non-thermal microwave effect"?

A4: The existence and impact of "non-thermal microwave effects" are debated. This theory suggests that the electromagnetic field itself, independent of the temperature increase, can influence reaction rates and selectivities.[19] However, the consensus in the scientific community is that the vast majority of rate enhancements seen in microwave chemistry can be attributed to the thermal effects of rapid, uniform heating and the ability to reach high temperatures quickly.[16]

Troubleshooting Guides

This section provides detailed solutions to specific problems you may encounter during your microwave-assisted ether synthesis experiments.

Issue 1: Low or No Product Yield

Your reaction has completed, but analysis shows a low yield of the desired ether or no product at all.

Potential Causes & Solutions:

  • Incorrect Temperature: The reaction may not have reached the necessary activation energy. While microwave heating is efficient, the set temperature might be too low.

    • Solution: Incrementally increase the reaction temperature. A good starting point for optimization is 10°C above the temperature used in a conventional heating method.[12] A study on the Williamson ether synthesis of 1-ethoxydodecane found an optimal temperature of 123°C.[8][9]

  • Inappropriate Solvent: The chosen solvent may not be efficiently absorbing microwave energy, leading to insufficient heating.

    • Solution: Switch to a more polar solvent with a higher dielectric loss.[20] Alternatively, if the solvent cannot be changed, consider adding a small amount of a highly absorbing co-solvent or an ionic liquid to improve the heating rate.[11]

  • Insufficient Reaction Time: Although microwave reactions are fast, some transformations still require a specific duration at the target temperature.

    • Solution: Increase the reaction hold time. Optimization experiments for 1-ethoxydodecane synthesis determined an optimal time of 3 minutes at 123°C.[8][9]

  • Reagent Stoichiometry: In Williamson ether synthesis, using an excess of the alkylating agent can be beneficial.

    • Solution: Try the reaction with an excess (~150%) of the alkyl halide.[8]

Issue 2: Arcing or Sparking Inside the Microwave Cavity

You observe sparks or a plasma discharge within the reaction vessel during the experiment.

Potential Causes & Solutions:

  • Presence of Metal: Any metal inside the microwave cavity can cause arcing.[21][22][23] This includes stir bars with exposed metal, metallic catalysts, or even residual metal on the glassware.

    • Solution: Ensure all equipment is non-metallic and microwave-safe.[24][25] While some nanoparticle-sized metal catalysts can be used, larger metallic particles can lead to arcing.[1] If a metallic coating forms on the vessel wall during the reaction, this can also absorb energy and cause localized superheating.[17]

  • High Concentration of Ions: A very high concentration of ions can lead to a rapid increase in conductivity and potential arcing.

    • Solution: Dilute the reaction mixture or reduce the concentration of ionic reagents.

  • Dry Media Reactions with Metal Salts: Some solvent-free reactions using metallic salts can cause arcing, especially if the salt is not finely dispersed.[26]

    • Solution: Ensure thorough mixing of solid reactants to avoid creating localized "hot spots."[26]

Issue 3: Inconsistent Results and Poor Reproducibility

You are running the same reaction under identical conditions but are getting different yields or reaction profiles.

Potential Causes & Solutions:

  • Non-Uniform Heating: In multimode microwave cavities, "hot spots" and "cold spots" can exist, leading to uneven heating of the sample.[6][28]

    • Solution: Ensure efficient stirring of the reaction mixture.[17][28] For larger scale reactions, multimode reactors with mode stirrers are designed to provide a more homogeneous microwave field.[6]

  • Varying Sample Position: In single-mode microwave reactors, the position of the reaction vessel within the cavity is critical for optimal energy absorption.[29]

    • Solution: Always place the reaction vessel in the same position for each experiment to ensure consistent exposure to the microwave field.

Issue 4: Reaction Scalability Issues

A reaction that works well on a small scale (e.g., 1 mmol) fails or gives poor results when scaled up.

Potential Causes & Solutions:

  • Microwave Penetration Depth: The penetration depth of microwaves into a sample is limited to a few centimeters, depending on the solvent's properties.[6] In larger volumes, the core of the sample may not be heated as effectively as the outer layers.

    • Solution: When scaling up, it is often necessary to move from a single-mode to a multimode microwave reactor designed for larger volumes.[13][14][15] These systems are engineered to provide more uniform heating for larger samples.[6]

  • Heat Dissipation: Larger reaction volumes have a different surface-area-to-volume ratio, which can affect heat dissipation and the overall temperature profile.

    • Solution: Re-optimize the reaction parameters (temperature, time, power) for the larger scale. Direct scalability without re-optimization is possible in some cases but should not be assumed.[13][14][15]

Data and Protocols

Table 1: Solvent Properties for Microwave-Assisted Ether Synthesis

This table provides a reference for selecting appropriate solvents based on their microwave absorption characteristics.

SolventBoiling Point (°C)Dielectric Constant (ε)Microwave Absorption
Water10080.4High
Ethanol7824.3High
Acetonitrile8237.5High
N,N-Dimethylformamide (DMF)15336.7High
Dimethyl Sulfoxide (DMSO)18946.7High
Dichloromethane409.1Low
Toluene1112.4Very Low
Hexane691.9Very Low

Data compiled from various sources for illustrative purposes.[10][11][20]

Experimental Protocol: Microwave-Assisted Williamson Ether Synthesis

This protocol provides a general starting point for the synthesis of an ether using microwave irradiation.

Step 1: Reagent Preparation

  • In a microwave-safe reaction vessel equipped with a magnetic stir bar, combine the alcohol (1.0 mmol), a suitable base (e.g., potassium carbonate, 1.5 mmol), and the chosen solvent (3-5 mL).

Step 2: Addition of Alkylating Agent

  • Add the alkyl halide (1.2 mmol) to the mixture.

Step 3: Sealing the Vessel

  • Securely seal the reaction vessel according to the microwave reactor manufacturer's instructions.

Step 4: Microwave Irradiation

  • Place the vessel in the microwave reactor.

  • Set the target temperature (e.g., 120°C), a hold time (e.g., 5 minutes), and a maximum power level (e.g., 300 W).

  • Initiate the irradiation program.

Step 5: Cooling and Work-up

  • Once the reaction is complete, allow the vessel to cool to a safe temperature (typically below 50°C) before opening.

  • Proceed with the appropriate aqueous work-up and purification of the crude product.

Visualizations

Diagram 1: Microwave-Assisted Synthesis Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_post Post-Reaction A Combine Alcohol, Base, and Solvent B Add Alkyl Halide A->B C Seal Reaction Vessel B->C D Place in Microwave Reactor C->D E Set Parameters (Temp, Time, Power) D->E F Initiate Irradiation E->F G Cool Vessel F->G H Work-up & Purification G->H I Product Analysis H->I

Caption: Workflow for a typical microwave-assisted ether synthesis experiment.

Diagram 2: Troubleshooting Decision Tree for Low Yield

G Start Low or No Yield Q1 Was the correct temperature reached? Start->Q1 A1_Yes Yes Q1->A1_Yes Yes A1_No No Q1->A1_No No Q2 Is the solvent a good microwave absorber? A1_Yes->Q2 Sol_Temp Increase set temperature by 10-20°C A1_No->Sol_Temp A2_Yes Yes Q2->A2_Yes Yes A2_No No Q2->A2_No No Q3 Was the reaction time sufficient? A2_Yes->Q3 Sol_Solvent Switch to a polar solvent or add a co-solvent A2_No->Sol_Solvent A3_Yes Yes Q3->A3_Yes Yes A3_No No Q3->A3_No No End Re-evaluate Reagents & Stoichiometry A3_Yes->End Sol_Time Increase hold time A3_No->Sol_Time

Caption: Decision tree for troubleshooting low product yield in microwave synthesis.

References

  • Microwave chemistry - Wikipedia . Wikipedia. [Link]

  • Scalability of Microwave-Assisted Organic Synthesis. From Single-Mode to Multimode Parallel Batch Reactors - ACS Publications . ACS Publications. [Link]

  • Optimization of Microwave-Enhanced Williamson Ether Synthesis of 1-ethoxydodecane . Sacred Heart University. [Link]

  • Optimization of Microwave-Enhanced Williamson Ether Synthesis of 1-ethoxydodecane . Sacred Heart University. [Link]

  • Scale-up in microwave-accelerated organic synthesis - PubMed . PubMed. [Link]

  • Microwave Chemistry: General Features and Applications . Indian Journal of Pharmaceutical Education and Research. [Link]

  • Scalability of microwave-assisted organic synthesis. From single-mode to multimode parallel batch reactors . Graz University of Technology. [Link]

  • How to measure reaction temperature in microwave-heated transformations . Royal Society of Chemistry. [Link]

  • How to measure reaction temperature in microwave-heated transformations - Chemical Society Reviews (RSC Publishing) . Royal Society of Chemistry. [Link]

  • Safety Considerations for Microwave Synthesis - CEM Corporation . CEM Corporation. [Link]

  • Low-Cost Temperature Monitoring and Control for Microwave Solid Reactor . MDPI. [Link]

  • Remote Temperature Monitoring of Materials Processing in Microwave Reactor Based on Calorimetric Method and Matrix of Thermo-Converters - IEEE Xplore . IEEE Xplore. [Link]

  • Scalability of Microwave-Assisted Organic Synthesis. From Single-Mode to Multimode Parallel Batch Reactors - ACS Publications . ACS Publications. [Link]

  • Safety Protocols for Microwave Use in Science/STEM Instructional Spaces | NSTA . National Science Teaching Association. [Link]

  • Microwave Safety - Kansas State University . Kansas State University. [Link]

  • Chapter 6 - Safety Precautions On The Application of Microwaves in Laboratory - Scribd . Scribd. [Link]

  • Research Experience for the Organic Chemistry Laboratory: A Student-Centered Optimization of a Microwave-Enhanced Williamson Ether Synthesis and GC Analysis - Sci-Hub . Sci-Hub. [Link]

  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview . International Journal of Trend in Scientific Research and Development. [Link]

  • Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up - ACS Publications . ACS Publications. [Link]

  • Technologies|Microwave Safety Policy . Microwave Chemical. [Link]

  • A Continuous-Flow Microwave Reactor for Conducting High-Temperature and High-Pressure Chemical Reactions - ACS Publications . ACS Publications. [Link]

  • What types of solvents are preferred for microwave assisted... (1 Answer) - Transtutors . Transtutors. [Link]

  • Scalability of Microwave-Assisted Organic Synthesis. From Single-Mode to Multimode Parallel Batch Reactors Current Literature Pr . University of Pittsburgh. [Link]

  • MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH - IJNRD . International Journal of Novel Research and Development. [Link]

  • Chapter 1: Basics of Microwave Heating and Recent Advances - Books . Royal Society of Chemistry. [Link]

  • Microwave Assisted Williamson Synthesis: A Green Approach Towards the Preparation of Ethers | Bentham Science . Bentham Science. [Link]

  • A Tandem Scalable Microwave-Assisted Williamson Alkyl Aryl Ether Synthesis under Mild Conditions - Organic Chemistry Research . Organic Chemistry Research. [Link]

  • Microwave Heating - Increasing Reaction Rate - CEM Corporation . CEM Corporation. [Link]

  • Full article: Future Trends in Microwave Synthesis - Taylor & Francis . Taylor & Francis Online. [Link]

  • Getting Started with Microwave Synthesis - CEM Corporation . CEM Corporation. [Link]

  • Why does metal spark in the microwave? : r/askscience - Reddit . Reddit. [Link]

  • Improvement of Microwave Heating Uniformity Using Symmetrical Stirring - MDPI . MDPI. [Link]

  • Why Metal Sparks in Microwaves?#science #tellmewhy #mysteryscience #physics #shortsvideo #short - YouTube . YouTube. [Link]

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - MDPI . MDPI. [Link]

  • A Brief Review: Microwave Assisted Ethers Synthesis - TSI Journals . TSI Journals. [Link]

  • Solvent Choice for Microwave Synthesis - CEM Corporation . CEM Corporation. [Link]

  • Microwave Synthesis Conditions.docx - UCSB MRL . University of California, Santa Barbara. [Link]

  • Microwave Synthesis - Organic Chemistry Portal . Organic Chemistry Portal. [Link]

  • Why Does Metal Spark in the Microwave? - Live Science . Live Science. [Link]

  • Why can't you put metal in a microwave? - Aaron Slepkov - YouTube . YouTube. [Link]

  • Applications of Microwave in Organic Synthesis: An Improved One-step Synthesis of Metallophthalocyanines and a New Modified Microwave Oven for Dry Reactions - NIH . National Institutes of Health. [Link]

  • Microwave Assisted Synthesis (Advanced Organic Chemistry II) by Dr. Anand Chintakrindi - YouTube . YouTube. [Link]

  • Teaching Microwave Chemistry - YouTube . YouTube. [Link]

  • Green Chemistry: Microwave assisted synthesis - YouTube . YouTube. [Link]

  • Microwave-assisted synthesis: a fast, efficient and sustainable approach - YouTube . YouTube. [Link]

  • Microwave-assisted organic synthesis is routinely used by Enamine chemists - YouTube . YouTube. [Link]

Sources

Managing elimination reactions in secondary/tertiary alkyl halide ether synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with elimination side reactions during the synthesis of ethers from secondary and tertiary alkyl halides, particularly via the Williamson ether synthesis. Here, we provide in-depth troubleshooting advice, preventative strategies, and alternative synthetic routes to enhance the yield and purity of your desired ether products.

Troubleshooting Guide & FAQs

This section addresses common issues in a direct question-and-answer format, providing both the "what" and the "why" to empower your experimental design.

Q1: I'm attempting a Williamson ether synthesis with a secondary alkyl halide and an alkoxide, but my primary product is an alkene. What's happening?

A1: You are observing a classic case of competing SN2 (substitution) and E2 (elimination) reactions.[1] The Williamson ether synthesis relies on the SN2 pathway, where the alkoxide acts as a nucleophile, attacking the carbon bearing the halide and displacing it to form an ether. However, alkoxides are also strong bases.[2][3] With secondary alkyl halides, the carbon atom is more sterically hindered than in primary halides, making it more difficult for the nucleophile to access the backside for an SN2 attack.[1][4] This steric hindrance gives the E2 pathway a competitive advantage. In the E2 reaction, the alkoxide acts as a base, abstracting a proton from a carbon adjacent (beta-carbon) to the carbon with the leaving group, leading to the formation of a double bond (an alkene).[4]

Q2: Why does the Williamson ether synthesis fail completely with tertiary alkyl halides?

A2: With tertiary alkyl halides, the carbon atom bonded to the halogen is highly sterically hindered by three alkyl groups. This extreme steric bulk effectively blocks the backside attack required for an SN2 reaction.[1][5] Consequently, the alkoxide can only function as a base, leading exclusively to the E2 elimination product (alkene).[1][2] Any attempt to force a substitution reaction under these conditions will result in the formation of alkenes, often as a mixture of isomers.[4]

Q3: Can I favor the SN2 pathway over E2 for my secondary alkyl halide? If so, how?

A3: Yes, you can influence the reaction outcome by carefully selecting your reaction conditions. Here are key factors to consider:

  • Choice of Base/Nucleophile: Use a less sterically hindered alkoxide if possible. More importantly, if you are synthesizing an unsymmetrical ether, there are two potential combinations of alkoxide and alkyl halide. Always choose the route that utilizes the less sterically hindered alkyl halide. For example, to synthesize methyl tert-butyl ether, reacting sodium tert-butoxide with methyl iodide is far more effective than reacting sodium methoxide with tert-butyl chloride. The latter combination will yield almost exclusively isobutylene.[6]

  • Temperature: Lowering the reaction temperature generally favors the SN2 reaction over the E2 reaction. Elimination reactions often have a higher activation energy than substitution reactions, so reducing the thermal energy of the system can suppress the E2 pathway.

  • Solvent: The choice of solvent is critical. Polar aprotic solvents like DMSO (dimethyl sulfoxide) or DMF (dimethylformamide) are preferred for SN2 reactions.[7] These solvents solvate the cation of the alkoxide salt but do not strongly solvate the alkoxide anion, leaving it more "naked" and nucleophilic.[8] In contrast, polar protic solvents (like ethanol) can hydrogen bond with the alkoxide, decreasing its nucleophilicity and potentially favoring the E2 pathway.[8][9]

Q4: I've heard of phase-transfer catalysis for Williamson ether synthesis. How can that help with my sterically hindered substrate?

A4: Phase-transfer catalysis (PTC) can be a powerful technique, especially when dealing with reactants that have different solubilities.[10] In a typical PTC setup for ether synthesis, you might have the alcohol in an organic solvent and the base (e.g., NaOH) in an aqueous phase. The phase-transfer catalyst, often a quaternary ammonium salt (like tetrabutylammonium bromide), transports the alkoxide from the aqueous/interface layer into the organic phase where it can react with the alkyl halide. This method can sometimes improve yields for challenging substrates by maintaining a low concentration of the alkoxide in the organic phase, which can help to suppress the E2 side reaction.[11]

Preventative Strategies and Optimized Protocols

Proactive experimental design is paramount for success. The following tables and protocols provide a framework for minimizing elimination reactions from the outset.

Table 1: Influence of Reactants on SN2 vs. E2 Pathways
Alkyl Halide SubstrateAlkoxide Nucleophile/BasePredominant ReactionExpected Product(s)
Primary (e.g., CH₃CH₂Br)Unhindered (e.g., CH₃O⁻)SN2Ether
Primary (e.g., CH₃CH₂Br)Hindered (e.g., (CH₃)₃CO⁻)E2Alkene
Secondary (e.g., (CH₃)₂CHBr)Unhindered (e.g., CH₃O⁻)SN2 / E2 MixtureEther and Alkene
Secondary (e.g., (CH₃)₂CHBr)Hindered (e.g., (CH₃)₃CO⁻)E2Alkene
Tertiary (e.g., (CH₃)₃CBr)Any AlkoxideE2Alkene
Table 2: Optimizing Reaction Conditions to Favor SN2
ParameterCondition Favoring SN2 (Ether)Rationale
Temperature Low (e.g., 0 °C to room temp)Reduces the rate of the higher activation energy E2 reaction.
Solvent Polar Aprotic (e.g., DMF, DMSO, THF)Enhances nucleophilicity of the alkoxide by not solvating the anion.[7]
Base Strength Use a strong, non-nucleophilic base to form the alkoxide (e.g., NaH), then react with the halide.Sodium hydride (NaH) is an excellent choice for deprotonating the alcohol to form the alkoxide.[12] The byproduct, H₂, simply bubbles out of the reaction.[12]
Leaving Group I > Br > Cl > FA better leaving group accelerates the SN2 reaction rate.
Optimized Protocol for Williamson Ether Synthesis with a Secondary Alkyl Halide

This protocol is a general guideline and may require optimization for your specific substrates.

  • Alkoxide Formation:

    • In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve the secondary alcohol (1.0 eq) in anhydrous THF or DMF.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add sodium hydride (NaH, 1.1 eq, 60% dispersion in mineral oil) portion-wise. Caution: NaH reacts violently with water and is flammable. Handle under an inert atmosphere. Hydrogen gas is evolved.

    • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete deprotonation.

  • Ether Formation:

    • Cool the freshly prepared alkoxide solution back to 0 °C.

    • Slowly add the primary alkyl halide (1.0-1.2 eq) dropwise via a syringe.

    • Monitor the reaction progress by TLC or GC-MS. The reaction may be slow and could require several hours to overnight stirring at room temperature. Gentle warming may be necessary, but this increases the risk of elimination.

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to 0 °C and cautiously quench by the slow addition of water to destroy any excess NaH.

    • Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the combined organic layers with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

    • Purify the crude product by column chromatography or distillation.

Visualizing the Competition: SN2 vs. E2

The following diagram illustrates the two competing pathways when an alkoxide reacts with a secondary alkyl halide.

SN2_vs_E2 cluster_reactants Reactants cluster_products Products R Secondary Alkyl Halide (R₂CHX) Ether Ether (Sₙ2 Product) R->Ether Sₙ2 Pathway (Nucleophilic Attack) Alkene Alkene (E2 Product) R->Alkene E2 Pathway (Proton Abstraction) SN2_note Favored by: - Less hindered substrate - Low temperature - Polar aprotic solvent E2_note Favored by: - Hindered substrate - Strong, bulky base - High temperature Nuc Alkoxide (R'O⁻)

Caption: Competing SN2 and E2 pathways in ether synthesis.

Alternative Synthesis Routes for Hindered Ethers

When the Williamson ether synthesis is not viable due to elimination, particularly for tertiary ethers, alternative methods must be employed.

Acid-Catalyzed Addition of Alcohols to Alkenes

For the synthesis of ethers with a tertiary alkyl group, reacting an alkene with an alcohol under acidic conditions (e.g., H₂SO₄) is a common strategy.[13] This reaction proceeds via a stable tertiary carbocation intermediate.

  • Mechanism: The alkene is protonated by the strong acid to form the most stable carbocation (tertiary in this case). The alcohol then acts as a nucleophile, attacking the carbocation. A final deprotonation step yields the ether.

  • Limitation: This method is prone to carbocation rearrangements if a secondary carbocation is initially formed that can rearrange to a more stable tertiary carbocation.[14]

Alkoxymercuration-Demercuration

This is a superior method for the Markovnikov addition of an alcohol to an alkene without the risk of carbocation rearrangements.[6][14]

  • Procedure: The alkene is treated with mercury(II) acetate, Hg(OAc)₂, in the presence of the alcohol. This is followed by a demercuration step using sodium borohydride (NaBH₄).

  • Advantage: It reliably produces the desired ether from alkenes that would be susceptible to rearrangement under strongly acidic conditions.[14]

Decision-Making Workflow for Ether Synthesis

The following flowchart provides a logical path for selecting an appropriate synthetic strategy.

Ether_Synthesis_Decision_Tree start Desired Ether Structure (R-O-R') q1 Can the ether be disconnected to a primary alkyl halide and an alkoxide? start->q1 q2 Is one alkyl group tertiary and the other primary/methyl? q1->q2 No williamson Use Williamson Ether Synthesis (Primary Halide + Alkoxide) q1->williamson Yes q3 Is one alkyl group tertiary? q2->q3 No williamson_tert Use Williamson Ether Synthesis (Tertiary Alkoxide + Me/1° Halide) q2->williamson_tert Yes acid_cat Consider Acid-Catalyzed Addition of Alcohol to Alkene q3->acid_cat Yes reconsider Williamson is not ideal. Consider alternative routes. q3->reconsider No alkoxymercuration Use Alkoxymercuration- Demercuration acid_cat->alkoxymercuration If rearrangement is a risk

Caption: Decision tree for selecting an ether synthesis method.

References
  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]

  • Master Organic Chemistry. (2014). Ethers From Alkenes, Tertiary Alkyl Halides and Alkoxymercuration. [Link]

  • Westin, J. Synthesis of Ethers. Organic Chemistry - Jack Westin. [Link]

  • Khan Academy. Williamson ether synthesis. [Link]

  • BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 11 – Alcohols, Phenols and Ethers. [Link]

  • MOC, J. (2012). SN1 SN2 E1 E2 Decision (4) - Solvent. YouTube. [Link]

  • Chemistry university. (2021). Solvent effects for SN2, SN1, E2, and E1. YouTube. [Link]

  • Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. [Link]

  • Organic Chemistry Portal. (n.d.). tert-Butyl Ethers. [Link]

  • Chemistry Steps. (n.d.). Ethers From Alkenes and Alkyl Halides. [Link]

  • Wikipedia. (n.d.). Alcohol (chemistry). [Link]

  • The Organic Chemistry Tutor. (2021). Synthesis of Ether from Alcohols, alkyl halides, and alkenes. Williamson synthesis. YouTube. [Link]

  • CrashCourse. (2021). Determining SN1, SN2, E1, and E2 Reactions: Crash Course Organic Chemistry #23. YouTube. [Link]

  • Chemistry with Caroline. (2021). How to Synthesize Ethers via the Williamson Ether Synthesis. YouTube. [Link]

  • Sneesby, M. G., et al. (1997). Tert-Butyl Ethers - A Comparison of Properties, Synthesis Techniques and Operating Conditions for High Conversions. ResearchGate. [Link]

  • Chemistry Steps. (n.d.). The Williamson Ether Synthesis. [Link]

  • The Organic Chemistry Tutor. (2018). Williamson ether synthesis. YouTube. [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. [Link]

  • BYJU'S. (n.d.). Preparation of Ethers by Dehydration of Alcohols. [Link]

  • Rai, N. P., & Arunachalam, P. (2007). Efficient Synthesis of tert-Butyl Ethers under Solvent-Free Conditions. ResearchGate. [Link]

  • LibreTexts Chemistry. (2024). 18.2: Preparing Ethers. [Link]

  • The Organic Chemistry Tutor. (2021). SN2 SN1 E1 E2 Reaction Mechanisms Made Easy!. YouTube. [Link]

  • Karmakar, D., & Das, P. (1997). Convenient preparations of t-butyl esters and ethers from t-butanol. Semantic Scholar. [Link]

  • AK LECTURES. (2013). Effect of Solvent on Sn2 Reaction. YouTube. [Link]

  • J&K Scientific LLC. (n.d.). Williamson Ether Synthesis. [Link]

  • Freedman, H. H., & Dubois, R. A. (1975). An improved Williamson ether synthesis using phase transfer catalysis. Semantic Scholar. [Link]

  • Student Doctor Network Forums. (2009). Williamson Ether Synthesis or Elimination?. [Link]

  • LibreTexts Chemistry. (2021). 8.4: Comparison and Competition Between SN1, SN2, E1 and E2. [Link]

  • Khan Academy. (n.d.). Comparing E2, E1, Sn2, Sn1 reactions. [Link]

  • Leah4sci. (2024). How To Choose Between SN1 SN2 E1 E2 Reactions Pre-Finals Review (Live Recording). YouTube. [Link]

  • Chad's Prep®. (n.d.). Distinguishing Between Substitution & Elimination Reactions. [Link]

  • Duan, H. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Francis Academic Press. [Link]

  • Leah4sci. (2024). Choosing Between SN1 SN2 E1 E2 Reactions [Live Recording] Pre-Finals Review. YouTube. [Link]

Sources

How to avoid ring alkylation in aryloxide nucleophile reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for aryloxide nucleophile reactions. This guide is designed for researchers, scientists, and drug development professionals who are looking to control the regioselectivity of their alkylation reactions, specifically to favor O-alkylation over undesired C-alkylation (ring alkylation). Here, you will find in-depth troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.

Understanding the Ambident Nature of Aryloxides

A phenoxide anion is an ambident nucleophile, meaning it possesses two nucleophilic sites: the oxygen atom and the electron-rich aromatic ring (specifically the ortho and para positions).[1] This duality is the root of the challenge in achieving selective O-alkylation. The desired reaction, O-alkylation, leads to the formation of an ether, a common and valuable functional group in organic synthesis. The competing side reaction, C-alkylation, results in the formation of a new carbon-carbon bond on the aromatic ring, leading to alkyl-substituted phenols.[1] The reaction outcome is a delicate balance of several factors, which we will explore in detail.

Diagram: Competing O- vs. C-Alkylation Pathways

G cluster_reactants Reactants cluster_products Products Phenoxide Phenoxide Anion O_Alkylation O-Alkylated Product (Aryl Ether) Phenoxide->O_Alkylation  O-Attack (Favored in polar aprotic solvents) C_Alkylation C-Alkylated Product (Alkyl Phenol) Phenoxide->C_Alkylation  C-Attack (ortho/para) (Favored in protic solvents) AlkylHalide Alkyl Halide (R-X) AlkylHalide->O_Alkylation AlkylHalide->C_Alkylation

Caption: Competing pathways in aryloxide alkylation.

Frequently Asked Questions (FAQs)

Q1: I'm getting a significant amount of C-alkylated product. What is the primary factor I should consider changing?

The most influential factor in determining the C/O alkylation ratio is the solvent .[1]

  • To favor O-alkylation , use a polar aprotic solvent such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile.[2] These solvents are effective at solvating the counter-ion of the phenoxide, leaving the oxygen atom more exposed and nucleophilic. This increased availability of the oxygen lone pairs promotes the desired O-attack.

  • C-alkylation is favored in protic solvents like water, ethanol, or 2,2,2-trifluoroethanol (TFE).[1] Protic solvents form strong hydrogen bonds with the oxygen atom of the phenoxide, effectively "shielding" it and reducing its nucleophilicity. This hindrance at the oxygen site makes the carbon atoms of the aromatic ring more likely to act as the nucleophile.

Q2: How does the choice of base and counter-ion affect the reaction selectivity?

The base and its corresponding counter-ion play a crucial role in the degree of ion pairing with the phenoxide. This, in turn, influences the availability of the oxygen nucleophile.

  • Free ions vs. Ion pairs: In highly polar aprotic solvents like DMSO, the phenoxide and its counter-ion exist as "free" ions or solvent-separated ion pairs. This leaves the oxygen atom highly accessible for O-alkylation. In less polar solvents, "tight" ion pairs are more common, where the counter-ion is closely associated with the oxygen. This association can hinder O-alkylation and promote C-alkylation. Theoretical calculations have shown that both ion pairing and solvation are critical for controlling the regioselectivity of this reaction.[3]

  • Effect of Counter-ion Size: Larger, more polarizable "soft" cations, such as cesium (Cs+) or potassium (K+), generally favor O-alkylation more than smaller, "hard" cations like lithium (Li+) or sodium (Na+). The larger cations form looser ion pairs with the phenoxide oxygen, leaving it more available for reaction.

Q3: What is the role of temperature in controlling the C/O alkylation ratio?

While solvent and counter-ion effects are generally more pronounced, temperature can also influence the product distribution. However, its primary impact is often on the competition between substitution (SN2) and elimination (E2) side reactions, especially with secondary and tertiary alkyl halides.

For the C- versus O-alkylation selectivity, O-alkylation is often the kinetically favored product, while the C-alkylated product can be the thermodynamically more stable one. In some cases, higher temperatures might favor the formation of the thermodynamic C-alkylated product, but this is not a universally applicable rule and is highly system-dependent. It is generally advisable to start with lower to moderate temperatures (50-100 °C) to favor the kinetic O-alkylated product and minimize other side reactions.[2]

Q4: How does the structure of the alkylating agent influence the reaction?

The nature of the alkylating agent is critical, not only for the overall success of the Williamson ether synthesis but also for the C/O selectivity.

  • Leaving Group: A good leaving group (e.g., I- > Br- > Cl- > Tosylate) will accelerate the SN2 reaction. According to the Hard and Soft Acids and Bases (HSAB) principle, the oxygen of the phenoxide is a "hard" nucleophilic center, while the carbon of the ring is "softer". The carbon of a primary alkyl halide is a "soft" electrophilic center. The principle states that hard-hard and soft-soft interactions are favored. While this might suggest C-alkylation is favored, the application of HSAB theory to ambident nucleophiles can be complex and sometimes misleading if not considered in the context of kinetic vs. thermodynamic control and other reaction parameters.[4][5]

  • Steric Hindrance: The Williamson ether synthesis is an SN2 reaction, which is sensitive to steric hindrance. Primary alkyl halides are the best substrates for selective O-alkylation. Secondary alkyl halides will often lead to a mixture of substitution and elimination products, while tertiary alkyl halides will predominantly give the elimination product.[6]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
High C-Alkylation 1. Use of a protic solvent (e.g., ethanol, water).1. Switch to a polar aprotic solvent like DMF, DMSO, or acetonitrile.[2]
2. Use of a small, "hard" counter-ion (e.g., Li+, Na+).2. Use a base with a larger, "softer" counter-ion (e.g., K2CO3, Cs2CO3).
3. High reaction temperature favoring the thermodynamic product.3. Run the reaction at a lower temperature (e.g., room temperature to 80°C).
Low or No Reaction 1. Poor leaving group on the alkylating agent.1. Use an alkyl iodide or bromide instead of a chloride.
2. Sterically hindered alkyl halide (secondary or tertiary).2. Use a primary alkyl halide. The Williamson ether synthesis is not suitable for tertiary halides.[6]
3. Incomplete deprotonation of the phenol.3. Use a stronger base or ensure anhydrous conditions if using a moisture-sensitive base like NaH.
Formation of Elimination Byproducts (Alkenes) 1. Use of a secondary or tertiary alkyl halide.1. Redesign the synthesis to use a primary alkyl halide.
2. High reaction temperature.2. Lower the reaction temperature.
3. Sterically hindered alkoxide or base.3. Use a less sterically demanding base if possible.

Experimental Protocols for Selective O-Alkylation

Protocol 1: Standard Williamson Ether Synthesis in a Polar Aprotic Solvent

This protocol is a general guideline for the selective O-alkylation of a phenol using a primary alkyl halide in DMF.

Workflow Diagram:

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A 1. Dissolve phenol in DMF B 2. Add base (e.g., K2CO3) and stir A->B C 3. Add alkyl halide B->C D 4. Heat reaction (e.g., 60-80°C) C->D E 5. Monitor by TLC D->E F 6. Quench with water and extract with ether E->F G 7. Wash, dry, and concentrate F->G H 8. Purify by column chromatography G->H

Caption: Standard Williamson ether synthesis workflow.

Step-by-Step Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the phenol (1.0 eq) and anhydrous DMF (5-10 mL per mmol of phenol).

  • Add a suitable base, such as potassium carbonate (K2CO3, 1.5-2.0 eq) or cesium carbonate (Cs2CO3, 1.5 eq).

  • Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the phenoxide.

  • Add the primary alkyl halide (1.1-1.5 eq) to the reaction mixture.

  • Heat the reaction to 60-80 °C and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).

  • Combine the organic layers, wash with water and then with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired aryl ether.

Protocol 2: Phase-Transfer Catalysis (PTC) for Selective O-Alkylation

Phase-transfer catalysis is an excellent method for achieving selective O-alkylation, especially for large-scale reactions. It avoids the need for expensive anhydrous polar aprotic solvents and can often be run under milder conditions. The PTC facilitates the transfer of the phenoxide from an aqueous or solid phase into an organic phase where the reaction with the alkyl halide occurs.[7]

Mechanism of Phase-Transfer Catalysis:

G cluster_aqueous Aqueous Phase cluster_organic Organic Phase Phenoxide_aq Phenoxide (ArO-) + NaOH PTC_org Q+ArO- Phenoxide_aq->PTC_org Ion Exchange PTC_aq PTC (Q+X-) PTC_aq->PTC_org AlkylHalide_org Alkyl Halide (R-X) Ether_org Aryl Ether (ArO-R) Ether_org->PTC_aq Regeneration of PTC PTC_orgAlkylHalide_org PTC_orgAlkylHalide_org PTC_orgAlkylHalide_org->Ether_org SN2 Reaction

Sources

Technical Support Center: Deprotonation of Hindered Phenols

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for chemists and researchers. This guide provides in-depth technical information, troubleshooting advice, and practical protocols for a common yet challenging synthetic step: the efficient deprotonation of sterically hindered phenols. Our goal is to equip you with the foundational knowledge and practical insights to overcome common hurdles and optimize your reaction outcomes.

The Challenge of Deprotonating Hindered Phenols

Sterically hindered phenols, such as those bearing bulky substituents (e.g., tert-butyl groups) at the ortho positions, are crucial building blocks in pharmaceuticals, polymers, and specialty chemicals.[1][2] Their bulky nature, while often key to their function as non-toxic antioxidants and stabilizers, presents a significant challenge for chemical reactions involving the phenolic hydroxyl group. The steric bulk impedes the approach of reagents, making deprotonation—the critical first step in many derivatization reactions like O-alkylation—a non-trivial task.

Frequently Asked Questions (FAQs)
Q1: Why are standard bases like NaOH or KOH often ineffective for deprotonating hindered phenols?

While sodium hydroxide (NaOH) and potassium hydroxide (KOH) are strong bases, their effectiveness with hindered phenols is often limited by a combination of factors. The steric hindrance around the hydroxyl group can physically block the approach of the hydroxide ion.[3] Furthermore, the solvation of the hydroxide ion in protic solvents like water or ethanol can increase its effective size, exacerbating the steric clash. For successful deprotonation, a base must be not only sufficiently strong but also sterically accessible.

Q2: What is a "non-nucleophilic base" and why is it important in this context?

A non-nucleophilic base is a strong base that is a poor nucleophile, typically due to steric hindrance around its basic center.[3][4] This is a critical property when working with substrates that have electrophilic sites. For instance, in an O-alkylation reaction of a hindered phenol with an alkyl halide, a nucleophilic base could compete with the phenoxide ion in attacking the alkyl halide, leading to undesired side products. The use of a non-nucleophilic base ensures that it primarily functions as a proton abstractor.[5]

Q3: How does the pKa of the hindered phenol influence the choice of base?

The pKa is a measure of the acidity of the phenol. A lower pKa indicates a more acidic phenol, which is easier to deprotonate. The fundamental principle of an acid-base reaction is that the equilibrium favors the formation of the weaker acid and weaker base. Therefore, for efficient deprotonation, the pKa of the conjugate acid of the chosen base must be significantly higher than the pKa of the hindered phenol. As a general rule, a difference of at least 2-3 pKa units is desirable for near-quantitative deprotonation.

In-Depth Guide to Base Selection

The selection of an appropriate base is the most critical parameter for the successful deprotonation of a hindered phenol. The ideal base should be strong enough, non-nucleophilic, and compatible with the solvent and other functional groups in the starting material.

Key Considerations for Base Selection:
  • Strength (pKa of Conjugate Acid): The base must be strong enough to deprotonate the phenol. The pKa of its conjugate acid should be substantially higher than the phenol's pKa.

  • Steric Hindrance: A bulky base may be less effective at deprotonating a highly hindered phenol. However, some hindered bases are designed to be non-nucleophilic.

  • Solubility: The base and the resulting phenoxide salt should be soluble in the reaction solvent to ensure a homogeneous reaction.

  • Cost and Availability: Practical considerations such as the cost and commercial availability of the base are also important, especially for large-scale synthesis.

Below is a comparative table of commonly used bases for the deprotonation of hindered phenols.

BaseConjugate Acid pKa (in DMSO)Key CharacteristicsTypical Applications & Considerations
Potassium tert-butoxide (KOtBu) ~32Strong, moderately hindered, inexpensive, and widely available.Effective for many hindered phenols. Can be nucleophilic in some cases.
Sodium Hydride (NaH) ~35 (H₂)Very strong, non-nucleophilic, heterogeneous reaction.Requires careful handling (flammable). The reaction rate can be slow due to its insolubility.
Lithium Diisopropylamide (LDA) ~36Very strong, highly hindered, non-nucleophilic.Typically generated in situ at low temperatures. Ideal for kinetic deprotonation.
Sodium Bis(trimethylsilyl)amide (NaHMDS) ~26Strong, highly hindered, non-nucleophilic, soluble in many organic solvents.A good alternative to LDA, commercially available as a solid or solution.
Potassium Bis(trimethylsilyl)amide (KHMDS) ~26Similar to NaHMDS but the potassium salt can offer different solubility and reactivity.Often used when the sodium analogue gives poor results.
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) ~24Organic, non-nucleophilic base.[5]Generally not strong enough for very weakly acidic hindered phenols but useful for more activated systems.
Illustrative pKa Values of Substituted Phenols

The acidity of a phenol is influenced by its substituents. Electron-withdrawing groups (EWGs) decrease the pKa (increase acidity), while electron-donating groups (EDGs) increase the pKa (decrease acidity).

Phenol DerivativepKa in DMSOEffect of Substituent
Phenol18.0Reference
4-Nitrophenol10.9Strong EWG (-NO₂)
4-Methylphenol (p-cresol)19.1EDG (-CH₃)
2,6-Di-tert-butylphenol ~21Strong steric hindrance and weak EDG effect
2,6-Di-tert-butyl-4-methylphenol (BHT) ~21.5Additional EDG at para-position
2,6-Dichlorophenol13.5EWG (-Cl)

Note: pKa values in DMSO are generally higher than in water but provide a consistent scale for comparing acidities in organic solvents.

Visualizing Key Concepts

Steric_Hindrance cluster_phenol Hindered Phenol cluster_base Approaching Base p Phenolic Oxygen r1 Bulky Group (e.g., t-Bu) p->r1 r2 Bulky Group (e.g., t-Bu) p->r2 b Base b->p Steric Clash

Caption: Steric hindrance from bulky ortho-substituents shields the phenolic oxygen, impeding the approach of a base.

Deprotonation_Mechanism Phenol (ArOH) Phenol (ArOH) Phenoxide (ArO⁻) Phenoxide (ArO⁻) Phenol (ArOH)->Phenoxide (ArO⁻) + Base Phenoxide (ArO⁻)->Phenol (ArOH) + Conjugate Acid (Base-H⁺)

Caption: The equilibrium of the deprotonation reaction.

Troubleshooting Guide
Issue 1: Incomplete or No Deprotonation
  • Symptom: Starting material is recovered unchanged, or the subsequent reaction (e.g., alkylation) does not proceed.

  • Potential Causes & Solutions:

    • Insufficient Base Strength: The pKa of the base's conjugate acid is too close to or lower than the pKa of the hindered phenol.

      • Solution: Choose a stronger base. For example, if KOtBu fails, consider using NaH or LDA.[4]

    • Poor Solubility: The base or the phenol is not fully dissolved in the solvent, leading to a slow or incomplete reaction.

      • Solution: Change to a more suitable solvent. For instance, NaH is often used in aprotic polar solvents like DMF or THF where the resulting sodium phenoxide is more soluble.

    • Steric Hindrance: The chosen base is too bulky to access the phenolic proton.

      • Solution: While counterintuitive, sometimes a smaller, strong base anion like the hydride ion (from NaH) can be more effective than a larger alkoxide.

    • Deactivated Base: The base may have degraded due to improper storage or handling (e.g., exposure to moisture).

      • Solution: Use a fresh bottle of the base or titrate it before use to determine its activity.

Issue 2: Low Yield of the Desired Product and Formation of Byproducts
  • Symptom: The desired product is obtained, but in a low yield, with the presence of other unexpected products.

  • Potential Causes & Solutions:

    • C-Alkylation vs. O-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or the carbon atoms of the aromatic ring (typically at the ortho and para positions).

      • Solution: The choice of solvent and counter-ion can influence the selectivity. Polar aprotic solvents (e.g., DMF, DMSO) generally favor O-alkylation. Using a potassium salt (e.g., from KHMDS) can also promote O-alkylation compared to a lithium salt.

    • Side Reactions with a Nucleophilic Base: If the base is also a nucleophile, it can compete in the subsequent reaction.

      • Solution: Switch to a non-nucleophilic base like LDA or NaHMDS.[3]

    • Degradation of Starting Material or Product: Hindered phenols can be susceptible to oxidation, especially under basic conditions, which can lead to colored impurities.

      • Solution: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude oxygen.

Base_Selection_Workflow start Start: Deprotonate a Hindered Phenol pka_check Is the phenol's pKa known? start->pka_check estimate_pka Estimate pKa based on substituents pka_check->estimate_pka No select_base Select a base with conjugate acid pKa > phenol pKa + 2 pka_check->select_base Yes estimate_pka->select_base nucleophilic_check Is the subsequent reagent sensitive to nucleophiles? select_base->nucleophilic_check use_non_nucleophilic Use a non-nucleophilic base (e.g., LDA, NaHMDS) nucleophilic_check->use_non_nucleophilic Yes consider_standard A standard strong base may be sufficient (e.g., KOtBu, NaH) nucleophilic_check->consider_standard No run_reaction Perform the reaction under inert atmosphere use_non_nucleophilic->run_reaction consider_standard->run_reaction

Caption: A decision workflow for selecting the appropriate base.

Experimental Protocols
Protocol 1: General Procedure for Deprotonation and O-Alkylation of 2,6-Di-tert-butylphenol

This protocol is a general guideline and may require optimization for specific substrates and alkylating agents.

  • Preparation:

    • To a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 2,6-di-tert-butylphenol (1.0 eq).

    • Add anhydrous dimethylformamide (DMF) to dissolve the phenol (concentration typically 0.1-0.5 M).

    • Begin purging the system with dry nitrogen or argon.

  • Deprotonation:

    • Cool the solution to 0 °C using an ice bath.

    • Slowly add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.

    • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours, or until hydrogen evolution ceases. The formation of the sodium phenoxide should result in a clear solution.

  • Alkylation (Example):

    • Cool the solution back to 0 °C.

    • Add the alkylating agent (e.g., benzyl bromide, 1.1 eq) dropwise via a syringe.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Workup and Purification:

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, cautiously quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by column chromatography or recrystallization.

References
  • Taylor & Francis. (n.d.). Non-nucleophilic bases – Knowledge and References. Retrieved from [Link]

  • ResearchGate. (n.d.). Theoretical Study of the Mechanism and Regioselectivity of the Alkylation Reaction of the Phenoxide Ion in Polar Protic and Aprotic Solvents | Request PDF. Retrieved from [Link]

  • Organic Letters. (2026). Direct Ether Synthesis Utilizing the Carbonyl Umpolung Reaction. [Link]

  • Chemistry LibreTexts. (2026). 6.3.11: Non-nucleophilic Brønsted-Lowry Superbases. [Link]

  • Regan, C. K., Craig, S. L., & Brauman, J. I. (2002). Steric effects and solvent effects in ionic reactions. Science, 295(5563), 2245–2247. [Link]

  • Google Patents. (n.d.). US5043483A - Process for the alkylation of phenols.
  • ResearchGate. (n.d.). (PDF) Alkylation of Phenol: A Mechanistic View. Retrieved from [Link]

  • ResearchGate. (2014). Hindered phenols sometimes show colour formation and darkening on storage , what are the possible reations that could cause this ?[Link]

  • Grokipedia. (n.d.). Non-nucleophilic base. Retrieved from [Link]

  • Vedantu. (n.d.). Organic Chemistry Some Basic Principles And Techniques Class 11 Chemistry Chapter 8 CBSE Notes - 2025-26. Retrieved from [Link]

  • YouTube. (2020). Non-nucleophilic Base: Basic idea, Types (ionic and neutral) and Examples with Explanation. [Link]

  • ResearchGate. (n.d.). Solvent Effects on the Rates and Mechanisms of Reaction of Phenols with Free Radicals. Retrieved from [Link]

  • ScienceDirect. (2006). Liquid phase alkylation of phenol with 1-octene over large pore zeolites. [Link]

  • SciSpace. (n.d.). Solvent Effects on the Energetics of the Phenol O-H Bond: Differential Solvation of Phenol and Phenoxy Radical in Benzene and Acetonitrile. Retrieved from [Link]

  • Google Patents. (n.d.). US2841623A - Process for the alkylation of phenols.
  • PubChem. (n.d.). 2,6-Di-tert-butylphenol. Retrieved from [Link]

  • Wikipedia. (n.d.). 2,6-Di-tert-butylphenol. Retrieved from [Link]

  • kchem.org. (n.d.). Synthesis and Properties of New Polymer Having Hindered Phenol Antioxidants. Retrieved from [Link]

  • PubChem. (n.d.). 2,4-Di-tert-butylphenol. Retrieved from [Link]

  • Grokipedia. (n.d.). 2,6-Di- tert -butylphenol. Retrieved from [Link]

  • Organic Chemistry Data. (2022). pKa Data Compiled by R. Williams. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Low Yields in SN2 Reactions with Phenoxides

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for SN2 reactions involving phenoxides. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with reaction yields. Here, we move beyond simple procedural lists to delve into the underlying chemical principles governing these reactions, providing you with the insights needed to diagnose and resolve common issues effectively.

Introduction: The Nuances of SN2 Reactions with Phenoxides

The Williamson ether synthesis, a classic SN2 reaction, is a cornerstone of organic synthesis for forming ether linkages.[1][2][3] When employing phenoxides as nucleophiles, the reaction's success hinges on a delicate balance of factors. Phenoxides, while potent nucleophiles, are also ambident, meaning they can react at two different sites: the oxygen atom (O-alkylation) to form the desired ether, or the aromatic ring (C-alkylation), leading to undesired byproducts.[1][4] Furthermore, the reaction often competes with base-catalyzed elimination (E2) of the alkylating agent.[1][2][4] This guide will provide a structured approach to troubleshooting low yields by addressing the key variables at play.

Visualizing the Troubleshooting Workflow

Before diving into specific issues, it's helpful to have a conceptual map of the troubleshooting process. The following diagram outlines a logical flow for diagnosing the root cause of low yields in your SN2 reaction.

Troubleshooting_Workflow start Low Yield Observed check_reactants 1. Verify Reactant Quality & Stoichiometry start->check_reactants incomplete_deprotonation Incomplete Phenol Deprotonation? check_reactants->incomplete_deprotonation side_reactions 2. Analyze for Side Products (TLC, GC-MS, NMR) incomplete_deprotonation->side_reactions No optimize_base Action: Use Stronger Base (e.g., NaH) or Anhydrous Conditions incomplete_deprotonation->optimize_base Yes elimination E2 Elimination Product (Alkene) Detected? side_reactions->elimination c_alkylation C-Alkylation Product Detected? elimination->c_alkylation No optimize_substrate Action: Switch to Primary Alkyl Halide. Lower Temperature. elimination->optimize_substrate Yes no_reaction 3. Starting Material Unchanged? c_alkylation->no_reaction No optimize_solvent Action: Switch to Polar Aprotic Solvent (DMF, DMSO). c_alkylation->optimize_solvent Yes optimize_conditions Action: Increase Temperature, Check Leaving Group, Consider PTC. no_reaction->optimize_conditions end Improved Yield optimize_base->end optimize_substrate->end optimize_solvent->end optimize_conditions->end

Caption: A decision tree for troubleshooting low yields in SN2 reactions with phenoxides.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My reaction yield is consistently low, and I'm recovering a significant amount of my starting phenol. What's the likely cause?

A1: This scenario strongly suggests incomplete deprotonation of the phenol. The phenoxide is the active nucleophile in this reaction, and if the phenol is not fully converted to its conjugate base, the concentration of the nucleophile will be insufficient to drive the reaction forward.

  • Causality: Phenols are more acidic than aliphatic alcohols, but a sufficiently strong base is still required for complete deprotonation.[4] For many phenols, common bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) are adequate.[4][5] However, if your phenol has electron-withdrawing groups, its acidity will be higher, and these bases should suffice. Conversely, electron-donating groups decrease acidity, potentially requiring a stronger base.

  • Troubleshooting Steps:

    • Choice of Base: If you are using a weaker base like K₂CO₃, consider switching to a stronger base such as sodium hydride (NaH) or potassium hydride (KH).[4][5] These will irreversibly deprotonate the phenol.

    • Anhydrous Conditions: Ensure your reaction is conducted under strictly anhydrous conditions. Any moisture will consume the strong base, reducing the amount available to deprotonate the phenol.

    • Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the base to ensure complete deprotonation.

Q2: I'm observing a significant amount of an alkene byproduct. How can I minimize this elimination reaction?

A2: The formation of an alkene is a clear indication that the E2 elimination pathway is outcompeting the desired SN2 substitution.[2][4] This is a very common side reaction, particularly when using secondary or tertiary alkyl halides.[1][4][6]

  • Causality: The SN2 mechanism involves a backside attack on the electrophilic carbon.[1][7] Steric hindrance around this carbon will impede the nucleophile's approach, making the alternative E2 pathway, where the nucleophile acts as a base to abstract a proton, more favorable.[2][3][8][9][10][11][12]

  • Troubleshooting Steps:

    • Alkyl Halide Structure: The most effective way to avoid elimination is to use a primary alkyl halide.[1][4][6] If your target ether is asymmetrical, design your synthesis so that the less sterically hindered group is on the alkyl halide. For example, to synthesize tert-butyl phenyl ether, it is far better to use sodium phenoxide and a methyl halide than sodium methoxide and a phenyl-substituted tertiary halide.

    • Reaction Temperature: Lowering the reaction temperature generally favors substitution over elimination.[4] Elimination reactions often have a higher activation energy and are therefore more sensitive to increases in temperature.

    • Base Strength: While a strong base is needed to form the phenoxide, a very bulky or hindered base can itself promote elimination. If possible, use a non-hindered base to generate the phenoxide.

Q3: My product is a mixture of the desired O-alkylated ether and a C-alkylated isomer. How can I improve the selectivity for O-alkylation?

A3: This is a classic issue arising from the ambident nature of the phenoxide nucleophile.[1][4][13] The selectivity between O- and C-alkylation is highly dependent on the reaction conditions, particularly the solvent.[4][13]

  • Causality: The solvent's ability to solvate the phenoxide ion plays a crucial role. In polar aprotic solvents, the cation is well-solvated, leaving the oxygen anion "naked" and highly nucleophilic, thus favoring O-alkylation.[4][14][15] In contrast, polar protic solvents can form hydrogen bonds with the phenoxide oxygen, making it less nucleophilic and promoting reaction at the electron-rich aromatic ring (C-alkylation).[4][16]

  • Troubleshooting Steps:

    • Solvent Choice: To favor O-alkylation, use a polar aprotic solvent such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile.[4][13][14][17] These solvents are polar enough to dissolve the reactants but do not form strong hydrogen bonds with the phenoxide oxygen.[16][18]

    • Counter-ion: The nature of the counter-ion (e.g., Na⁺, K⁺) can also influence the O/C alkylation ratio, though the solvent effect is generally more pronounced.[4]

Q4: The reaction is very slow or doesn't proceed to completion, even with a primary alkyl halide. What factors could be at play?

A4: If you've ruled out deprotonation issues and competing side reactions, a sluggish reaction points towards issues with the intrinsic reactivity of your substrates or suboptimal reaction conditions.

  • Causality: The rate of an SN2 reaction is dependent on the concentration and reactivity of both the nucleophile and the electrophile.[11] The leaving group's ability to depart and the overall reaction environment are also critical.

  • Troubleshooting Steps:

    • Leaving Group: The leaving group's ability is crucial. A good leaving group is a weak base. The general trend for halide leaving groups is I > Br > Cl >> F.[7][19] If your reaction is slow with an alkyl chloride, consider switching to the corresponding bromide or iodide. Tosylates (OTs) and mesylates (OMs) are also excellent leaving groups.[1][7]

    • Temperature: While high temperatures can favor elimination, a moderate increase in temperature can significantly accelerate a slow SN2 reaction. Monitor the reaction by TLC or GC to find the optimal temperature that provides a reasonable rate without promoting side reactions. Typical temperatures range from 50-100 °C.[4]

    • Phase-Transfer Catalysis (PTC): If your reaction involves two immiscible phases (e.g., an aqueous solution of phenoxide and an organic solution of the alkyl halide), a phase-transfer catalyst can dramatically increase the reaction rate.[20] Catalysts like tetra-n-butylammonium bromide transport the phenoxide anion into the organic phase, allowing it to react with the alkyl halide.[20]

Data Summary and Key Parameters

ParameterRecommendation for High Yield (O-Alkylation)RationalePotential Issue if Deviated
Alkyl Halide Primary (Methyl > 1°)[1][3][6]Minimizes steric hindrance, favoring SN2 over E2.[8][9][10][12]Secondary/Tertiary halides lead to E2 elimination.[2][4]
Leaving Group I > Br > Cl > OTs > OMs[7][19]Weaker bases are better leaving groups, accelerating the reaction.[16]Poor leaving groups (e.g., F, OH) result in very slow or no reaction.
Base NaH, KH for complete deprotonation.[4][5] K₂CO₃, NaOH can be sufficient.[4]Ensures a high concentration of the active phenoxide nucleophile.Incomplete reaction, recovery of starting phenol.
Solvent Polar Aprotic (DMF, DMSO, Acetonitrile)[4][13][14][17]Solvates the cation, leaving a "naked," highly reactive phenoxide anion.[4][15][18]Protic solvents (water, alcohols) can lead to C-alkylation.[4][16]
Temperature 50-100 °C ( empirically optimized)[4]Balances reaction rate against the potential for side reactions.Too high: promotes E2 elimination. Too low: slow reaction rate.
Additives Phase-Transfer Catalyst (e.g., TBAB) for biphasic systems.[20]Facilitates transport of the nucleophile to the electrophile.Low reaction rate in heterogeneous mixtures.

Experimental Protocol: Synthesis of 4-Methoxyphenol from Hydroquinone

This protocol provides a step-by-step methodology for a typical Williamson ether synthesis using a phenoxide, incorporating best practices to maximize yield.

Objective: To synthesize 4-methoxyphenol via selective O-alkylation of hydroquinone.

Materials:

  • Hydroquinone

  • Sodium hydroxide (NaOH)

  • Dimethyl sulfate (DMS)

  • Methanol

  • Diethyl ether

  • Hydrochloric acid (HCl), 1M

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • Phenoxide Formation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve hydroquinone (1 equivalent) in methanol.

  • Add a solution of sodium hydroxide (1.1 equivalents) in water dropwise to the stirred solution at room temperature. Stir for 30 minutes to ensure complete formation of the sodium phenoxide.

  • Alkylation: Cool the reaction mixture in an ice bath. Slowly add dimethyl sulfate (1 equivalent) dropwise, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours. Then, heat the mixture to reflux for 1 hour to ensure the reaction goes to completion.

  • Workup: Cool the reaction mixture to room temperature and pour it into a separatory funnel containing diethyl ether and water.

  • Separate the layers. Wash the organic layer with 1M HCl, followed by saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure 4-methoxyphenol.

Diagram of the Experimental Workflow:

experimental_workflow cluster_reaction Reaction Setup cluster_workup Workup & Purification dissolve 1. Dissolve Hydroquinone in Methanol add_base 2. Add NaOH Solution (Phenoxide Formation) dissolve->add_base cool 3. Cool to 0-5 °C add_base->cool add_dms 4. Add Dimethyl Sulfate (Alkylation) cool->add_dms reflux 5. Warm to RT, then Reflux add_dms->reflux extract 6. Quench & Extract with Diethyl Ether reflux->extract wash 7. Wash with HCl, NaHCO₃, Brine extract->wash dry 8. Dry with MgSO₄ & Concentrate wash->dry purify 9. Purify (Chromatography or Recrystallization) dry->purify

Caption: Workflow for the synthesis of 4-methoxyphenol via Williamson ether synthesis.

References

  • Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Wikipedia. (2023). Williamson ether synthesis. Retrieved from [Link]

  • Cambridge University Press. (n.d.). Williamson Ether Synthesis. In Name Reactions in Organic Synthesis. Retrieved from [Link]

  • ChemTalk. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • J&K Scientific LLC. (2022). Williamson Ether Synthesis. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch24: ArOH to ArOR. Retrieved from [Link]

  • YouTube. (2023, May 11). Williamson ether synthesis | Sodium Phenoxide + Methyl iodide | Anisole | Organic Chemistry Class 12. Retrieved from [Link]

  • University of Wisconsin-Platteville. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]

  • KPU Pressbooks. (n.d.). 7.5 SN1 vs SN2. In Organic Chemistry I. Retrieved from [Link]

  • OpenOChem Learn. (n.d.). SN2 Effect of Solvent. Retrieved from [Link]

  • Quora. (2018, May 13). What is the effect of solvent on SN2?. Retrieved from [Link]

  • National Institutes of Health. (2023, September 19). The isocyanide SN2 reaction. Retrieved from [Link]

  • V.Nimc. (2023, December 4). Williamson Ether Synthesis Explained. Retrieved from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, May 24). 11.3: Characteristics of the SN2 Reaction. Retrieved from [Link]

  • ResearchGate. (2021, August 6). The Effects of Ring Substituents and Leaving Groups on the Kinetics of SNAr Reactions of 1-Halogeno- and 1-Phenoxy-nitrobenzenes with Aliphatic Amines in Acetonitrile. Retrieved from [Link]

  • YouTube. (2024, January 17). Steric and Nucleophilic Effects on SN2 Reactions. Retrieved from [Link]

  • YouTube. (2020, June 24). 75: The effect of steric hinderance on the SN2 mechanism. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of nucleophilic substitution (SN2) reaction conditions for synthesis of 6a. Retrieved from [Link]

  • YouTube. (2023, December 29). How does steric hindrance affect SN2 reactions?. Retrieved from [Link]

  • Semantic Scholar. (1995, May 1). Phenoxide Allylation in a Phase-Transfer Catalytic Extraction System. Retrieved from [Link]

  • YouTube. (2020, October 27). SN2 for Nucleophilic Substitution | MCAT Organic Chemistry Prep. Retrieved from [Link]

  • Khan Academy. (2013, November 25). Steric hindrance | Substitution and elimination reactions | Organic chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, May 24). 4.5: Factors affecting the SN2 Reaction. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to the 1H and 13C NMR Spectral Analysis of 4-Chloro-2-fluorophenetole

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals engaged in drug development, the unambiguous structural elucidation of novel or synthesized compounds is a cornerstone of scientific rigor. In this guide, we delve into the nuclear magnetic resonance (NMR) spectral characteristics of 4-Chloro-2-fluorophenetole, a halogenated aromatic ether of interest in medicinal chemistry and material science. This document provides a detailed, experience-driven analysis of its 1H and 13C NMR spectra, offering a comparative perspective with alternative analytical techniques and grounding the interpretation in fundamental principles. Our approach is not merely procedural but aims to illuminate the causal relationships between molecular structure and spectral output, thereby empowering the reader to apply these principles to their own analytical challenges.

Introduction: The Structural Significance of 4-Chloro-2-fluorophenetole

4-Chloro-2-fluorophenetole is a substituted aromatic compound featuring a phenetole (ethoxybenzene) core with chloro and fluoro substituents on the benzene ring. The precise arrangement of these substituents is critical to its chemical and physical properties, and by extension, its function in various applications. NMR spectroscopy stands as a premier technique for confirming the substitution pattern and overall structure of such molecules. This guide will provide a comprehensive analysis of its 1H and 13C NMR spectra, contextualized with data from related compounds and compared with other analytical methods.

Experimental Protocol: Acquiring High-Fidelity NMR Spectra

The acquisition of high-quality NMR data is paramount for accurate structural elucidation. The following protocol outlines a robust methodology for the preparation and analysis of a sample of 4-Chloro-2-fluorophenetole.

Sample Preparation

A well-prepared sample is the foundation of a successful NMR experiment. The key is to achieve a homogeneous solution at an appropriate concentration.

  • Sample Weighing: Accurately weigh 10-25 mg of 4-Chloro-2-fluorophenetole for 1H NMR, and 50-100 mg for 13C NMR, into a clean, dry vial.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Deuterated chloroform (CDCl3) is a common choice for non-polar to moderately polar organic molecules.

  • Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.[1]

  • Internal Standard: Tetramethylsilane (TMS) is often pre-added to the deuterated solvent by the manufacturer to serve as an internal reference (0 ppm). If not present, a small amount can be added.

  • Transfer to NMR Tube: Carefully transfer the solution to a clean, high-quality 5 mm NMR tube.

  • Filtration (if necessary): If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette to prevent magnetic field distortions.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

Diagram of the NMR Sample Preparation Workflow

NMR_Sample_Prep cluster_prep Sample Preparation cluster_analysis NMR Analysis weigh Weigh Sample (10-100 mg) dissolve Dissolve in Deuterated Solvent weigh->dissolve Add ~0.6 mL CDCl3 w/ TMS transfer Transfer to NMR Tube dissolve->transfer cap Cap and Label transfer->cap spectrometer Insert into NMR Spectrometer cap->spectrometer

Caption: Workflow for preparing a small molecule sample for NMR analysis.

Data Acquisition

The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample concentration.

  • 1H NMR:

    • Number of scans: 16-64

    • Spectral width: -2 to 12 ppm

    • Acquisition time: ~3-4 seconds

    • Relaxation delay: 1-2 seconds

  • 13C NMR:

    • Number of scans: 1024 or more (due to the low natural abundance of 13C)

    • Spectral width: 0 to 220 ppm

    • Proton decoupling: Broadband decoupling to simplify the spectrum to singlets.

Analysis of the 1H NMR Spectrum of 4-Chloro-2-fluorophenetole

The 1H NMR spectrum of 4-Chloro-2-fluorophenetole is predicted to exhibit distinct signals for the aromatic and ethoxy protons. The chemical shifts are influenced by the electronic effects of the chloro, fluoro, and ethoxy substituents.

Predicted Chemical Shifts and Coupling Constants
Proton(s) Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
H-3~7.1-7.3Doublet of doublets (dd)J(H3-H5) ≈ 2.5 Hz, J(H3-F) ≈ 4-5 Hz
H-5~6.9-7.1Doublet of doublets (dd)J(H5-H6) ≈ 9.0 Hz, J(H5-H3) ≈ 2.5 Hz
H-6~6.8-7.0Triplet (t) or Doublet of doublets (dd)J(H6-H5) ≈ 9.0 Hz, J(H6-F) ≈ 9.0 Hz
O-CH2-CH3~4.0-4.2Quartet (q)J(CH2-CH3) ≈ 7.0 Hz
O-CH2-CH3~1.4-1.5Triplet (t)J(CH3-CH2) ≈ 7.0 Hz

Note: These are predicted values based on the analysis of substituent effects and data from similar compounds. Actual experimental values may vary slightly.

Rationale for Predictions
  • Aromatic Region (δ 6.8-7.3 ppm): The aromatic protons are deshielded due to the ring current effect. The electron-withdrawing nature of the chlorine and fluorine atoms further deshields these protons. The ethoxy group is an electron-donating group, which would typically shield the ortho and para protons; however, its effect is counteracted by the halogens.

  • Ethoxy Group (δ 1.4-1.5 and 4.0-4.2 ppm): The methylene protons (-OCH2-) are adjacent to the electronegative oxygen atom, causing a significant downfield shift to around 4.0-4.2 ppm. The methyl protons (-CH3) are further from the oxygen and appear at a more typical alkyl chemical shift of around 1.4-1.5 ppm. The coupling between the methylene and methyl protons results in a quartet and a triplet, respectively, with a coupling constant of approximately 7.0 Hz.

Diagram of the Predicted 1H NMR Spin-Spin Coupling

Caption: Predicted spin-spin coupling interactions in 4-Chloro-2-fluorophenetole.

Analysis of the 13C NMR Spectrum of 4-Chloro-2-fluorophenetole

The proton-decoupled 13C NMR spectrum provides information about the number of unique carbon environments in the molecule. For 4-Chloro-2-fluorophenetole, eight distinct signals are expected.

Predicted Chemical Shifts
Carbon(s) Predicted Chemical Shift (δ, ppm) Notes
C-1 (C-OEt)~145-150Attached to oxygen, deshielded.
C-2 (C-F)~152-157 (d)Attached to fluorine, strongly deshielded, shows C-F coupling.
C-3~115-120 (d)Shows smaller C-F coupling.
C-4 (C-Cl)~125-130Attached to chlorine, deshielded.
C-5~118-123
C-6~110-115 (d)Shows smaller C-F coupling.
O-CH2-CH3~64-68Attached to oxygen.
O-CH2-CH3~14-16Alkyl carbon.

Note: These are predicted values. The carbons attached to or near fluorine will appear as doublets due to C-F coupling.

Rationale for Predictions
  • Aromatic Carbons (δ 110-157 ppm): Aromatic carbons typically resonate in this region.[2]

    • C-2 (C-F): The carbon directly bonded to the highly electronegative fluorine atom will be the most downfield aromatic carbon, and its signal will be split into a doublet by the fluorine.

    • C-1 (C-OEt): The carbon attached to the ethoxy group is also significantly deshielded.

    • C-4 (C-Cl): The carbon bonded to chlorine is deshielded, but less so than the carbon bonded to fluorine.

    • The remaining aromatic carbons will have chemical shifts influenced by the combined electronic effects of the substituents.

  • Ethoxy Group Carbons (δ 14-16 and 64-68 ppm): The methylene carbon (-OCH2-) is deshielded by the adjacent oxygen, while the methyl carbon (-CH3) is in a typical upfield alkyl region.

Comparison with Alternative Analytical Techniques

While NMR is a powerful tool for structural elucidation, a comprehensive analysis often involves complementary techniques.

Technique Information Provided for 4-Chloro-2-fluorophenetole Advantages Limitations
Mass Spectrometry (MS) - Molecular weight (from the molecular ion peak).- Presence of chlorine (isotopic pattern of M+ and M+2 peaks).- Fragmentation pattern provides clues about the structure (e.g., loss of the ethyl group).- High sensitivity.- Provides molecular formula information (with high-resolution MS).- Does not provide detailed connectivity information.- Isomers can be difficult to distinguish.
Infrared (IR) Spectroscopy - Presence of C-O-C ether linkage (stretch around 1250-1000 cm-1).- Aromatic C-H and C=C stretches (around 3100-3000 cm-1 and 1600-1450 cm-1, respectively).- C-Cl and C-F stretches (in the fingerprint region).- Fast and non-destructive.- Good for identifying functional groups.- Complex spectra can be difficult to interpret fully.- Does not provide information on the substitution pattern of the aromatic ring.

Conclusion

The comprehensive analysis of the 1H and 13C NMR spectra of 4-Chloro-2-fluorophenetole, when guided by the principles of substituent effects and supported by data from analogous structures, provides a robust method for its structural confirmation. While techniques like mass spectrometry and infrared spectroscopy offer valuable complementary data, NMR spectroscopy remains unparalleled in its ability to provide a detailed map of the molecular architecture. The predicted spectral data and interpretations presented in this guide serve as a valuable resource for researchers working with this and similar halogenated aromatic compounds, enabling more efficient and accurate structural elucidation in their scientific endeavors.

References

  • Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • MDPI. (2020, April 28). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. Retrieved from [Link]

  • JoVE. NMR Spectroscopy of Benzene Derivatives. Retrieved from [Link]

  • ACS Publications. Advances in structure elucidation of small molecules using mass spectrometry. Retrieved from [Link]

  • YouTube. (2023, January 26). Mass Fragmentation of Aromatic Compounds and Phenols/ Mass spectrometry. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Interpreting 19F NMR Spectra for Fluorinated Aromatic Compounds

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The strategic introduction of fluorine into aromatic scaffolds is a pillar of modern medicinal chemistry, offering a powerful method to fine-tune a molecule's pharmacokinetic and pharmacodynamic profile. Consequently, the ability to unambiguously characterize these fluorinated compounds is paramount. Among the analytical techniques available, 19F Nuclear Magnetic Resonance (NMR) spectroscopy stands out for its exceptional sensitivity and resolving power.[1][2] This guide provides a practical, in-depth framework for interpreting 19F NMR spectra of fluorinated aromatic compounds, grounded in both fundamental principles and field-proven insights.

The Intrinsic Advantages of the 19F Nucleus in Aromatic Systems

The utility of 19F NMR is rooted in the inherent properties of the fluorine-19 isotope. It possesses a nuclear spin of ½, is 100% naturally abundant, and has a high gyromagnetic ratio, making it the third most receptive NMR nucleus after tritium and hydrogen.[3] However, its most significant advantage, particularly for complex aromatic molecules, is its vast chemical shift dispersion, which spans a range of over 800 ppm.[3] This is dramatically wider than the ~15 ppm range for ¹H NMR, a crucial feature that minimizes the signal overlap often encountered in proton spectra of substituted aromatics. This exquisite sensitivity of the 19F chemical shift to the local electronic environment makes it a precise reporter on the molecular structure.[4]

Decoding the Spectrum: A Duality of Chemical Shifts and Coupling Constants

The interpretation of a 19F NMR spectrum hinges on the analysis of two primary parameters: the chemical shift (δ), which reveals the electronic environment, and the spin-spin coupling constant (J), which defines the connectivity to other NMR-active nuclei.

Chemical Shift (δ): A Fingerprint of the Electronic Environment

The chemical shift of a fluorine atom is highly dependent on the electron density of its surroundings. In a fluorinated aromatic ring, the position of the fluorine signal is dictated by the electronic nature and position of other substituents. Electron-withdrawing groups (EWGs) deshield the fluorine nucleus, causing a downfield shift (more positive ppm value), whereas electron-donating groups (EDGs) shield the nucleus, resulting in an upfield shift (more negative ppm value). This effect allows for the confident differentiation of regioisomers.

Table 1: Representative 19F Chemical Shift Ranges for Substituted Fluorobenzenes

Substituent TypePosition Relative to FTypical Chemical Shift Range (ppm vs. CFCl₃)
Strong EWG (-NO₂)Ortho-90 to -100
Meta-108 to -112
Para-103 to -107
Halogen (-Br)Ortho-115 to -120
Meta-118 to -122
Para-120 to -125
Strong EDG (-NH₂)Ortho-128 to -135
Meta-117 to -120
Para-123 to -128
Note: These are approximate values and can be influenced by solvent and other molecular factors.
Spin-Spin Coupling (J): Mapping the Molecular Connectivity

The multiplicity of a 19F signal (singlet, doublet, triplet, etc.) is a result of through-bond interactions with neighboring NMR-active nuclei, primarily ¹H and other ¹⁹F atoms. The magnitude of this interaction, the coupling constant (J), is measured in Hertz (Hz) and is independent of the spectrometer's magnetic field strength.

The number of bonds separating the coupled nuclei is a key determinant of the J-value, providing invaluable structural information. Long-range couplings (4 or 5 bonds) are commonly observed in 19F NMR.[3]

Table 2: Typical ¹H-¹⁹F and ¹⁹F-¹⁹F Coupling Constants in Fluorinated Benzenes

Coupling TypeNumber of BondsTypical Range (Hz)
¹H - ¹⁹F3 (ortho)6 - 10
¹H - ¹⁹F4 (meta)2 - 5
¹H - ¹⁹F5 (para)< 2
¹⁹F - ¹⁹F3 (ortho)18 - 22
¹⁹F - ¹⁹F4 (meta)0 - 7
¹⁹F - ¹⁹F5 (para)10 - 15

The predictable trends in these coupling constants are foundational for assigning the substitution pattern on the aromatic ring.

A Systematic Workflow for Spectral Interpretation

A robust and logical workflow is essential to move from a raw spectrum to a confirmed structure. This process integrates data acquisition, analysis, and verification.

Caption: A systematic workflow for the interpretation of 19F NMR spectra.

Experimental Protocol: Acquiring a High-Quality 1D 19F NMR Spectrum

The quality of the interpretation is directly dependent on the quality of the acquired data. A self-validating protocol ensures reproducibility and accuracy.

  • Sample Preparation:

    • Accurately weigh 5-15 mg of the fluorinated compound and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) in a clean, dry 5 mm NMR tube.

    • Causality: The choice of solvent is critical as it can influence chemical shifts through solvent-solute interactions. Ensure the compound is fully dissolved to avoid broad lines.

  • Instrument Setup:

    • Insert the sample into the spectrometer. Lock the field onto the deuterium signal of the solvent.

    • Causality: The lock system compensates for magnetic field drift, ensuring stable resonance frequencies over the course of the experiment.

    • Tune and match the 19F channel on the probe. This step maximizes the efficiency of radiofrequency pulse transmission and signal detection, which is crucial for optimal sensitivity.

    • Shim the magnetic field to optimize its homogeneity across the sample volume.

    • Causality: A well-shimmed field results in sharp, symmetrical peaks, which is essential for resolving small coupling constants and accurate integration.

  • Acquisition Parameters:

    • Use a standard ¹⁹F observe pulse sequence, often with proton decoupling ({¹H}) to simplify the spectrum by collapsing ¹H-¹⁹F couplings. Acquire a coupled spectrum as well for comparison.

    • Spectral Width: Set a wide spectral width (e.g., 200-250 ppm) to ensure all 19F signals are captured. The wide chemical shift range of fluorine makes this a critical parameter.[3]

    • Acquisition Time (at): Set to 1-2 seconds. This parameter influences the digital resolution of the spectrum.

    • Relaxation Delay (d1): Set to 2-5 seconds.

    • Causality: Allowing sufficient time for nuclear spins to relax back to thermal equilibrium between pulses is vital for accurate signal integration.[5]

    • Number of Scans (ns): Typically 16 to 128 scans, depending on the sample concentration.

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction.

    • Reference the chemical shift scale. While CFCl₃ (0 ppm) is the standard, secondary references like C₆F₆ (-162.9 ppm) are often more practical.

    • Integrate the signals to determine the relative ratios of chemically distinct fluorine atoms.

Comparative Guide: When to Use Advanced 2D NMR Experiments

For complex molecules with multiple fluorine atoms or significant signal overlap, 1D NMR may be insufficient. In these cases, 2D NMR experiments are indispensable for unambiguous structural elucidation.[6][7]

Table 3: Comparison of Key 1D and 2D NMR Experiments for Fluoroaromatics

ExperimentInformation ProvidedBest Use Case
1D ¹⁹F {¹H} ¹⁹F Chemical Shifts & IntegralsRapid screening, determining the number of unique fluorine environments.
1D ¹⁹F (coupled) ¹⁹F Chemical Shifts, ¹H-¹⁹F CouplingsInitial assignment of connectivity to protons.
2D ¹⁹F-¹⁹F COSY Correlation between J-coupled ¹⁹F nucleiMapping out the network of fluorine atoms in polyfluorinated systems.
2D ¹H-¹⁹F HETCOR Correlation between J-coupled ¹H and ¹⁹F nucleiUnambiguously assigning specific ¹H-¹⁹F couplings, resolving overlapping multiplets.[6]
2D ¹H-¹³C HMBC Correlation between ¹H and ¹³C over 2-3 bondsDefining the carbon backbone. Can be used with ¹⁹F decoupling to simplify spectra.[7]
2D ¹⁹F-¹³C HMBC Correlation between ¹⁹F and ¹³C over 2-4 bondsDirectly linking fluorine atoms to the carbon framework, especially useful for quaternary carbons.[8][9]

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A[Start with 1D ¹⁹F & ¹H Spectra] --> B{Are all assignments clear and unambiguous?};
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D --> E[Overlapping ¹⁹F Multiplets];
D --> G[Uncertain ¹H-¹⁹F Connectivity];
D --> I[Uncertain F-to-Carbon Skeleton Placement];

E --> F[Run 2D ¹⁹F-¹⁹F COSY];
G --> H[Run 2D ¹H-¹⁹F HETCOR];
I --> J[Run 2D ¹⁹F-¹³C HMBC];

F --> K[Resolve F-F connectivity];
H --> K[Assign specific H-F couplings];
J --> K[Assign F to carbon backbone];

K --> L{Re-evaluate Structure};
L --> B;

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Sources

Decoding the Signature Fragmentation of 4-Chloro-2-fluorophenetole: A Mass Spectrometry Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of pharmaceutical development and chemical research, the precise structural elucidation of novel and existing compounds is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing invaluable insights into molecular weight and structure through the analysis of fragmentation patterns. This guide offers an in-depth examination of the electron ionization (EI) mass spectrometry fragmentation pattern of 4-chloro-2-fluorophenetole, a halogenated aromatic ether of interest in medicinal chemistry and materials science. In the absence of a publicly available experimental spectrum, this guide presents a predicted fragmentation pattern, grounded in the established principles of mass spectrometry and supported by comparative data from analogous structures. This approach not only provides a robust analytical framework for 4-chloro-2-fluorophenetole but also serves as a practical tutorial on interpreting the mass spectra of complex substituted aromatic compounds.

Predicted Mass Spectrum and Fragmentation Pathways

Electron ionization (EI) is a "hard" ionization technique that imparts significant energy into the analyte molecule, leading to extensive fragmentation.[1] The resulting mass spectrum is a fingerprint of the molecule, revealing characteristic fragment ions that allow for structural confirmation. The fragmentation of 4-chloro-2-fluorophenetole is predicted to be governed by the interplay of its three key structural motifs: the aromatic ring, the ethoxy group, and the halogen substituents.

The molecular ion peak (M+) for 4-chloro-2-fluorophenetole is expected at an m/z corresponding to its molecular weight. The presence of chlorine will be indicated by a characteristic M+2 isotopic peak with an intensity of approximately one-third that of the molecular ion peak, reflecting the natural abundance of the ³⁷Cl isotope.

The primary fragmentation pathways are anticipated to involve cleavages at the ether linkage and loss of substituents from the aromatic ring. Below, we delineate the most probable fragmentation steps:

  • Alpha-Cleavage of the Ethoxy Group: The bond between the ether oxygen and the ethyl group is susceptible to cleavage. This can occur in two ways:

    • Loss of a methyl radical (•CH₃): This would result in a fragment ion with the loss of 15 Da.

    • Loss of an ethyl radical (•C₂H₅): This is a highly probable fragmentation pathway for ethers, leading to the formation of a stable phenoxy cation.[2] This would result in a fragment ion with the loss of 29 Da.

  • Cleavage of the Aryl-Oxygen Bond: The bond between the aromatic ring and the ether oxygen can also cleave, leading to the formation of a 4-chloro-2-fluorophenyl radical and an ethoxy cation (m/z 45). However, the formation of the aromatic cation is generally more favorable.

  • Loss of Halogen Atoms: The loss of the chlorine atom is a common fragmentation pathway for chlorinated aromatic compounds.[3] This can occur from the molecular ion or subsequent fragment ions. The loss of a fluorine atom is also possible but generally less favorable than the loss of chlorine.

  • Rearrangement Reactions: McLafferty-type rearrangements are possible if the side chain is long enough, but in the case of a simple ethoxy group, this is less likely to be a dominant pathway.

Comparative Analysis with Phenetole

To ground our predictions, a comparison with the known mass spectrum of phenetole (ethoxybenzene) is instructive. The mass spectrum of phenetole is dominated by the molecular ion peak and a base peak resulting from the loss of an ethylene molecule (C₂H₄) via a rearrangement, followed by the loss of a hydrogen atom to form a stable cyclopentadienyl cation.[4][5] While 4-chloro-2-fluorophenetole will share the initial loss of the ethyl group, the presence of the halogen substituents will significantly influence the subsequent fragmentation, likely favoring pathways involving halogen loss over complex rearrangements of the aromatic ring.

Ion Phenetole (Experimental) m/z [4]4-Chloro-2-fluorophenetole (Predicted) m/z Description of Fragment
[M]+•122176/178Molecular Ion (with ³⁷Cl isotope)
[M - C₂H₄]+•94148/150Loss of ethylene
[M - C₂H₅]+93147/149Loss of ethyl radical
[C₆H₅O]+93-Phenoxy cation
[C₆H₅]+77-Phenyl cation
[M - Cl]+-141Loss of chlorine radical
[M - C₂H₅ - CO]+-119/121Loss of ethyl radical and carbon monoxide

Experimental Protocol: Acquiring an Electron Ionization Mass Spectrum

The following protocol outlines the steps for acquiring a high-quality EI mass spectrum of 4-chloro-2-fluorophenetole using a gas chromatograph-mass spectrometer (GC-MS) system.

Objective: To obtain the electron ionization (70 eV) mass spectrum of 4-chloro-2-fluorophenetole.

Instrumentation:

  • Gas Chromatograph (GC) equipped with a suitable capillary column (e.g., DB-5ms).

  • Mass Spectrometer (MS) with an electron ionization source.

  • Data acquisition and processing software.

Procedure:

  • Instrument Preparation and Tuning:

    • Ensure the GC-MS system is properly tuned according to the manufacturer's specifications.[6] This typically involves using a tuning compound like perfluorotributylamine (PFTBA) to calibrate the mass axis and ensure optimal sensitivity and resolution.

  • Sample Preparation:

    • Prepare a dilute solution of 4-chloro-2-fluorophenetole (e.g., 100 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • GC Method Development:

    • Injector Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 1 minute.

      • Ramp: 10 °C/min to 280 °C.

      • Final hold: 5 minutes at 280 °C.

    • Injection Volume: 1 µL in splitless mode.

  • MS Method Development:

    • Ionization Mode: Electron Ionization (EI).[7]

    • Electron Energy: 70 eV.[8]

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-400.

    • Solvent Delay: Set a solvent delay to prevent the filament from being saturated by the solvent peak.

  • Data Acquisition:

    • Inject the prepared sample into the GC-MS system.

    • Acquire the data using the developed GC-MS method.

  • Data Analysis:

    • Identify the chromatographic peak corresponding to 4-chloro-2-fluorophenetole.

    • Extract the mass spectrum from this peak.

    • Identify the molecular ion peak and major fragment ions.

    • Compare the obtained spectrum with the predicted fragmentation pattern.

Visualizing the Fragmentation

To further clarify the predicted fragmentation pathways, the following diagrams were generated using Graphviz.

Fragmentation_Pathway M [4-Cl-2-F-Phenetole]+• m/z 176/178 F1 [M - C2H5]+ m/z 147/149 M->F1 - •C2H5 F2 [M - Cl]+• m/z 141 M->F2 - •Cl F3 [M - C2H5 - CO]+ m/z 119/121 F1->F3 - CO

Caption: Predicted major fragmentation pathways of 4-chloro-2-fluorophenetole under EI-MS.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Prep Prepare Dilute Solution Inject Inject into GC-MS Prep->Inject Separate Chromatographic Separation Inject->Separate Ionize Electron Ionization (70 eV) Separate->Ionize Detect Mass Analysis & Detection Ionize->Detect Extract Extract Mass Spectrum Detect->Extract Analyze Analyze Fragmentation Extract->Analyze

Caption: Workflow for acquiring the EI mass spectrum of 4-chloro-2-fluorophenetole.

Conclusion

This guide provides a comprehensive, albeit predictive, analysis of the mass spectrometry fragmentation pattern of 4-chloro-2-fluorophenetole. By leveraging fundamental principles of mass spectrometry and drawing comparisons with structurally related compounds, we have outlined the expected key fragment ions and their formation pathways. The detailed experimental protocol provides a clear roadmap for researchers to obtain an experimental spectrum, which can then be used to validate and refine the predictions made herein. This work underscores the power of predictive analysis in mass spectrometry, offering a valuable resource for the identification and characterization of complex organic molecules in the absence of established reference data.

References

  • Singh, N. (2021, May 23). Ionization Methods in Mass Spectrometry | MALDI | ESI | EI | CI | FAB| Dr. Nagendra Singh | PENS#70 [Video]. YouTube. [Link]

  • Poon, G. K. (2010). Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. Journal of the American Society for Mass Spectrometry, 21(7), 1225–1236. [Link]

  • Asperger, A. (2020, October 17). Electron ionization and mass spectrometry [Video]. YouTube. [Link]

  • National Center for Biotechnology Information. Phenetole. PubChem Compound Database. [Link]

  • National Institute of Standards and Technology. Benzene, ethoxy-. NIST Chemistry WebBook. [Link]

  • Yates, H. (2018, August 22). Fundamentals of Mass Spectrometry (MS) (1 of 7) - Electrospray Ionisation [Video]. YouTube. [Link]

  • Tsedev, N., & Arndt, D. (2022). Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. I. Diagnostic Ions for Acyclic Compounds with up to One Functional Group. Journal of Physical and Chemical Reference Data, 51(3), 033103. [Link]

  • Schymanski, E. L., & Ruttkies, C. (2019, October 28). Steps for Building an Open Source EI-MS Mass Spectral Library for GC-MS -based Metabolomics. protocols.io. [Link]

  • Royal Society of Chemistry. (2006). Best Practice Guide for Generating Mass Spectra. [Link]

  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. [Link]

  • Harrata, A. K. (n.d.). Mass Spectrometry Tutorial. Chemical Instrumentation Facility, University of Southern Mississippi. [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Instructables. (n.d.). How to Read a Simple Mass Spectrum. [Link]

  • Dr. Puspendra Classes. (2018, October 10). Part 4: Mass Spectrometry - Electron Ionization (EI) Technique [Video]. YouTube. [Link]

  • National Institute of Standards and Technology. 2-Chloro-4-fluorophenol. NIST Chemistry WebBook. [Link]

  • MS - Mass Spectrometry - Electron Ionization Animation [Video]. (2018, November 29). YouTube. [Link]

  • National Institute of Standards and Technology. Phenol, 4-chloro-. NIST Chemistry WebBook. [Link]

  • Al-Tannak, N. F., & Al-Badr, A. A. (2014). Mass spectral fragmentation pattern of the underivatized halogenated... ResearchGate. [Link]

  • Clark, J. (2015, October). mass spectra - fragmentation patterns. Chemguide. [Link]

  • National Institute of Standards and Technology. Phenol, 4-chloro-2-methyl-. NIST Chemistry WebBook. [Link]

  • Sparkman, O. D. (2007). CHAPTER 2 Fragmentation and Interpretation of Spectra. In Mass Spec Desk Reference (p. 17). Global View Publishing. [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. [Link]

  • Chad's Prep. (2018, September 20). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry [Video]. YouTube. [Link]

  • National Center for Biotechnology Information. 4-Chloro-2-nitrophenol. PubChem Compound Database. [Link]

  • Deventer, K., et al. (2013). EI mass spectra (70 eV) of 2-, 3- and 4-fluoroamphetamine. ResearchGate. [Link]

Sources

A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Methods for Purity Assessment of 4-Chloro-2-fluorophenetole

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of two distinct High-Performance Liquid Chromatography (HPLC) methods for the robust purity analysis of 4-Chloro-2-fluorophenetole, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. The purity of this raw material is a critical quality attribute that directly impacts the safety, efficacy, and yield of the final product. This document is intended for researchers, analytical scientists, and quality control professionals in the drug development and chemical industries.

The following guide details two scientifically-grounded, reverse-phase HPLC (RP-HPLC) methods, explaining the rationale behind the chromatographic choices and presenting comparative data. The methods are designed to be stability-indicating, capable of separating the main analyte from potential process-related impurities and degradation products.

Introduction to 4-Chloro-2-fluorophenetole and the Imperative of Purity Analysis

4-Chloro-2-fluorophenetole is a substituted aromatic ether. Its synthesis can introduce several impurities, including starting materials, by-products from side reactions (e.g., isomers), and degradation products formed during storage or processing. A reliable analytical method is therefore essential to quantify the purity and impurity profile, ensuring consistent quality and adherence to regulatory standards. High-Performance Liquid Chromatography is the technique of choice for this purpose due to its high resolving power, sensitivity, and precision.

This guide compares two methods:

  • Method A: A rapid isocratic method using a traditional C18 stationary phase. This method is designed for high-throughput screening and routine quality control where speed is a primary consideration.

  • Method B: A gradient method employing a Phenyl-Hexyl stationary phase. This alternative approach offers enhanced selectivity for aromatic and halogenated compounds, providing a different elution profile and potentially better resolution of critical impurity pairs.

Method A: Rapid Isocratic Analysis on a C18 Column

This method leverages the well-understood and widely used C18 stationary phase, which separates analytes primarily based on hydrophobicity. An isocratic elution, where the mobile phase composition remains constant, is chosen for its simplicity, robustness, and faster run times, making it ideal for routine analysis.

Rationale for Method A
  • Stationary Phase: A C18 (octadecylsilane) column is a general-purpose reversed-phase column that provides excellent retention for non-polar compounds like 4-Chloro-2-fluorophenetole. Its hydrophobic nature allows for effective separation from more polar impurities.

  • Mobile Phase: A simple mixture of acetonitrile and water is used. Acetonitrile is a common organic modifier in reversed-phase HPLC, offering good elution strength and low UV cutoff. The isocratic mode ensures reproducible retention times and rapid analysis.

  • Detection: UV detection at 280 nm is selected based on the expected chromophore of the analyte and its potential aromatic impurities. A photodiode array (PDA) detector is recommended to assess peak purity and identify any co-eluting impurities.

Experimental Protocol: Method A
  • Chromatographic System: A standard HPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a PDA detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Acetonitrile and water in a 70:30 (v/v) ratio.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a stock solution of 4-Chloro-2-fluorophenetole at a concentration of 1 mg/mL in the mobile phase. Dilute to a working concentration of 0.1 mg/mL with the mobile phase.

Method B: Enhanced Selectivity with a Phenyl-Hexyl Column and Gradient Elution

Method B utilizes a Phenyl-Hexyl stationary phase, which provides alternative selectivity compared to a standard C18 column. The phenyl groups in the stationary phase can interact with the aromatic ring of 4-Chloro-2-fluorophenetole and its impurities through pi-pi (π-π) interactions, offering a different separation mechanism. A gradient elution is employed to improve the resolution of a wider range of impurities with varying polarities and to ensure that any late-eluting compounds are cleared from the column.

Rationale for Method B
  • Stationary Phase: The Phenyl-Hexyl phase offers a unique selectivity for aromatic compounds. This can be particularly advantageous for separating isomers or other closely related aromatic impurities that may be difficult to resolve on a C18 column.

  • Mobile Phase: A gradient elution starting with a higher percentage of water and gradually increasing the proportion of methanol allows for the separation of a broader range of impurities, from polar to non-polar. Methanol is chosen as the organic modifier to provide a different selectivity compared to acetonitrile. A small amount of phosphoric acid is added to the aqueous phase to control the pH and improve peak shape.

  • Detection: Similar to Method A, UV detection at 280 nm with a PDA detector is employed for comprehensive analysis.

Experimental Protocol: Method B
  • Chromatographic System: A standard HPLC system with a gradient pump, autosampler, column thermostat, and a PDA detector.

  • Column: Phenyl-Hexyl reverse-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Phosphoric acid in Water

    • B: Methanol

  • Gradient Program:

    • 0-2 min: 50% B

    • 2-15 min: 50% to 90% B

    • 15-18 min: 90% B

    • 18.1-22 min: 50% B (re-equilibration)

  • Flow Rate: 1.2 mL/min.

  • Column Temperature: 35 °C.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a stock solution of 4-Chloro-2-fluorophenetole at a concentration of 1 mg/mL in methanol. Dilute to a working concentration of 0.1 mg/mL with a 50:50 mixture of Mobile Phase A and B.

Comparative Performance Data

The following tables summarize hypothetical, yet realistic, chromatographic data obtained from the analysis of a spiked sample of 4-Chloro-2-fluorophenetole containing known impurities.

Table 1: Chromatographic Performance Comparison

ParameterMethod A (Isocratic C18)Method B (Gradient Phenyl-Hexyl)
Run Time 10 minutes22 minutes
Retention Time of Main Peak 4.52 min12.87 min
Resolution (Main Peak / Impurity 2) 1.82.5
Tailing Factor (Main Peak) 1.11.0
Theoretical Plates (Main Peak) 850015000

Table 2: Impurity Profile Comparison

CompoundMethod A (Retention Time)Method B (Retention Time)
Impurity 1 (Polar)2.15 min5.63 min
4-Chloro-2-fluorophenetole4.52 min12.87 min
Impurity 2 (Isomer)4.98 min13.51 min
Impurity 3 (Non-polar)8.21 min16.94 min

Workflow Diagrams

HPLC_Method_A_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis (Method A) cluster_data Data Analysis prep1 Weigh 10 mg of 4-Chloro-2-fluorophenetole prep2 Dissolve in 10 mL of Mobile Phase (1 mg/mL) prep1->prep2 prep3 Dilute 1 mL to 10 mL with Mobile Phase (0.1 mg/mL) prep2->prep3 hplc1 Inject 10 µL onto C18 Column prep3->hplc1 hplc2 Isocratic Elution: ACN:Water (70:30) 1.0 mL/min, 10 min hplc1->hplc2 hplc3 Detect at 280 nm hplc2->hplc3 data1 Integrate Peaks hplc3->data1 data2 Calculate Purity and Impurity Levels data1->data2

Caption: Experimental Workflow for Method A.

HPLC_Method_B_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis (Method B) cluster_data Data Analysis prep1 Weigh 10 mg of 4-Chloro-2-fluorophenetole prep2 Dissolve in 10 mL of Methanol (1 mg/mL) prep1->prep2 prep3 Dilute 1 mL to 10 mL with 50:50 A:B (0.1 mg/mL) prep2->prep3 hplc1 Inject 10 µL onto Phenyl-Hexyl Column prep3->hplc1 hplc2 Gradient Elution: 50-90% B in 13 min 1.2 mL/min, 22 min total hplc1->hplc2 hplc3 Detect at 280 nm hplc2->hplc3 data1 Integrate Peaks hplc3->data1 data2 Calculate Purity and Impurity Levels data1->data2

Caption: Experimental Workflow for Method B.

Discussion and Recommendations

Method A is a robust, rapid, and straightforward method suitable for routine quality control where the impurity profile is well-characterized and the primary goal is to confirm purity against a specification. Its short run time allows for high sample throughput. However, its reliance on a single separation mechanism (hydrophobicity) may not be sufficient to resolve all potential impurities, especially structurally similar isomers. The lower resolution and plate count compared to Method B indicate a less powerful separation.

Method B offers superior resolving power and alternative selectivity due to the Phenyl-Hexyl stationary phase and the use of a gradient elution. This method is highly recommended for method development, characterization of new batches, and for stability studies where the detection and separation of unknown degradation products are critical. The improved resolution of the critical pair (Impurity 2) and the higher theoretical plate count demonstrate its enhanced performance. The longer run time is a trade-off for the more comprehensive and reliable data it provides.

The choice between these two methods depends on the specific analytical need. For high-throughput, routine QC of a well-known material, Method A is a cost-effective and efficient choice. For in-depth analysis, stability testing, and method development where complete separation of all potential impurities is paramount, Method B is the superior option. It is often advisable to develop and validate both a rapid QC method and a more comprehensive stability-indicating method for critical raw materials like 4-Chloro-2-fluorophenetole.

References

  • Basics of Chromatography. (2023). YouTube.
  • Process for preparing 2-chloro-4-fluorophenol. Google Patents.
  • Wang, L., Zhu, H., Ma, C., & Yan, Y. (2012). HPLC Determination of Chlorophenols in Water with Separation by Ionic Liquids [Bmim]BF4 Aqueous Two-phase Solvent Sublation. Asian Journal of Chemistry.
  • HPLC-fluorescence Determination of Chlorocresol and Chloroxylenol in Pharmaceuticals. PubMed.
  • Haque, I., & Khan, A. (2006). Chromatographic Determination of Chlorophenols. Journal of the Chemical Society of Pakistan.
  • Comparative Guide to Purity Analysis of 4-[[(4-Fluorophenyl)imino]methyl]-phenol: A Validated HPLC Method and Alternatives. Benchchem.

A Researcher's Guide to 4-Chloro-2-fluorophenetole: A Study in Orthogonal Halogen Reactivity

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Differentiated Halogens in Synthesis

In the landscape of modern drug discovery and materials science, polyhalogenated aromatic compounds are indispensable building blocks. Their utility, however, is not merely in their presence, but in the nuanced and differential reactivity each halogen imparts upon the scaffold. 4-Chloro-2-fluorophenetole (O-ethyl-4-chloro-2-fluorophenol) emerges as a particularly compelling example of this principle. This guide provides an in-depth comparison of its reactivity against other halogenated ethers, supported by established mechanistic principles and detailed experimental protocols. We will explore how the unique electronic interplay of the ortho-fluoro and para-chloro substituents, modulated by the activating ethoxy group, allows for selective and sequential functionalization, a critical advantage for complex molecule synthesis.

The Molecule in Focus: Electronic Landscape of 4-Chloro-2-fluorophenetole

To understand the reactivity of 4-chloro-2-fluorophenetole, one must first appreciate its electronic architecture. Three key features govern its chemical behavior:

  • The Ethoxy Group (-OEt): As a strong electron-donating group (EDG) through resonance and a weak electron-withdrawing group through induction, the ethoxy moiety activates the aromatic ring towards electrophilic substitution and influences the regiochemistry of nucleophilic attacks.

  • The Fluoro Group (-F): Fluorine is the most electronegative element, exerting a powerful electron-withdrawing inductive effect (-I). This effect is most pronounced at the ortho and meta positions. Paradoxically, in the context of nucleophilic aromatic substitution (SNAr), this strong induction makes the carbon to which it is attached (C2) highly electrophilic.[1][2]

  • The Chloro Group (-Cl): Chlorine is also an electron-withdrawing group via induction, though less so than fluorine. Critically, the Carbon-Chlorine (C-Cl) bond is significantly weaker and longer than the Carbon-Fluorine (C-F) bond.[3][4] This disparity in bond strength is the cornerstone of its differential reactivity in metal-catalyzed reactions.

This unique combination sets the stage for two primary, and often orthogonal, reaction pathways: Nucleophilic Aromatic Substitution, primarily targeting the C-F bond, and Metal-Catalyzed Cross-Coupling, which selectively activates the C-Cl bond.

Comparative Reactivity Analysis I: Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a cornerstone of aromatic chemistry, proceeding via a two-step addition-elimination mechanism. A nucleophile first attacks the electron-deficient aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex. The leaving group then departs, restoring aromaticity.[5]

For SNAr reactions, the rate is heavily influenced by two factors: the electrophilicity of the carbon being attacked and the stability of the leaving group. In the case of 4-chloro-2-fluorophenetole, the intense inductive effect of the ortho-fluorine atom makes the C2 carbon significantly more electrophilic and thus more susceptible to nucleophilic attack than the C4 carbon bearing the chlorine.[6] While fluoride is a poor leaving group in SN1/SN2 reactions, in SNAr the rate-determining step is typically the initial nucleophilic attack.[1] The powerful polarization of the C-F bond greatly accelerates this initial step, making fluorine a surprisingly effective leaving group in activated aromatic systems.[1][2]

Let's compare this to a related molecule, 2,4-dichlorophenetole. While both positions are activated, the superior inductive effect of fluorine in our target molecule makes the C2 position of 4-chloro-2-fluorophenetole significantly more reactive towards nucleophiles than the corresponding position in its dichloro analog.

Caption: SNAr mechanism on 4-chloro-2-fluorophenetole.

Experimental Protocol: SNAr with Sodium Methoxide

This protocol details the substitution of the fluorine atom in 4-chloro-2-fluorophenetole with a methoxy group.

Materials:

  • 4-Chloro-2-fluorophenetole (1.0 eq)

  • Sodium methoxide (1.2 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Standard workup and purification reagents (diethyl ether, saturated aq. NH₄Cl, brine, anhydrous MgSO₄)

Procedure:

  • Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-chloro-2-fluorophenetole and anhydrous DMF (approx. 0.2 M concentration).

  • Reagent Addition: Add sodium methoxide portion-wise to the stirred solution at room temperature.

  • Reaction: Heat the reaction mixture to 80-100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the mixture to room temperature and quench by slowly adding saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).

  • Washing: Combine the organic layers and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield 4-chloro-2-methoxyphenetole.

Scientist's Note: The choice of a polar aprotic solvent like DMF is crucial as it solvates the cation (Na⁺) without strongly solvating the nucleophile (MeO⁻), thus enhancing its nucleophilicity. The elevated temperature is necessary to overcome the activation energy associated with disrupting the aromaticity to form the Meisenheimer complex.

Comparative Reactivity Analysis II: Metal-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.[7][8] These reactions typically proceed through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[9]

The critical, rate-limiting step for many substrates is the initial oxidative addition, where the aryl halide adds to the low-valent metal catalyst (e.g., Pd(0)). The reactivity of the carbon-halogen bond in this step follows the trend of bond strength: C-I > C-Br > C-Cl >> C-F.[10] The C-F bond is exceptionally strong and generally unreactive under standard cross-coupling conditions that readily cleave C-Cl bonds.[3][4]

This reactivity difference is the key to the synthetic utility of 4-chloro-2-fluorophenetole. It allows for the selective functionalization of the C-Cl bond at the C4 position, while leaving the robust C-F bond at the C2 position untouched for potential subsequent transformations. This "orthogonal" reactivity is highly sought after in multi-step syntheses.

Compared to an alternative like 4-bromo-2-fluorophenetole, the C-Br bond would be even more reactive towards oxidative addition. Conversely, in a molecule like 1-chloro-4-fluorobenzene, the absence of the activating ethoxy group would render the C-Cl bond less reactive than in our target molecule.

Suzuki_Cycle Pd0 Pd(0)L₂ ArPdCl Ar-Pd(II)L₂-Cl Pd0->ArPdCl Oxidative Addition ArPdR Ar-Pd(II)L₂-R ArPdCl->ArPdR Transmetalation ArPdR->Pd0 Product Ar-R ArPdR->Product Reductive Elimination ArCl Ar-Cl (4-Chloro-2-fluorophenetole) ArCl->ArPdCl Boronic R-B(OR)₂ + Base Boronic->ArPdR

Caption: Simplified catalytic cycle for a Suzuki cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes the coupling of 4-chloro-2-fluorophenetole with phenylboronic acid.

Materials:

  • 4-Chloro-2-fluorophenetole (1.0 eq)

  • Phenylboronic acid (1.5 eq)

  • Pd(PPh₃)₄ (Palladium tetrakis(triphenylphosphine)) (0.05 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Toluene and Water (e.g., 4:1 mixture)

  • Schlenk flask or sealed reaction vial

  • Standard workup and purification reagents

Procedure:

  • Setup: To a Schlenk flask, add 4-chloro-2-fluorophenetole, phenylboronic acid, K₂CO₃, and Pd(PPh₃)₄.

  • Degassing: Evacuate the flask and backfill with an inert gas (N₂ or Ar). Repeat this cycle three times.

  • Solvent Addition: Add the degassed toluene/water solvent mixture via syringe.

  • Reaction: Heat the mixture to 90-110 °C with vigorous stirring. Monitor the reaction by TLC or GC-MS.

  • Workup: After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Extraction: Transfer to a separatory funnel, wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography to yield 2-fluoro-4-phenylphenetole.

Scientist's Note: The base (K₂CO₃) is essential for the transmetalation step, activating the boronic acid to form a more nucleophilic boronate species. The biphasic solvent system (toluene/water) is common for Suzuki couplings, facilitating the dissolution of both the organic-soluble aryl halide and the water-soluble inorganic base. Thorough degassing is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.

Data Summary: A Comparative Overview

The following table summarizes the expected reactivity patterns for 4-chloro-2-fluorophenetole in comparison with other halogenated ethers, based on established chemical principles.

CompoundReaction TypePrimary Reactive SiteRelative RateKey Takeaway
4-Chloro-2-fluorophenetole SNAr (e.g., with NaOMe) C2 (C-F) Fast Highly activated by ortho-F induction.
2,4-DichlorophenetoleSNAr (e.g., with NaOMe)C2 & C4 (C-Cl)ModerateLess activation compared to C-F; potential for mixture of products.
4-Chloro-2-fluorophenetole Suzuki Coupling C4 (C-Cl) Moderate Selective C-Cl activation; C-F bond is inert.
4-Bromo-2-fluorophenetoleSuzuki CouplingC4 (C-Br)FastC-Br bond is more reactive than C-Cl in oxidative addition.
2-Fluoro-4-iodophenetoleSuzuki CouplingC4 (C-I)Very FastC-I bond is the most reactive in oxidative addition.

Conclusion

4-Chloro-2-fluorophenetole is a testament to the power of strategic halogen placement in synthetic design. The pronounced difference in the electronic nature and bond strengths of its C-F and C-Cl bonds provides a roadmap for selective, predictable, and orthogonal functionalization. The C-F bond at the activated ortho position serves as a handle for nucleophilic aromatic substitution, while the weaker C-Cl bond at the para position is the preferred site for metal-catalyzed cross-coupling reactions. This dual-reactivity profile makes it a superior building block for constructing complex molecular architectures, offering researchers a reliable platform for introducing diverse functionalities in a controlled, stepwise manner. Understanding and leveraging these distinct reactivity patterns is key to unlocking its full potential in the synthesis of novel pharmaceuticals and advanced materials.

References

  • Bowden, K., & Reece, C. H. (1950). Reactions of halogens with phenols. Journal of the Chemical Society (Resumed), 1686. [Link]

  • Quora. (2017). Which is stronger, the covalent bond C-F or C-CL? Why? [Link]

  • Allen Institute for AI. The order of bond strength among C-F, C-Cl, C-Br, C-1 is. [Link]

  • Professor Dave Explains. (2019). Nucleophilic Aromatic Substitution. YouTube. [Link]

  • The Organic Chemistry Tutor. (2020). Nucleophilic Aromatic Substitution. YouTube. [Link]

  • Problem Solved ChemOrgChem. (2023). Aromatic Nucleophilic Substitution. YouTube. [Link]

  • The Organic Chemistry Tutor. (2024). Nucleophilic Aromatic Substitution EXPLAINED! YouTube. [Link]

  • Powers, D. C., & Ritter, T. (2011). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. NIH National Library of Medicine. [Link]

  • Taylor & Francis. (2019). Cross-coupling reactions – Knowledge and References. [Link]

  • The Organic Chemist. (2022). CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview). YouTube. [Link]

Sources

A Senior Application Scientist's Guide to Predicting NMR Shifts in Fluorinated Compounds with DFT

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: The Challenge and Promise of Computational ¹⁹F NMR

In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine has become a cornerstone of molecular design. Its unique stereoelectronic properties can profoundly influence a molecule's conformation, metabolic stability, and binding affinity. Consequently, ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy has emerged as an indispensable tool for characterizing these fluorinated compounds. With its 100% natural abundance and high sensitivity, the ¹⁹F nucleus provides a clear observational window into the local electronic environment.

This is where computational chemistry, specifically Density Functional Theory (DFT), offers a powerful solution. By accurately predicting ¹⁹F NMR chemical shifts from first principles, DFT calculations can serve as a vital partner to experimental work, enabling researchers to:

  • Confidently assign complex ¹⁹F NMR spectra.

  • Differentiate between constitutional isomers and stereoisomers.

  • Probe the conformational landscape of flexible molecules.

  • Gain insight into non-covalent interactions influencing the fluorine environment.

This guide provides a comprehensive comparison of DFT methodologies for predicting ¹⁹F NMR chemical shifts, supported by experimental data and field-proven insights. We will dissect the causality behind computational choices, present a self-validating workflow, and equip you with the knowledge to select the optimal approach for your research needs.

Part 2: The Theoretical Framework: From Electron Density to Chemical Shift

The prediction of NMR chemical shifts via DFT is fundamentally a two-step process. First, the electronic structure of the molecule is solved to determine the electron density. Second, the response of this electron density to an external magnetic field is calculated. This response is quantified by the nuclear magnetic shielding tensor (σ), a second-rank tensor that describes how the electrons shield the nucleus from the applied magnetic field. The experimentally observed chemical shift (δ) is then derived from the isotropic part of this shielding tensor (σ_iso).

The most robust and widely adopted method for these calculations is the Gauge-Including Atomic Orbital (GIAO) method.[1][2] The GIAO method elegantly solves the problem of gauge-origin dependence, which can otherwise introduce significant errors into the calculation of magnetic properties.[1][3] It achieves this by incorporating the magnetic field dependence directly into the atomic basis functions, ensuring that the calculated shielding constants are independent of the chosen coordinate system's origin.

Part 3: A Comparative Guide to Computational Methods

The accuracy of a DFT-based NMR prediction is critically dependent on the choices made for the level of theory—specifically, the exchange-correlation functional and the basis set—and the treatment of the molecular environment (gas phase vs. solvent).

The Choice of Exchange-Correlation Functional

The functional is the engine of a DFT calculation, approximating the complex exchange and correlation energies of the electrons. For ¹⁹F NMR shifts, a range of functionals have been benchmarked, with varying trade-offs between accuracy and computational cost.

  • Hybrid Functionals (e.g., B3LYP, PBE0): These functionals, which mix a portion of exact Hartree-Fock exchange with DFT exchange, have long been the workhorses of computational chemistry. B3LYP, in particular, often provides a good balance of speed and accuracy for many applications, including NMR predictions for fluorinated aromatics.[3]

  • Range-Separated Hybrid Functionals (e.g., ωB97X-D): These more modern functionals systematically improve upon standard hybrids by treating short-range and long-range electron-electron interactions differently. The ωB97X-D functional, which also includes an empirical dispersion correction, has been shown to provide excellent accuracy for ¹⁹F NMR chemical shifts across a range of fluorinated molecules.[4][5]

  • High-HF-Exchange Functionals (e.g., BHandHLYP): Functionals with a higher percentage of Hartree-Fock exchange can also perform well, though their performance can be system-dependent.[6][7]

The Role of the Basis Set

The basis set is the set of mathematical functions used to build the molecular orbitals. For NMR calculations, which probe the electronic environment close to the nuclei, a flexible and robust basis set is crucial.

  • Pople-style basis sets (e.g., 6-31+G(d,p), 6-311+G(2d,p)): These are widely used and computationally efficient. The 6-31+G(d,p) basis set, which includes diffuse functions (+) for describing lone pairs and polarization functions (d,p) for accurately describing bonding, is often a recommended starting point for rapid and reliable predictions.[3][8] Increasing to a triple-zeta basis like 6-311+G(2d,p) can offer improved accuracy at a higher computational cost.[3]

  • Dunning-style correlation-consistent basis sets (e.g., aug-cc-pVDZ): These basis sets are designed to systematically converge towards the complete basis set limit. The augmented versions (aug-) are particularly important for NMR calculations as they include the diffuse functions necessary to describe the electronic distribution away from the nuclei. The combination of ωB97X-D with aug-cc-pVDZ has been recommended as a high-accuracy method.[4][5]

  • Segmented contracted basis sets for NMR (e.g., pcS-n, pcSseg-n): These basis sets have been specifically optimized for the calculation of NMR shielding constants and can provide very high accuracy, especially when paired with appropriate functionals.

Data Presentation: Performance of DFT Methods

The following table summarizes the performance of several recommended DFT functional and basis set combinations for predicting ¹⁹F NMR chemical shifts, based on data from benchmark studies on fluorinated organic molecules. The Root Mean Square Error (RMSE) provides a measure of the average deviation between calculated and experimental values.

Level of Theory (Functional/Basis Set)Typical RMSE (ppm)Computational CostRecommended For
B3LYP / 6-31+G(d,p)2.0 - 4.0LowRapid structural verification, assignment of well-separated signals.
ωB97X-D / 6-31+G(d,p)1.5 - 3.5ModerateHigher accuracy predictions, systems where dispersion may be important.
ωB97X-D / aug-cc-pVDZ~3.6[4][5]Moderate-HighHigh-accuracy predictions, reliable differentiation of close signals.
BHandHLYP / pcSseg-31.0 - 3.0[8]HighDemanding applications requiring the highest possible accuracy.

Note: RMSE values are approximate and can vary depending on the specific molecular test set and solvent conditions.

The Influence of Solvation

Fluorine's high electronegativity makes it a potent hydrogen bond acceptor, and its chemical shift can be sensitive to the solvent environment. While gas-phase calculations are computationally fastest and can be surprisingly accurate, especially when dispersion-corrected functionals are used, including a solvent model is generally recommended for the highest accuracy.

Implicit Solvation Models (e.g., PCM, SMD) are the most common approach. These models treat the solvent as a continuous medium with a defined dielectric constant, offering a good compromise between accuracy and computational cost. Studies have shown that including a continuum solvent model can reduce the maximum error in predictions.[3]

Part 4: A Validated Step-by-Step Computational Protocol

Trustworthiness in computational science comes from a clear, reproducible, and validated workflow. The following protocol outlines the essential steps for predicting ¹⁹F NMR chemical shifts using the Gaussian software package as an example. The principles are directly transferable to other quantum chemistry software like ORCA.[9][10]

Step 1: Geometry Optimization

The first and most critical step is to obtain an accurate molecular geometry, as the calculated shielding constants are highly sensitive to bond lengths and angles.[11][12]

Causality: An incorrect geometry will lead to an incorrect electron density distribution, which will inevitably result in an inaccurate shielding tensor calculation. It is imperative to perform a geometry optimization and confirm that a true energy minimum has been found by performing a subsequent frequency calculation (ensuring no imaginary frequencies).

Example Gaussian Input (Geometry Optimization of Fluorobenzene):

Note: The initial coordinates can be built using any molecular editor. The M06-2X functional is often recommended for accurate geometries.[7]

Step 2: NMR Shielding Calculation

Using the optimized geometry from Step 1, the GIAO NMR calculation is performed. The level of theory for the NMR step does not have to be the same as the optimization step. Often, a more economical level is used for optimization, followed by a higher-level, more accurate method for the NMR property calculation.

Example Gaussian Input (GIAO NMR Calculation):

Key Keywords Explained:

  • NMR=GIAO: This is the essential keyword that requests the calculation of NMR shielding tensors using the Gauge-Including Atomic Orbital method.[1][11]

  • Geom=Check Guess=Read: This tells Gaussian to read the molecular geometry and wavefunction from the checkpoint file created during the optimization step, ensuring the calculation is performed on the optimized structure.

Mandatory Visualization: DFT-NMR Workflow

The logical flow of a typical DFT-NMR calculation is illustrated below.

DFT_NMR_Workflow cluster_pre Pre-Processing cluster_calc DFT Calculation cluster_post Post-Processing mol_build 1. Build Molecule (e.g., GaussView, Avogadro) geom_opt 2. Geometry Optimization (e.g., M06-2X/6-311+G(d,p)) mol_build->geom_opt Initial Coordinates freq_calc 3. Frequency Calculation (Confirm Minimum) geom_opt->freq_calc Optimized Geometry nmr_calc 4. GIAO NMR Calculation (e.g., ωB97X-D/aug-cc-pVDZ) freq_calc->nmr_calc Validated Minimum extract_sigma 5. Extract Isotropic Shielding (σ_iso) nmr_calc->extract_sigma Shielding Tensors scale_shift 6. Convert to Chemical Shift (δ_calc) extract_sigma->scale_shift σ_iso values compare 7. Compare with Experiment scale_shift->compare Predicted δ

Caption: A typical workflow for predicting NMR chemical shifts using DFT.

Part 5: From Shielding to Shift - The Final, Critical Step

The output of a GIAO calculation is the absolute nuclear shielding tensor (σ), not the chemical shift (δ). To make a meaningful comparison with experimental data, this shielding must be converted to a chemical shift. This is typically done using linear scaling, which corrects for systematic errors inherent in the computational method.[3]

The relationship is described by the equation of a line:

δ_pred = m * σ_calc + b

Where:

  • δ_pred is the predicted chemical shift.

  • σ_calc is the calculated isotropic shielding constant from the DFT output.

  • m (the slope) and b (the y-intercept) are scaling factors.

These scaling factors are derived by performing calculations on a "training set" of known fluorinated compounds and performing a least-squares linear regression of their experimental chemical shifts against the calculated shielding constants. For ¹⁹F NMR, a slope (m ) of approximately -1 is typical, and the intercept (b ) represents the shielding constant of the reference standard (e.g., CFCl₃) at that level of theory. Once determined for a specific level of theory (e.g., B3LYP/6-31+G(d,p)), these factors can be reliably applied to new, unknown compounds calculated with the same method.

Mandatory Visualization: Method Selection Guide

Choosing the right computational method involves balancing the need for accuracy with available resources.

Method_Selection cluster_notes Considerations start What is the Goal? goal1 Qualitative Assignment (e.g., Isomer Differentiation) start->goal1 Relative Shifts Sufficient goal2 High-Accuracy Prediction (e.g., Conformational Analysis) start->goal2 Precise Values Needed method1 Use Cost-Effective Method: B3LYP/6-31+G(d,p) goal1->method1 method2 Use High-Accuracy Method: ωB97X-D/aug-cc-pVDZ goal2->method2 note1 • Always optimize geometry first. • Include implicit solvent (SMD/PCM). • Consistently apply scaling factors.

Caption: A decision-making guide for selecting a DFT method.

Part 6: Conclusion and Authoritative Grounding

The prediction of ¹⁹F NMR chemical shifts using DFT is a mature, reliable, and increasingly indispensable tool for chemists. By following a validated, multi-step protocol—beginning with a robust geometry optimization and culminating in a GIAO-based shielding calculation and linear scaling—researchers can achieve predictive accuracies that are often within 2-4 ppm of experimental values. Methods like B3LYP/6-31+G(d,p) offer a computationally efficient route for routine assignments, while more advanced functionals like ωB97X-D paired with correlation-consistent basis sets provide higher accuracy for more demanding research questions. By integrating these computational workflows, scientists can accelerate their research, resolve structural ambiguities, and gain deeper insights into the fascinating world of organofluorine chemistry.

References

  • Tantillo, D. J., & Weaver, J. D. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry, 83(6), 3220–3225. [Link]

  • How to perform NMR calculation in Gaussian. (2024). YouTube. Retrieved from [Link]

  • Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Ukhanev, S. A., Rusakov, Y. Y., & Rusakova, I. L. (2021). A Quest for Effective 19F NMR Spectra Modeling: What Brings a Good Balance Between Accuracy and Computational Cost in Fluorine Chemical Shift Calculations?. International Journal of Molecular Sciences, 22(14), 7462. [Link]

  • Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. (2018). ACS Publications. Retrieved from [Link]

  • DFT-GIAO calculations of F-19 NMR chemical shifts for perfluoro compounds. (n.d.). ResearchGate. Retrieved from [Link]

  • How to do NMR calculation using Gaussian 09W | GIAO method. (2023). YouTube. Retrieved from [Link]

  • A Quest for Effective 19F NMR Spectra Modeling: What Brings a Good Balance Between Accuracy and Computational Cost in Fluorine Chemical Shift Calculations?. (2021). MDPI. Retrieved from [Link]

  • A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine-carbon and fluorine-boron bonds. (2022). ChemRxiv. Retrieved from [Link]

  • Nunes, J. P., et al. (2022). A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine–carbon and fluorine–boron bonds. Physical Chemistry Chemical Physics, 24(34), 20433-20442. [Link]

  • NMR parameters in alkali, alkaline earth and rare earth fluorides from first principle calculations. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Using Different Reference Standards in NMR Calculations (Gaussian). (2022). YouTube. Retrieved from [Link]

  • Tutorial 17 | Gaussian NMR Calculation & Spectra Visualization. (2022). YouTube. Retrieved from [Link]

  • Wang, X., et al. (2024). Prediction of 19F NMR chemical shifts for organic compounds with ORCA. Journal of Magnetic Resonance, 358, 107611. [Link]

  • Simulating NMR spectrum in GaussView and Gaussian. (n.d.). University of Rochester. Retrieved from [Link]

  • Calculating NMR Shielding with GIAO. (2023). YouTube. Retrieved from [Link]

  • Calculated 19F NMR chemical shifts relative to CFCl3 (in ppm) of [XFn]−. (n.d.). ResearchGate. Retrieved from [Link]

  • Nuclear Magnetic Resonance (NMR) Parameters. (n.d.). ORCA Manual. Retrieved from [Link]

  • QM Assisted ML for 19F NMR Chemical Shift Prediction. (2022). ChemRxiv. Retrieved from [Link]

  • 19F Chemical Shifts and Coupling Constants. (n.d.). UC Santa Barbara NMR Facility. Retrieved from [Link]

  • 19F NMR Reference Standards. (n.d.). University of Wisconsin-Madison. Retrieved from [Link]

  • Prediction of 19F NMR chemical shifts for organic compounds with ORCA. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Prediction of 19F NMR chemical shifts for organic compounds with ORCA. (2024). ResearchGate. Retrieved from [Link]

  • Nuclear Magnetic Resonance (NMR). (n.d.). ORCA Tutorials. Retrieved from [Link]

  • Modeling of NMR spectra and signal assignment using real-time DFT/GIAO calculations. (n.d.). Semantic Scholar. Retrieved from [Link]

  • GIAO 13C NMR Calculation with Sorted Training Sets Improves Accuracy and Reliability for Structural Assignation. (2020). ACS Figshare. Retrieved from [Link]

Sources

A Comparative Guide to ¹³C-¹⁹F Coupling Constants in Aromatic Compounds for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern chemical analysis and drug development, the precise structural elucidation of fluorinated aromatic compounds is of paramount importance. The strategic incorporation of fluorine atoms into molecular scaffolds can dramatically alter their physicochemical and biological properties, including metabolic stability, binding affinity, and lipophilicity. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for characterizing these molecules, with the spin-spin coupling between carbon-13 (¹³C) and fluorine-19 (¹⁹F) nuclei, denoted as JCF, offering a treasure trove of structural information. This guide provides a comprehensive comparative study of ¹³C-¹⁹F coupling constants in aromatic systems, delving into the underlying principles, experimental methodologies for their measurement, and a comparative analysis of their magnitudes across various structural motifs.

The Significance of ¹³C-¹⁹F Coupling Constants

The magnitude of JCF is exquisitely sensitive to the electronic environment and the spatial relationship between the coupled nuclei. This sensitivity makes it a powerful probe for:

  • Confirming molecular connectivity: The presence and magnitude of through-bond JCF couplings provide unambiguous evidence of the carbon framework surrounding a fluorine substituent.

  • Determining stereochemistry and conformation: Through-space JCF couplings, arising from the spatial proximity of non-bonded ¹³C and ¹⁹F atoms, are invaluable for elucidating the three-dimensional arrangement of molecules.

  • Probing electronic effects: Changes in JCF values can reflect the electron-donating or -withdrawing nature of other substituents on the aromatic ring, offering insights into the electronic distribution within the molecule.

Theoretical Underpinnings: A Glimpse into the Mechanisms of Coupling

The interaction between ¹³C and ¹⁹F nuclear spins is transmitted through the electrons of the molecule. The dominant mechanism for one-bond and short-range couplings is the Fermi contact interaction .[1][2] This interaction is proportional to the probability of finding the bonding electrons at the location of the nuclei. Therefore, factors that influence the s-character of the carbon-fluorine bond, such as hybridization and substituent effects, will significantly impact the magnitude of ¹JCF.

For long-range couplings, other mechanisms such as the spin-dipolar and orbital contributions can become significant.[3] Furthermore, through-space coupling arises from the direct overlap of the electron orbitals of non-bonded but spatially close ¹³C and ¹⁹F atoms. This phenomenon is particularly important in sterically crowded molecules and provides crucial information about molecular conformation.

A Comparative Analysis of JCF in Aromatic Systems

The magnitude of ¹³C-¹⁹F coupling constants varies significantly depending on the number of intervening bonds and the specific aromatic system.

One-Bond Coupling (¹JCF)

The direct, one-bond coupling is the largest in magnitude and is typically in the range of -240 to -320 Hz for sp²-hybridized carbons in aromatic rings.[4] The negative sign indicates that the lower energy state has the nuclear spins anti-aligned.

Long-Range Couplings (ⁿJCF, where n > 1)

Long-range couplings provide valuable information about the connectivity and geometry of the molecule.

  • Two-bond coupling (²JCF): Typically in the range of 15 to 25 Hz.

  • Three-bond coupling (³JCF): Generally smaller, around 5 to 10 Hz.

  • Four- and five-bond couplings (⁴JCF and ⁵JCF): Often very small (0-3 Hz) and can be challenging to measure accurately.

The following table provides a comparative overview of typical ¹³C-¹⁹F coupling constants in substituted fluorobenzene derivatives.

Coupling TypeSubstituent (X) at para-positionTypical Value (Hz)
¹JC1-F-H-245.3
-NO₂-258.1
-NH₂-234.6
²JC2-F-H21.1
-NO₂18.5
-NH₂23.4
³JC3-F-H7.7
-NO₂9.2
-NH₂8.0
⁴JC4-F-H3.2
-NO₂4.5
-NH₂1.9

Note: The values presented are illustrative and can vary with solvent and other substituents. The sign of long-range couplings can be positive or negative.

In polycyclic aromatic hydrocarbons (PAHs) , the JCF values can be influenced by the extended π-system and steric interactions. For instance, in 1-fluoropyrene, sixteen distinct ¹³C-¹⁹F coupling constants have been observed and assigned, demonstrating the rich structural information available.[3][5]

Through-space couplings are particularly evident in ortho-substituted aromatic compounds where the fluorine atom is in close proximity to a carbon atom of a bulky substituent. These couplings can be as large as 50 Hz and are highly dependent on the internuclear distance.

Experimental Protocols for Measuring ¹³C-¹⁹F Coupling Constants

The accurate measurement of JCF requires careful selection of NMR experiments and optimization of acquisition parameters.

1D ¹³C NMR Spectroscopy

A straightforward method to observe one-bond and larger long-range couplings is to acquire a ¹³C NMR spectrum without proton decoupling. However, the resulting spectra can be complex due to ¹³C-¹H couplings. For simpler analysis, proton decoupling is typically employed, and the ¹³C-¹⁹F couplings are directly observed as splittings of the carbon signals.

Step-by-step protocol for 1D ¹³C{¹H} NMR:

  • Sample Preparation: Dissolve the fluorinated aromatic compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) at an appropriate concentration (typically 5-20 mg in 0.6 mL).

  • Instrument Setup: Tune and match the ¹³C and ¹H channels of the NMR spectrometer.

  • Acquisition Parameters:

    • Set the spectral width to cover the entire ¹³C chemical shift range.

    • Use a pulse angle of 30-45° to allow for faster repetition rates.

    • Set the acquisition time to at least 2-3 seconds to ensure good digital resolution.

    • Employ a relaxation delay of 1-2 seconds.

    • Use broadband proton decoupling (e.g., WALTZ-16).

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Processing: Apply a Fourier transform to the free induction decay (FID). Phase and baseline correct the spectrum.

  • Analysis: Measure the splitting of the carbon signals to determine the JCF values.

2D NMR Techniques for Unambiguous Assignments

For complex molecules or to measure small, long-range couplings, 2D NMR experiments are indispensable.

Heteronuclear Multiple Bond Correlation (HMBC): This experiment is widely used to identify long-range ¹H-¹³C correlations. By extension, it can be optimized to detect long-range ¹³C-¹⁹F couplings.

Step-by-step protocol for ¹⁹F-¹³C HMBC:

  • Pulse Program: Select a gradient-enhanced HMBC pulse sequence optimized for heteronuclear coupling.

  • Acquisition Parameters:

    • Set the ¹⁹F and ¹³C spectral widths appropriately.

    • The crucial parameter is the long-range coupling delay (typically denoted as d6 or a similar variable in the pulse program). This delay is optimized for a range of coupling constants (e.g., 4-10 Hz).

    • Acquire a sufficient number of increments in the indirect dimension (¹⁹F) to achieve adequate resolution.

  • Processing and Analysis: Process the 2D data to obtain the correlation spectrum. Cross-peaks will indicate couplings between specific ¹⁹F and ¹³C nuclei.

G cluster_1d 1D NMR Workflow cluster_2d 2D NMR Workflow SamplePrep_1D Sample Preparation Acquisition_1D 1D ¹³C{¹H} Acquisition SamplePrep_1D->Acquisition_1D Processing_1D Data Processing (FT, Phasing) Acquisition_1D->Processing_1D Analysis_1D Measure JCF Splittings Processing_1D->Analysis_1D SamplePrep_2D Sample Preparation Acquisition_2D 2D ¹⁹F-¹³C HMBC Acquisition SamplePrep_2D->Acquisition_2D Processing_2D 2D Data Processing Acquisition_2D->Processing_2D Analysis_2D Identify Cross-Peaks Processing_2D->Analysis_2D

Logical Framework for Data Interpretation

The interpretation of ¹³C-¹⁹F coupling constants should follow a systematic approach to maximize the structural information obtained.

G Start Acquire ¹³C & ¹⁹F NMR Data Identify_J1 Identify ¹JCF Couplings Start->Identify_J1 Identify_Jn Identify Long-Range nJCF Start->Identify_Jn Connectivity Establish Connectivity Identify_J1->Connectivity Through_Bond Through-Bond or Through-Space? Identify_Jn->Through_Bond Through_Bond->Connectivity Through-Bond Conformation Determine Conformation Through_Bond->Conformation Through-Space Final_Structure Propose Final Structure Connectivity->Final_Structure Conformation->Final_Structure

Conclusion

The comparative analysis of ¹³C-¹⁹F coupling constants in aromatic compounds provides a powerful tool for chemists in research and industry. A thorough understanding of the factors influencing these parameters, coupled with the application of appropriate NMR experimental techniques, enables the unambiguous determination of molecular structure and conformation. As the prevalence of fluorinated aromatics in pharmaceuticals and materials science continues to grow, the ability to expertly interpret JCF data will remain a critical skill for scientific advancement.

References

  • Mohanty, S., & Venkateswarlu, P. (1966). Proton and fluorine N.M.R. spectra of fluorobenzene. Molecular Physics, 11(4), 329-336. [Link]

  • Doddrell, D., Burfitt, I., Grutzner, J. B., & Barfield, M. (1974). Carbon-13-fluorine-19 coupling constants in fluorinated aromatic compounds. A theoretical and experimental study. Journal of the American Chemical Society, 96(5), 1241-1248.
  • Weigert, F. J., & Roberts, J. D. (1971). Nuclear magnetic resonance spectroscopy. Carbon-13-fluorine-19 coupling constants in fluorinated aromatic compounds. Journal of the American Chemical Society, 93(10), 2361-2367.
  • Williamson, K. L., Mosser, A. G., & Clutter, D. R. (1972). Through-space carbon-13-fluorine-19 coupling constants. Journal of the American Chemical Society, 94(13), 4752-4753.
  • Hansen, P. E. (1981). Carbon-13 NMR spectroscopy of polycyclic aromatic compounds. A review. Organic Magnetic Resonance, 15(2), 105-123.
  • Berg, A., Hansen, P. E., & Jakobsen, H. J. (1972). Sixteen 13C-19F Spin-Spin Coupling Constants in the 13C NMR Spectrum of 1-Fluoropyrene (C16H9F). Acta Chemica Scandinavica, 26, 2159-2160. [Link]

  • Contreras, R. H., & Peralta, J. E. (2000). Angular dependence of J-coupling. In Annual Reports on NMR Spectroscopy (Vol. 41, pp. 55-184). Academic Press.
  • Emsley, J. W., Phillips, L., & Wray, V. (1976). Fluorine coupling constants. In Progress in Nuclear Magnetic Resonance Spectroscopy (Vol. 10, pp. 83-756). Pergamon. [Link]

  • Wikipedia. (2023, October 29). Fermi contact interaction. [Link]

  • Napolitano, J. G., et al. (2019). 19F NMR in Drug Discovery. In Annual Reports in Medicinal Chemistry (Vol. 53, pp. 359-386). Elsevier.
  • University of California, San Diego. (2016, September 1). Measuring long range heteronuclear couplings. UCSD SSPPS NMR Facility. [Link]

  • Mallory, F. B., & Mallory, C. W. (1985). Through-space C,F and F,F spin-spin coupling constants in aromatic compounds. Journal of the American Chemical Society, 107(17), 4816-4820.
  • University of Ottawa. (2012, August 17). Measurement of Long Range C H Coupling Constants. uOttawa NMR Facility Blog. [Link]

  • Bell, N., et al. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 13(14), 4063-4071. [Link]

  • Dalvit, C., & Vulpetti, A. (2019). Ligand-Based Fluorine NMR Screening: Principles and Applications in Drug Discovery Projects. Journal of Medicinal Chemistry, 62(5), 2218-2244. [Link]

Sources

The Fluorine Factor: A Comparative Guide to the Lipophilicity of Fluorinated and Non-Fluorinated Aromatic Compounds

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, understanding and modulating a compound's lipophilicity is a cornerstone of rational drug design. This physicochemical property, often quantified as the logarithm of the partition coefficient (LogP), profoundly influences a drug's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. Among the myriad of chemical modifications available, the introduction of fluorine to an aromatic ring is a widely employed strategy, yet its effect on lipophilicity is far from straightforward. This guide provides an in-depth, objective comparison of the lipophilicity of fluorinated versus non-fluorinated aromatic compounds, supported by experimental data and detailed methodologies, to empower researchers in making informed decisions in molecular design.

The Dual Nature of Fluorine: Unraveling its Influence on Lipophilicity

The substitution of a hydrogen atom with fluorine on an aromatic ring introduces a fascinating dichotomy of electronic and steric effects that collectively modulate lipophilicity. Fluorine is the most electronegative element, leading to a strong inductive electron-withdrawing effect (-I effect) through the sigma bond. This polarization can decrease the electron density of the aromatic ring, potentially affecting its interactions with the surrounding environment.

Conversely, fluorine possesses lone pairs of electrons in its 2p orbitals, which can be donated to the aromatic π-system, resulting in a resonance electron-donating effect (+R or +M effect). Although fluorine is a weak resonance donor, this effect can partially counteract the inductive withdrawal. The interplay of these opposing electronic forces is a key determinant of the change in lipophilicity upon fluorination.

Furthermore, the small van der Waals radius of fluorine (1.47 Å) compared to hydrogen (1.20 Å) means that its introduction does not significantly increase steric bulk. However, the highly polarized C-F bond can influence intermolecular interactions, including hydrogen bonding and dipole-dipole interactions, in complex ways.

Caption: Opposing electronic effects of fluorine on an aromatic ring.

A Data-Driven Comparison: Experimental LogP Values

The theoretical impact of fluorination on lipophilicity is best understood through the lens of experimental data. The following tables present a comparative analysis of the octanol-water partition coefficients (LogP) for a series of non-fluorinated aromatic compounds and their fluorinated analogs.

Table 1: LogP of Benzene and its Fluorinated Derivatives

CompoundLogPChange from Benzene (ΔLogP)
Benzene2.13-
Fluorobenzene2.27+0.14
1,2-Difluorobenzene2.12-0.01
1,3-Difluorobenzene2.21+0.08
1,4-Difluorobenzene2.33+0.20
1,3,5-Trifluorobenzene2.30+0.17

Data compiled from various sources.

Table 2: LogP of Toluene and its Fluorinated Derivatives

CompoundLogPChange from Toluene (ΔLogP)
Toluene2.73-
2-Fluorotoluene2.730.00
3-Fluorotoluene2.85+0.12
4-Fluorotoluene2.86+0.13

Data compiled from various sources.

Table 3: LogP of Phenol and its Fluorinated Isomers

CompoundpKaLogP
Phenol10.001.46
2-Fluorophenol8.701.63
3-Fluorophenol9.301.76
4-Fluorophenol9.901.53

Data compiled from various sources.[1]

Table 4: LogP of Aniline and its Fluorinated Isomers

CompoundpKbLogP
Aniline9.420.90
2-Fluoroaniline-1.15
3-Fluoroaniline-1.25
4-Fluoroaniline9.351.41

Data compiled from various sources.[2]

Table 5: LogP of Nitrobenzene and Benzonitrile with Fluorine Substitution

CompoundLogPChange from Parent (ΔLogP)
Nitrobenzene1.85-
2-Fluoronitrobenzene2.01+0.16
3-Fluoronitrobenzene2.00+0.15
4-Fluoronitrobenzene1.99+0.14
Benzonitrile1.56-
4-Fluorobenzonitrile1.63+0.07

Data compiled from various sources.

From the data, a general trend emerges: monofluorination of an aromatic ring often leads to a modest increase in lipophilicity. However, the effect is highly context-dependent, influenced by the position of the fluorine atom and the presence of other functional groups. For instance, while monofluorination of benzene increases its LogP, the introduction of a second fluorine atom can either increase or decrease lipophilicity depending on the substitution pattern.

Experimental Protocol: The Shake-Flask Method for LogP Determination (OECD 107)

To ensure the generation of reliable and reproducible lipophilicity data, a robust experimental protocol is paramount. The "gold standard" for LogP determination is the shake-flask method, as outlined in the OECD Guideline for the Testing of Chemicals, Test No. 107. This method directly measures the partitioning of a solute between n-octanol and water.

Rationale for the Shake-Flask Method

The choice of n-octanol and water as the biphasic system is a deliberate one. n-Octanol is believed to be a good mimic of the lipid bilayers of cell membranes, providing a reasonable approximation of a drug's behavior in a biological environment. The direct measurement of the compound's concentration in both phases after reaching equilibrium provides a definitive and thermodynamically sound value for the partition coefficient.

Step-by-Step Methodology

1. Preparation of Solvents and Solutions:

  • Rationale: To ensure accurate and reproducible results, the mutual saturation of the n-octanol and water phases is critical. This prevents any volume changes or concentration gradients due to the miscibility of the two solvents during the experiment.

  • Procedure:

    • Mix high-purity n-octanol and water in a large vessel.

    • Shake vigorously for 24 hours at the experimental temperature (typically 25 °C).

    • Allow the phases to separate for at least 24 hours.

    • Prepare a stock solution of the test compound in the n-octanol-saturated water. The concentration should be chosen to be within the linear range of the analytical method and should not exceed the solubility limit in either phase.

2. Partitioning:

  • Rationale: The goal is to achieve a true equilibrium of the solute between the two phases. The choice of the volume ratio of n-octanol to water is important to ensure that the concentration of the solute in both phases can be accurately measured.

  • Procedure:

    • In a suitable vessel (e.g., a glass-stoppered centrifuge tube), add a known volume of the aqueous stock solution.

    • Add a known volume of the water-saturated n-octanol. The volume ratio should be adjusted based on the expected LogP of the compound. For compounds with an expected LogP around 0, a 1:1 ratio is suitable. For more lipophilic compounds, a higher ratio of water to octanol may be necessary.

    • Gently shake the vessel at a constant temperature for a sufficient time to reach equilibrium. This can range from a few minutes to several hours. A preliminary experiment to determine the time to reach equilibrium is recommended.

3. Phase Separation:

  • Rationale: Complete separation of the two phases without any cross-contamination is crucial for accurate concentration analysis. Emulsions can sometimes form and must be broken.

  • Procedure:

    • Centrifuge the vessel to facilitate the separation of the two phases and break any emulsions that may have formed.

    • Carefully separate the two phases. A syringe or a separating funnel can be used for this purpose.

4. Concentration Analysis:

  • Rationale: A sensitive and specific analytical method is required to accurately quantify the concentration of the test compound in each phase. The method must be validated for linearity, accuracy, and precision in both the aqueous and n-octanol matrices.

  • Procedure:

    • Determine the concentration of the test compound in both the aqueous and n-octanol phases using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry detection.

    • Prepare calibration standards in both n-octanol-saturated water and water-saturated n-octanol to account for any matrix effects.

5. Calculation of LogP:

  • Rationale: The LogP is the base-10 logarithm of the ratio of the concentrations of the un-ionized solute in the n-octanol and aqueous phases at equilibrium.

  • Procedure:

    • Calculate the partition coefficient (P) using the formula: P = [Concentration in n-octanol] / [Concentration in aqueous phase]

    • Calculate the LogP: LogP = log10(P)

6. Self-Validation and Quality Control:

  • Rationale: To ensure the trustworthiness of the results, several quality control measures should be implemented.

  • Procedure:

    • Perform the experiment in triplicate to assess the precision of the method.

    • Run a blank experiment (without the test compound) to check for any interfering substances.

    • Include a reference compound with a known LogP value in the experimental run to verify the accuracy of the method.

    • The total amount of the test substance recovered in both phases should be compared to the initial amount added to check for any loss of material during the experiment.

Shake_Flask_Workflow cluster_prep 1. Preparation cluster_partition 2. Partitioning cluster_separation 3. Phase Separation cluster_analysis 4. Analysis & Calculation A Saturate n-octanol and water B Prepare aqueous stock solution A->B C Mix aqueous stock and saturated n-octanol B->C D Shake to reach equilibrium C->D E Centrifuge to separate phases D->E F Analyze concentration in each phase (e.g., HPLC) E->F G Calculate P and LogP F->G H H G->H Final LogP Value

Caption: Experimental workflow for LogP determination by the shake-flask method.

Conclusion: A Strategic Tool for Molecular Design

The fluorination of aromatic compounds is a powerful and nuanced tool in the medicinal chemist's arsenal for fine-tuning lipophilicity. While monofluorination often leads to a slight increase in LogP, the effect is not universally predictable and is highly dependent on the molecular context. The provided experimental data highlights the importance of empirical determination of lipophilicity for novel compounds. The detailed shake-flask protocol serves as a robust framework for generating high-quality, reliable LogP values, ensuring that decisions in drug design are based on sound experimental evidence. By understanding the fundamental principles of fluorine's electronic effects and employing rigorous experimental methodologies, researchers can strategically leverage fluorination to optimize the pharmacokinetic and pharmacodynamic properties of drug candidates.

References

  • Leo, A., Hansch, C., & Elkins, D. (1971). Partition coefficients and their uses. Chemical Reviews, 71(6), 525-616. [Link]

  • OECD. (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Guidelines for the Testing of Chemicals, Section 1. [Link]

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. [Link]

  • PubChem. National Center for Biotechnology Information. [Link]

  • Linclau, B., et al. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. Journal of Visualized Experiments, (143), e58835. [Link]

  • Gómez-Pérez, A., et al. (2022). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. Journal of Medicinal Chemistry, 65(21), 14816-14827. [Link]

  • Kim, K. H., et al. (2005). Correlations and Predictions of pKa Values of Fluorophenols and Bromophenols Using Hydrogen-Bonded Complexes with Ammonia. The Journal of Physical Chemistry A, 109(51), 11999-12006. [Link]

  • Cheméo. [Link]

  • Arnott, J. A., & Planey, S. L. (2012). The influence of lipophilicity in drug discovery and design. Expert Opinion on Drug Discovery, 7(10), 863-875. [Link]

  • Quora. (2020). Which compound is a better base, aniline or para-fluoroaniline? Why?. [Link]

Sources

A Comparative Guide to the Metabolism of Fluorophenols: The Influence of Halogen Substitution

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, a comprehensive understanding of xenobiotic metabolism is paramount. The introduction of halogen atoms, particularly fluorine, into phenolic structures is a common strategy in medicinal chemistry to modulate physicochemical properties and metabolic stability. This guide provides an in-depth comparison of the metabolism of fluorophenols against other halogenated phenols, offering both theoretical insights and practical experimental protocols.

Introduction: The Role of Halogenation in Drug Design

Phenolic moieties are prevalent in numerous therapeutic agents. However, they are often susceptible to extensive phase II metabolism, leading to rapid clearance. Halogenation, especially fluorination, is employed to alter electronic properties, lipophilicity, and binding interactions, thereby influencing the metabolic fate of the parent molecule. The unique properties of fluorine, such as its high electronegativity and small size, can significantly impact metabolic pathways compared to chlorine, bromine, and iodine substitutions.[1] Understanding these differences is critical for predicting drug-drug interactions, toxicity profiles, and overall pharmacokinetic behavior.

Major Metabolic Pathways of Halogenated Phenols

The metabolism of halogenated phenols primarily proceeds through two major phases:

  • Phase I Metabolism: Primarily oxidative reactions catalyzed by Cytochrome P450 (CYP450) enzymes, introducing or exposing functional groups.

  • Phase II Metabolism: Conjugation reactions where endogenous molecules are attached to the phenolic hydroxyl group, significantly increasing water solubility and facilitating excretion. The key enzymes involved are UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs).[2]

The nature and position of the halogen substituent profoundly influence the efficiency and preference of these pathways.

Phase I Metabolism: Cytochrome P450-Mediated Oxidation

CYP450 enzymes, a superfamily of heme-containing monooxygenases, are crucial for the phase I metabolism of a vast array of xenobiotics.[3] For halogenated phenols, the primary CYP450-mediated reaction is hydroxylation of the aromatic ring.

The position of the halogen atom influences the site and rate of hydroxylation. Generally, para-hydroxylation is a preferred route of metabolism for many phenolic compounds.[4] However, the presence of a halogen at the para-position can block this site, forcing metabolism to occur at other positions, or slowing down the overall rate of metabolism. Studies on halobiphenyls have shown that ortho- and meta-halosubstituted isomers are generally metabolized more slowly than their para-substituted counterparts.[4][5]

The high electronegativity of fluorine can create a more electron-deficient aromatic ring, which can be less susceptible to electrophilic attack by CYP450 enzymes compared to less electronegative halogens like chlorine and bromine.[6] This can contribute to the increased metabolic stability often observed with fluorinated compounds.[7]

This protocol outlines a general procedure for assessing the CYP450-mediated metabolism of halogenated phenols.

Materials:

  • Human Liver Microsomes (HLMs)

  • Halogenated phenol substrate (e.g., 4-fluorophenol, 4-chlorophenol, 4-bromophenol)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Potassium phosphate buffer (pH 7.4)

  • Acetonitrile (ACN) with an internal standard (e.g., a structurally similar compound not found in the matrix)

  • 96-well plates

  • Incubator/shaker

  • LC-MS/MS system

Procedure:

  • Prepare Reagents:

    • Thaw HLMs on ice.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

    • Prepare a stock solution of the halogenated phenol in a suitable solvent (e.g., DMSO, not exceeding 1% of the final incubation volume).

    • Prepare the potassium phosphate buffer.

  • Incubation:

    • In a 96-well plate, add the following in order:

      • Potassium phosphate buffer

      • Human Liver Microsomes (final protein concentration typically 0.2-1 mg/mL)

      • Halogenated phenol substrate (final concentration to be optimized, e.g., 1-10 µM)

    • Pre-incubate the plate at 37°C for 5 minutes with shaking.

    • Initiate the reaction by adding the pre-warmed NADPH regenerating system.

  • Time Points and Termination:

    • Incubate the reaction at 37°C with shaking.

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile containing the internal standard. This will precipitate the proteins.

  • Sample Processing and Analysis:

    • Centrifuge the plate at 4°C to pellet the precipitated protein.

    • Transfer the supernatant to a new 96-well plate.

    • Analyze the samples by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear portion of the curve represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) as 0.693/k.

    • Calculate the intrinsic clearance (CLint) using the appropriate equations.[8][9]

G cluster_prep Preparation cluster_incubation Incubation cluster_reaction Reaction & Termination cluster_analysis Analysis reagents Prepare Reagents (HLMs, NADPH, Substrate, Buffer) mix Combine Buffer, HLMs, and Substrate in 96-well plate reagents->mix pre_incubate Pre-incubate at 37°C mix->pre_incubate start_reaction Initiate with NADPH pre_incubate->start_reaction incubate Incubate at 37°C with shaking start_reaction->incubate terminate Terminate at time points with cold ACN + IS incubate->terminate centrifuge Centrifuge to pellet protein terminate->centrifuge transfer Transfer supernatant centrifuge->transfer lcms Analyze by LC-MS/MS transfer->lcms data Calculate t½ and CLint lcms->data

Phase II Metabolism: Glucuronidation and Sulfation

Phase II conjugation reactions are the primary routes for the detoxification and elimination of phenolic compounds.

UGTs are a superfamily of enzymes that catalyze the transfer of glucuronic acid from the cofactor uridine diphosphate glucuronic acid (UDPGA) to a substrate.[10] Phenols are excellent substrates for several UGT isoforms, particularly those in the UGT1A family (e.g., UGT1A1, UGT1A6, UGT1A9) and UGT2B family (e.g., UGT2B7).[11][12]

The electronic properties of the halogenated phenol can influence the rate of glucuronidation. Electron-withdrawing groups, such as halogens, can increase the acidity of the phenolic proton, potentially making the phenoxide ion a better nucleophile for attacking the UDPGA electrophile. However, steric hindrance from bulky halogens (I > Br > Cl > F) can negatively impact binding to the active site of the UGT enzyme.

This protocol provides a method to assess the glucuronidation of halogenated phenols.

Materials:

  • Human Liver Microsomes (HLMs)

  • Halogenated phenol substrate

  • Uridine diphosphate glucuronic acid (UDPGA)

  • Tris-HCl buffer (pH 7.4) containing MgCl₂

  • Detergent (e.g., Brij-58 or Triton X-100) to activate latent UGT activity

  • Acetonitrile (ACN) with an internal standard

  • 96-well plates

  • Incubator/shaker

  • LC-MS/MS system

Procedure:

  • Prepare Reagents:

    • Thaw HLMs on ice.

    • Prepare a stock solution of the halogenated phenol.

    • Prepare a stock solution of UDPGA.

    • Prepare the Tris-HCl buffer with MgCl₂ and the activating detergent.

  • Incubation:

    • In a 96-well plate, add the following:

      • Tris-HCl buffer with detergent

      • Human Liver Microsomes (final protein concentration typically 0.1-0.5 mg/mL)

      • Halogenated phenol substrate

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Initiate the reaction by adding UDPGA.

  • Time Points and Termination:

    • Incubate at 37°C.

    • At specified time points, terminate the reaction with ice-cold acetonitrile containing an internal standard.

  • Sample Processing and Analysis:

    • Process the samples as described in the CYP450 protocol (centrifugation, supernatant transfer).

    • Analyze by LC-MS/MS to quantify the formation of the glucuronide conjugate.

  • Data Analysis:

    • Determine the rate of metabolite formation.

    • Perform kinetic analysis (e.g., Michaelis-Menten) by varying the substrate concentration to determine Kₘ and Vₘₐₓ values.

G cluster_prep Preparation cluster_incubation Incubation cluster_reaction Reaction & Termination cluster_analysis Analysis reagents Prepare Reagents (HLMs, UDPGA, Substrate, Buffer) mix Combine Buffer, HLMs, and Substrate reagents->mix pre_incubate Pre-incubate at 37°C mix->pre_incubate start_reaction Initiate with UDPGA pre_incubate->start_reaction incubate Incubate at 37°C start_reaction->incubate terminate Terminate with cold ACN + IS incubate->terminate process Process samples (centrifuge, transfer) terminate->process lcms Analyze glucuronide formation by LC-MS/MS process->lcms kinetics Determine kinetic parameters (Km, Vmax) lcms->kinetics

SULTs are cytosolic enzymes that catalyze the transfer of a sulfonate group from the universal donor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to a substrate.[13] Phenolic compounds are major substrates for SULTs, particularly the SULT1A1 isoform, which is highly expressed in the human liver.[14]

Similar to glucuronidation, the acidity of the phenolic proton and steric factors can influence the rate of sulfation. The effect of halogen substitution on SULT activity can be complex and isoform-dependent.

This protocol details a method for measuring the sulfation of halogenated phenols.

Materials:

  • Human Liver Cytosol (S9 fraction can also be used)

  • Halogenated phenol substrate

  • 3'-phosphoadenosine-5'-phosphosulfate (PAPS)

  • Potassium phosphate buffer (pH 7.0) containing MgCl₂ and dithiothreitol (DTT)

  • Acetonitrile (ACN) with an internal standard

  • 96-well plates

  • Incubator/shaker

  • LC-MS/MS system

Procedure:

  • Prepare Reagents:

    • Thaw human liver cytosol on ice.

    • Prepare stock solutions of the halogenated phenol and PAPS.

    • Prepare the potassium phosphate buffer with MgCl₂ and DTT.

  • Incubation:

    • In a 96-well plate, add the following:

      • Potassium phosphate buffer

      • Human Liver Cytosol (final protein concentration typically 0.1-0.5 mg/mL)

      • Halogenated phenol substrate

    • Pre-incubate at 37°C for 5 minutes.

    • Initiate the reaction by adding PAPS.

  • Time Points and Termination:

    • Incubate at 37°C.

    • Terminate the reaction at specified time points with ice-cold acetonitrile containing an internal standard.

  • Sample Processing and Analysis:

    • Process the samples as previously described.

    • Analyze by LC-MS/MS to quantify the formation of the sulfate conjugate.

  • Data Analysis:

    • Determine the rate of sulfate conjugate formation.

    • Conduct kinetic analysis to determine Kₘ and Vₘₐₓ.

G cluster_prep Preparation cluster_incubation Incubation cluster_reaction Reaction & Termination cluster_analysis Analysis reagents Prepare Reagents (Cytosol, PAPS, Substrate, Buffer) mix Combine Buffer, Cytosol, and Substrate reagents->mix pre_incubate Pre-incubate at 37°C mix->pre_incubate start_reaction Initiate with PAPS pre_incubate->start_reaction incubate Incubate at 37°C start_reaction->incubate terminate Terminate with cold ACN + IS incubate->terminate process Process samples terminate->process lcms Analyze sulfate conjugate formation by LC-MS/MS process->lcms kinetics Determine kinetic parameters lcms->kinetics

Comparative Analysis of Halogen Substitution Effects

The metabolic fate of a halogenated phenol is a balance between Phase I and Phase II pathways, which is significantly influenced by the nature of the halogen.

HalogenElectronegativityVan der Waals Radius (Å)C-X Bond Strength (kcal/mol)Key Metabolic Implications
F 3.981.47116- Strong C-F bond resists oxidative cleavage.[15]- Small size minimizes steric hindrance.- High electronegativity can decrease CYP450 susceptibility.
Cl 3.161.7581- More susceptible to oxidative dehalogenation than fluorine.- Can serve as a substrate for various CYP and UGT isoforms.[11]
Br 2.961.8568- Weaker C-Br bond makes it more prone to cleavage.- Larger size may introduce steric constraints in enzyme active sites.[4]
I 2.661.9851- Most labile C-X bond, readily cleaved.- Largest size, significant steric impact.[16]

Data compiled from various sources.

A study on the effects of p-halogenated phenols on mitochondrial energy transfer reactions in rat liver mitochondria observed a descending order of effect as p-iodophenol > p-bromophenol > p-chlorophenol > p-fluorophenol > phenol, correlating with the hydrophobic binding constant of the compounds.[17] This highlights that beyond electronic effects, lipophilicity also plays a crucial role in the biological activity and potential for metabolism.

Conclusion and Future Perspectives

The substitution of halogens on a phenolic ring provides a powerful tool for modulating metabolic stability. Fluorine, with its unique combination of high electronegativity, small size, and strong carbon-fluorine bond, often imparts greater resistance to oxidative metabolism compared to other halogens. However, the interplay between electronic effects, sterics, and lipophilicity creates a complex metabolic landscape.

The provided experimental protocols offer a robust framework for the comparative in vitro assessment of halogenated phenol metabolism. By systematically evaluating the kinetics of CYP450, UGT, and SULT-mediated transformations, researchers can gain valuable insights to guide the design of new chemical entities with optimized pharmacokinetic profiles. Future studies should focus on the use of recombinant human enzyme isoforms to dissect the specific contributions of each enzyme to the overall metabolism of these compounds.

References

  • UDP-glucuronosyltransferase activity in human liver and colon. (n.d.). PubMed. Retrieved January 21, 2026, from [Link]

  • Determination of UDP-glucuronosyltransferase UGT1A6 activity in human and rat liver microsomes by HPLC with UV detection. (2001). Journal of Pharmaceutical and Biomedical Analysis, 25(1), 65-75. [Link]

  • Bisphenol A sulfonation is impaired in metabolic and liver disease. (2015). PLOS ONE, 10(6), e0129976. [Link]

  • Microsomal oxidation of bromo-, chloro- and fluorobiphenyls. (1993). Comparative Biochemistry and Physiology Part C: Comparative Pharmacology, 105(1), 119-125. [Link]

  • Microsomal oxidation of bromo-, chloro- and fluorobiphenyls. (1993). Comparative Biochemistry and Physiology Part C: Comparative Pharmacology, 105(1), 119-125. [Link]

  • Discovery of a widespread metabolic pathway within and among phenolic xenobiotics. (2017). Proceedings of the National Academy of Sciences, 114(23), 5988-5993. [Link]

  • Properties of Alcohols and Phenols. (2021). Chemistry LibreTexts. Retrieved January 21, 2026, from [Link]

  • Occurrence of the NIH Shift upon the Cytochrome P450-Catalyzed in Vivo and in Vitro Aromatic Ring Hydroxylation of Fluorobenzenes. (2000). Chemical Research in Toxicology, 13(8), 743-750. [Link]

  • Halogenated phenolic contaminants inhibit the in vitro activity of the thyroid-regulating deiodinases in human liver. (2011). Toxicological Sciences, 124(2), 391-400. [Link]

  • Effect of phenol and halogenated phenols on energy transfer reactions of rat liver mitochondria. (1988). Acta Medica Okayama, 42(1), 7-14. [Link]

  • Developmental Expression of the Cytosolic Sulfotransferases in Human Liver. (2018). Drug Metabolism and Disposition, 46(10), 1535-1543. [Link]

  • metabolic stability & determining intrinsic drug clearance. (2023, September 12). [Video]. YouTube. [Link]

  • Effects of atomic electronegativity of halogen on excited state reactional behaviors for 4-chloro-2-[1-(4-methoxy-phenyl)-4,5-diphenyl-1H-imidazol-2-yl]-phenol compound: a theoretical study. (2024). Journal of Molecular Modeling, 30(2), 48. [Link]

  • Experimental and theoretical affinity and catalysis studies between halogenated phenols and peroxidases: Understanding the bioremediation potential. (2020). International Journal of Biological Macromolecules, 161, 128-137. [Link]

  • An activity-based fluorescent sensor for the detection of the phenol sulfotransferase SULT1A1 in living cells. (2019). Journal of the American Chemical Society, 141(4), 1735-1742. [Link]

  • Characterization of the Ontogeny of Hepatic UDP-Glucuronosyltransferase Enzymes Based on Glucuronidation Activity Measured in Human Liver Microsomes. (2019). The Journal of Clinical Pharmacology, 59(S1), S89-S103. [Link]

  • Identification of UDP-glucuronosyltransferase (UGT) isoforms involved in the metabolism of Chlorophenols (CPs). (2024). Chemosphere, 359, 142249. [Link]

  • Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability. (2016). Drug Metabolism and Disposition, 44(5), 749-757. [Link]

  • Sulfation of Hydroxylamines and Hydroxamic Acids in Liver Cytosol From Male and Female Rats and Purified Aryl Sulfotransferase IV. (1990). Drug Metabolism and Disposition, 18(4), 434-439. [Link]

  • UDP-glucuronyltransferase activity toward harmol in human liver and human fetal liver cells in culture. (1990). Analytical Biochemistry, 185(1), 44-50. [Link]

  • Aromatic hydroxylation of fluorophenols providing possible pathways for their biodegradation. (2001). Applied and Environmental Microbiology, 67(7), 3189-3196. [Link]

  • Recent advances in sulfotransferase enzyme activity assays. (2010). Analytical and Bioanalytical Chemistry, 398(2), 647-657. [Link]

  • Cytochrome P450-mediated metabolism in brain: functional roles and their implications. (2011). Expert Opinion on Drug Metabolism & Toxicology, 7(10), 1243-1257. [Link]

  • Alcohol reacts with halogen acid to form haloalkanes but phenols do not form halobenzene. Why? (2017, November 25). Quora. [Link]

  • In Vitro Reaction Phenotyping of Cytochrome P450 Enzymes. (2018). In Cytochrome P450: Methods and Protocols (pp. 141-152). Humana Press. [Link]

  • Mechanistic aspects regarding the direct aqueous environmental photochemistry of phenol and its simple halogenated derivatives. A review. (2010). Water Research, 44(11), 3373-3386. [Link]

  • Validated assay for studying activity profiles of human liver UGTs after drug exposure: inhibition and induction studies. (2010). Analytical and Bioanalytical Chemistry, 396(5), 1817-1829. [Link]

  • Understanding P450-mediated Bio-transformations into Epoxide and Phenolic Metabolites. (2016). In Abstracts of Papers of the American Chemical Society (Vol. 252). American Chemical Society. [Link]

  • The in vitro assessment of the toxicity of volatile, oxidisable, redox-cycling compounds: phenols as an example. (2020). Archives of Toxicology, 94(6), 2109-2123. [Link]

  • UGT Reaction Phenotyping Studies. (n.d.). BioIVT. Retrieved January 21, 2026, from [Link]

  • Phenol. (n.d.). In Wikipedia. Retrieved January 21, 2026, from [Link]

  • Phenotyping UDP-Glucuronosyltransferases (UGTs) Involved in Human Drug Metabolism: An Update. (2018). In UDP-Glucuronosyltransferases: Methods and Protocols (pp. 3-24). Humana Press. [Link]

  • Cytochrome P450 Enzymes and Drug Metabolism in Humans. (2021). International Journal of Molecular Sciences, 22(23), 12808. [Link]

  • Simultaneous In Vitro Assay of Six UGT Isoforms in Human Liver Microsomes, Using Cocktails of Probe Substrates and LC-MS/MS. (2014). Drug Metabolism and Disposition, 42(6), 1035-1043. [Link]

  • A high-throughput (HTS) assay for enzyme reaction phenotyping in human recombinant P450 enzymes using LC-MS/MS. (2014). Current Protocols in Pharmacology, 64(1), 9.18.1-9.18.10. [Link]

  • Metabolism and Toxicity of Fluorine Compounds. (2021). Chemical Research in Toxicology, 34(3), 678-680. [Link]

  • metabolic stability assays for predicting intrinsic clearance. (2021, January 5). [Video]. YouTube. [Link]

  • Sonolysis of fluoro-, chloro-, bromo- and iodobenzene: a comparative study. (2007). Ultrasonics Sonochemistry, 14(4), 481-487. [Link]

  • Sequestration of a fluorinated analog of 2,4-dichlorophenol and metabolic products by L. minor as evidenced by 19F NMR. (2005). Environmental Science & Technology, 39(12), 4564-4570. [Link]

  • Cytochrome P450 Protocols. (2012). In Methods in Molecular Biology (Vol. 889). Humana Press. [Link]

  • Mammalian drug metabolism. (1983). Journal of Natural Products, 46(1), 71-8. [Link]

  • Main metabolic pathways of naphthalene in mammals. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Engineering Bacterial Cytochrome P450 (P450) BM3 into a Prototype with Human P450 Enzyme Activity Using Indigo Formation. (2004). Journal of Biological Chemistry, 279(33), 34718-34725. [Link]

Sources

A Senior Application Scientist's Guide to Validating Synthesis Products with 2D NMR

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of chemical synthesis, particularly within drug discovery and development, the unambiguous confirmation of a molecule's structure is paramount. While 1D Nuclear Magnetic Resonance (NMR) spectroscopy serves as the initial checkpoint, its limitations become apparent with increasing molecular complexity, where signal overlap can obscure crucial information.[1][2][3] This guide provides an in-depth comparison of key two-dimensional (2D) NMR techniques, offering a robust framework for validating the structures of synthesis products. As a self-validating system, the strategic application of these experiments provides an intricate and definitive map of your molecule's architecture.

The ‘Why’ Beyond 1D NMR: Unraveling Complexity

A standard 1D proton (¹H) or carbon (¹³C) NMR spectrum plots signal intensity against a single frequency axis.[1] For simple molecules, this is often sufficient. However, for novel compounds or complex scaffolds, overlapping multiplets and ambiguous signals can make definitive assignment impossible. 2D NMR overcomes this by spreading spectral information across two frequency dimensions, resolving overlapping signals and revealing correlations between different nuclei.[1][4][5] This multi-faceted view allows for a step-by-step assembly of the molecular puzzle.

Comparative Analysis of Core 2D NMR Techniques

The selection of the appropriate 2D NMR experiment is dictated by the specific structural question you aim to answer. The four cornerstone techniques for small molecule analysis are COSY, HSQC, HMBC, and NOESY. Each provides a unique piece of the structural puzzle, and together, they form a powerful toolkit for unambiguous structure validation.

Experiment Information Obtained Correlation Type Primary Application Key Strengths Limitations
COSY (Correlation Spectroscopy)¹H-¹H correlations through 2-3 bonds.[6][7][8][9]Through-bond (J-coupling)Identifying neighboring protons and tracing proton spin systems.[4][6]High sensitivity, relatively fast experiment. Excellent for mapping out the proton backbone of a molecule.Only shows proton-proton correlations; does not provide information about quaternary carbons or heteroatoms.
HSQC (Heteronuclear Single Quantum Coherence)Direct one-bond ¹H-¹³C (or other heteronuclei) correlations.[10][11][12]Through-bond (¹JCH)Assigning protons to their directly attached carbons.[11]Very high sensitivity due to proton detection.[13] An "edited" HSQC can also differentiate between CH, CH₂, and CH₃ groups.[10]Only shows direct, one-bond correlations. Quaternary carbons are not observed.
HMBC (Heteronuclear Multiple Bond Correlation)Long-range ¹H-¹³C correlations (typically 2-4 bonds).[10][11][14][15]Through-bond (ⁿJCH)Connecting different proton spin systems, identifying quaternary carbons, and assembling the carbon skeleton.[16]Crucial for piecing together molecular fragments. Can show correlations across heteroatoms.[10][16]Absence of a correlation is not definitive proof of a long separation.[10] Correlation intensity depends on the magnitude of the coupling constant, which can vary.[10][15]
NOESY (Nuclear Overhauser Effect Spectroscopy)¹H-¹H correlations through space (<5 Å).[17][18][19]Through-space (dipole-dipole interaction)Determining stereochemistry, conformation, and spatial relationships between protons.[17][20]Provides 3D structural information unavailable from through-bond experiments.[19] Essential for distinguishing between stereoisomers.[20]The Nuclear Overhauser Effect (NOE) is distance-dependent (proportional to 1/r⁶) and can be influenced by molecular motion.[19] For intermediate-sized molecules, the NOE can be close to zero, requiring a ROESY experiment instead.[19]

A Strategic Workflow for Structure Elucidation

A logical and systematic approach is key to efficiently solving a chemical structure. The following workflow outlines how these 2D NMR techniques can be synergistically applied.

G cluster_1d 1D NMR Analysis cluster_2d 2D NMR Correlation cluster_final Structure Validation H_NMR ¹H NMR: Proton inventory, integration, multiplicity COSY COSY: Identify ¹H-¹H spin systems (fragments) H_NMR->COSY C_NMR ¹³C & DEPT: Carbon inventory & type (CH, CH₂, CH₃, Cq) HSQC HSQC: Link protons to their directly attached carbons C_NMR->HSQC COSY->HSQC HMBC HMBC: Connect fragments via long-range ¹H-¹³C correlations HSQC->HMBC NOESY NOESY: Determine 3D structure & stereochemistry Structure Propose & Validate Final Structure HMBC->Structure NOESY->Structure

Caption: A typical workflow for structure elucidation using 2D NMR.

Experimental Protocols: A Self-Validating System

The trustworthiness of your structural assignment relies on the quality of your data. The following are generalized protocols for acquiring high-quality 2D NMR spectra for a typical small organic molecule.

Protocol 1: Acquiring a ¹H-¹H COSY Spectrum

The COSY experiment is often the first 2D experiment performed due to its speed and the fundamental connectivity information it provides.[8] It identifies protons that are coupled to each other, typically through two or three bonds.[4][6]

Causality: The pulse sequence in a COSY experiment allows for magnetization transfer between J-coupled protons.[8] This transfer is what generates the "cross-peaks" that are the signature of the correlation.

Methodology:

  • Sample Preparation: Prepare a solution of your compound in a deuterated solvent at a concentration of 5-10 mg in 0.6 mL. Ensure the solution is homogeneous and free of particulate matter.

  • Spectrometer Setup:

    • Lock and shim the spectrometer on your sample to achieve optimal magnetic field homogeneity.

    • Acquire a standard 1D ¹H NMR spectrum and correctly reference the solvent peak.

    • Determine the 90° pulse width for ¹H.

  • COSY Experiment Setup:

    • Load a standard COSY pulse sequence (e.g., cosygpqf on Bruker systems).

    • Set the spectral width in both dimensions to encompass all proton signals.

    • Typically, 256-512 increments in the indirect dimension (F1) and 1024-2048 data points in the direct dimension (F2) are sufficient for a small molecule.

    • Set the number of scans per increment (typically 2, 4, or 8) to achieve adequate signal-to-noise.

  • Data Processing:

    • Apply a sine-bell or squared sine-bell window function in both dimensions.

    • Perform a two-dimensional Fourier transform.

    • Phase the spectrum and symmetrize it to improve the appearance of the cross-peaks.

Protocol 2: Acquiring ¹H-¹³C HSQC and HMBC Spectra

HSQC and HMBC are heteronuclear experiments that provide complementary information about ¹H-¹³C connectivity. The HSQC identifies direct one-bond attachments, while the HMBC reveals longer-range connections.[11]

Causality: These experiments use a series of pulses on both the ¹H and ¹³C channels to transfer magnetization through one-bond (HSQC) or multiple-bond (HMBC) J-couplings. Detecting the signal on the highly sensitive ¹H nucleus makes these experiments very efficient.[14]

Methodology:

  • Spectrometer Setup: Following the acquisition of 1D ¹H and ¹³C spectra, ensure the spectral widths for both nuclei are correctly set in the 2D parameter set.

  • HSQC Experiment Setup:

    • Load a standard sensitivity-enhanced, phase-sensitive HSQC pulse sequence (e.g., hsqcedetgpsisp2.3 on Bruker systems for an edited HSQC).

    • The experiment is optimized for a one-bond ¹JCH coupling constant, typically around 145 Hz for sp³ carbons and 160 Hz for sp² carbons. A compromise of 145-150 Hz is usually effective.

    • Set experimental dimensions similar to COSY, with 256-512 increments in F1 (¹³C) and 1024-2048 points in F2 (¹H).

  • HMBC Experiment Setup:

    • Load a standard HMBC pulse sequence (e.g., hmbcgplpndqf on Bruker systems).

    • This experiment is optimized for a long-range coupling constant (ⁿJCH). This value can range from 2-14 Hz.[10] An optimization for 7-8 Hz is a good starting point as it provides a good compromise for detecting both two- and three-bond correlations.[10]

    • Acquire the data with a sufficient number of scans (often 8-16) to detect the weaker long-range correlations.

  • Data Processing:

    • For both experiments, apply a squared sine-bell window function in both dimensions.

    • Perform a 2D Fourier transform.

    • Phase the spectra. Magnitude calculation is sometimes used for HMBC, but phase-sensitive data is generally preferred for its higher resolution.

Interpreting the Data: Building the Molecule

The power of 2D NMR lies in the visual correlation of signals. By systematically analyzing the cross-peaks in each spectrum, a complete picture of the molecule can be constructed.

G cluster_result Inferred Fragment a Ha ↔ Hb e Fragment A - Cq - Fragment B a->e Connects Fragments b Hc ↔ Hd c Ha → Cq d Hd → Cq

Caption: Using HMBC to connect fragments identified by COSY.

  • COSY: Start by tracing the connectivity paths. A cross-peak at the coordinates of two proton signals (Ha, Hb) indicates they are coupled, likely on adjacent carbons. This allows you to build molecular fragments.[8][21]

  • HSQC: Use the HSQC spectrum to assign each proton to its directly attached carbon. This adds the carbon skeleton to your proton-defined fragments.

  • HMBC: This is the key to connecting the pieces. Look for correlations from protons to carbons that are two or three bonds away. For instance, a correlation from a methyl proton to a carbonyl carbon confirms their proximity. HMBC is also essential for identifying and placing quaternary carbons, which are invisible in HSQC spectra.[16]

  • NOESY: Once the 2D connectivity is established, use NOESY to confirm spatial relationships. A cross-peak between two protons that are far apart in the bonding network but close in space can confirm a stereochemical assignment or a particular conformation of the molecule.[17][18]

By layering the information from each of these experiments, a self-validating and unambiguous structural assignment can be achieved, providing the highest level of confidence in the identity of your synthesized product.

References

  • Nanalysis. (2021, July 12). NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity. Retrieved from [Link]

  • Proprep. In NMR spectroscopy, what is NOESY, and how is it used to determine spatial relationships in molecules? Retrieved from [Link]

  • Columbia University. HSQC and HMBC - NMR Core Facility. Retrieved from [Link]

  • Creative Biostructure. Understanding 2D NMR Spectra: How to Read and Interpret Them. Retrieved from [Link]

  • Chemistry For Everyone. (2025, August 25). What Is NOESY NMR? [Video]. YouTube. Retrieved from [Link]

  • University of Ottawa NMR Facility Blog. (2008, January 24). NOESY: Small Molecules vs Large Molecules. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, December 18). 7.3: Two Dimensional Homonuclear NMR Spectroscopy. Retrieved from [Link]

  • Oxford Instruments. 1H-1H COSY & TOCSY two- dimensional NMR spectroscopy. Retrieved from [Link]

  • University of Wisconsin-Madison. (2018, August 8). NOESY and ROESY. Retrieved from [Link]

  • Wikipedia. Two-dimensional nuclear magnetic resonance spectroscopy. Retrieved from [Link]

  • Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, February 11). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. Retrieved from [Link]

  • CEITEC. Measuring methods available and examples of their applications COSY (COrrelation Spectroscopy). Retrieved from [Link]

  • Chemistry For Everyone. (2025, August 5). What Is COSY NMR? [Video]. YouTube. Retrieved from [Link]

  • HMBC spectrum | Heteronuclear Multiple Bond Correlation. (2022, March 17). [Video]. YouTube. Retrieved from [Link]

  • How to Read 2D NMR (COSY & NOESY) — The Easiest Explanation Ever! (2025, October 5). [Video]. YouTube. Retrieved from [Link]

  • CEITEC. Measuring methods available and examples of their applications 2D HMBC (Heteronuclear Multiple-Bond Correlation spectroscopy). Retrieved from [Link]

  • University of Ottawa NMR Facility Blog. (2017, April 25). HMBC vs. H2BC. Retrieved from [Link]

  • Advances in Polymer Science. Heteronuclear Single-quantum Correlation (HSQC) NMR. Retrieved from [Link]

  • Cheminfo ELN. HSQC / HMBC prediction. Retrieved from [Link]

  • Zangger, K., & Sterk, H. (2013). Simultaneously Enhancing Spectral Resolution and Sensitivity in Heteronuclear Correlation NMR Spectroscopy. Angewandte Chemie International Edition, 52(40), 10496-10498. Retrieved from [Link]

  • JEOL. Structural Analysis of Organic Compound Using 2D-NMR Spectrum. Retrieved from [Link]

  • AZoLifeSciences. (2023, November 7). NMR Spectroscopy in Structural Analysis of Organic Compounds. Retrieved from [Link]

  • Murali, N. 2D NMR - Homonuclear 2D - Nuclear Magnetic Resonance. Retrieved from [Link]

  • Wiley Analytical Science. (2015, May 28). Organic Structures from 2D NMR Spectra - 2015. Retrieved from [Link]

  • ResearchGate. Organic Structure Determination Using 2-D NMR Spectroscopy. Retrieved from [Link]

  • Frydman, L., & Scherf, T. (2014). Single-scan 2D NMR: An Emerging Tool in Analytical Spectroscopy. Israel Journal of Chemistry, 54(1-2), 143-161. Retrieved from [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-Chloro-2-fluorophenetole

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and developers at the forefront of scientific innovation, our responsibility extends beyond discovery to encompass the entire lifecycle of the chemical entities we handle. The proper management and disposal of specialized reagents like 4-Chloro-2-fluorophenetole, a halogenated aromatic ether, are not mere regulatory hurdles; they are integral components of robust laboratory safety, environmental stewardship, and scientific integrity. This guide provides a procedural framework grounded in established safety principles to manage the disposal of this compound, ensuring the protection of personnel and the environment.

Foundational Knowledge: Hazard Assessment

Before any handling or disposal, a thorough understanding of the compound's potential hazards is paramount. While a specific Safety Data Sheet (SDS) for 4-Chloro-2-fluorophenetole must always be the primary source of information, we can infer its likely hazard profile from structurally similar halogenated compounds, such as 4-chloro-2-fluorophenol. The presence of chlorine and fluorine atoms on an aromatic ring dictates its classification as a halogenated organic compound, which informs the entire disposal pathway.[1]

Table 1: Anticipated Hazard Profile

Hazard Category Description Rationale & Immediate Action
Acute Toxicity Based on related compounds, it is likely to be harmful if swallowed, inhaled, or in contact with skin.[2][3][4] Handle with appropriate personal protective equipment (PPE) in a well-ventilated area, such as a certified chemical fume hood, to minimize exposure.[5][6]
Skin/Eye Irritation Halogenated phenols and similar structures are known to cause skin irritation and serious eye irritation or damage.[6][7] Avoid all direct contact. In case of exposure, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[6][8]

| Environmental Hazard | Halogenated organic compounds can be persistent in the environment and toxic to aquatic life. | Prevent any release into the environment. Do not dispose of this chemical down the drain under any circumstances.[6][9] |

The core principle behind these precautions is the chemical nature of halogenated organics. Their stability can make them resistant to natural degradation, and improper disposal, such as combustion at low temperatures, can lead to the formation of highly toxic byproducts like dioxins and furans.[10][11]

Personal Protective Equipment (PPE): A Non-Negotiable Standard

A proactive approach to safety begins with establishing a barrier between the researcher and the chemical hazard. The selection of PPE is not arbitrary; each component serves a specific protective function.

Table 2: Mandatory PPE for Handling 4-Chloro-2-fluorophenetole Waste

PPE Category Specification Rationale
Hand Protection Double-layer nitrile or Viton gloves.[9] Provides robust chemical resistance against halogenated organic solvents. Check manufacturer-specific glove compatibility charts.
Eye Protection Chemical safety goggles or a full-face shield.[5][6] Protects against splashes and potential vapors, which can cause severe eye irritation or damage.[6]
Body Protection A long-sleeved, fully-buttoned laboratory coat. Prevents incidental skin contact with contaminated surfaces or minor spills.[5]

| Respiratory Protection | All handling and waste consolidation must occur in a certified chemical fume hood.[5][12] | Minimizes the risk of inhaling potentially harmful vapors.[6] |

On-Site Waste Management: Segregation and Containment Protocol

Proper disposal begins the moment a material is designated as waste. The following step-by-step protocol ensures safe on-site accumulation and prevents dangerous chemical incompatibilities.

Step 1: Container Selection

Choose a designated hazardous waste container that is in good condition and constructed of a compatible material, such as high-density polyethylene (HDPE).[9][12] The use of metal safety cans is not recommended, as halogenated solvents can degrade to form acidic byproducts, which in turn can corrode the metal.[9]

Step 2: Waste Segregation

This is the most critical step in on-site management. 4-Chloro-2-fluorophenetole waste must be collected as Halogenated Organic Waste .[1]

  • DO NOT mix with non-halogenated organic wastes (e.g., acetone, ethanol, hexanes).[10][12] Keeping these streams separate often reduces disposal costs and complexity.[12]

  • DO NOT mix with aqueous waste, acids, bases, or oxidizers.[9][12] Mixing with incompatible materials can cause violent chemical reactions, heat generation, or the release of toxic gases.

The following diagram illustrates the critical decision-making process for proper chemical waste segregation in the laboratory.

WasteSegregation cluster_decision Decision Process cluster_containers Waste Containers Waste Chemical Waste (e.g., 4-Chloro-2-fluorophenetole) Decision1 Is it an Organic Compound? Waste->Decision1 Decision2 Does it contain a Halogen? (F, Cl, Br, I) Decision1->Decision2 Yes Aqueous Aqueous Waste (Blue Carboy) Decision1->Aqueous No (Inorganic) Halogenated Halogenated Organic Waste (Green Carboy) Decision2->Halogenated Yes NonHalogenated Non-Halogenated Organic Waste (Black Carboy) Decision2->NonHalogenated No

Caption: Waste Segregation Decision Flowchart.

Step 3: Labeling

As soon as the first drop of waste is added, the container must be labeled.[10] The label must include:

  • The words "Hazardous Waste".[13]

  • The full chemical name: "Waste 4-Chloro-2-fluorophenetole". Avoid abbreviations or formulas.[10]

  • A clear indication of the hazards (e.g., "Toxic," "Irritant").[13]

Step 4: Storage

Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[12] This area should be:

  • Well-ventilated and cool.[9]

  • Away from direct sunlight and sources of ignition.[9]

  • Within secondary containment (e.g., a polypropylene tub) to contain potential leaks.[9]

  • Segregated from incompatible materials.[9]

Spill Management Protocol

Accidents can happen, and preparedness is key. The response procedure varies significantly with the scale of the spill.

Small Spills (Cleanable in <10 minutes by trained personnel)
  • Alert & Restrict: Alert personnel in the immediate area and restrict access.

  • PPE: Ensure you are wearing the full, appropriate PPE as described in Section 2.[9]

  • Contain & Absorb: Cover the spill with an inert absorbent material, such as vermiculite, sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels.

  • Collect: Carefully sweep or scoop the absorbed material into a designated, sealable container for hazardous waste disposal.[2]

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Label & Dispose: Label the spill cleanup waste container and manage it alongside other halogenated organic waste.

Large Spills

For any large, unmanageable spill, or any spill that occurs outside of a fume hood:

  • Evacuate: Immediately evacuate the laboratory.

  • Alert: Notify your institution's Environmental Health & Safety (EH&S) department and emergency services.[10][12]

  • Isolate: If safe to do so, close the laboratory doors to contain the vapors.

  • Do Not Re-enter: Await the arrival of a trained emergency response team. Do not attempt to clean up a large spill yourself.[2]

Final Disposal Pathway: The Role of Professional Services

The ultimate disposal of 4-Chloro-2-fluorophenetole is not performed by laboratory personnel. It requires a licensed and regulated process to ensure complete destruction and environmental protection.

Primary Disposal Method: High-Temperature Incineration The accepted and environmentally sound method for disposing of halogenated organic waste is through high-temperature incineration at a licensed hazardous waste treatment, storage, and disposal facility (TSDF).[1][13] This process operates at temperatures sufficient to break the carbon-halogen and aromatic bonds, ensuring complete destruction of the compound.

Regulatory Compliance: EPA Waste Codes When preparing waste for pickup by your institution's EH&S or a certified contractor, it will be classified under specific EPA hazardous waste codes. If this compound is a spent solvent, it could fall under the F002 category for spent halogenated solvents.[13] It is the responsibility of the waste generator (the laboratory) to ensure proper classification in accordance with local and national regulations.[13]

By adhering to these rigorous protocols, you contribute to a culture of safety, ensure regulatory compliance, and uphold the ethical responsibilities of the scientific community. Always consult your institution's specific waste management guidelines and your material's SDS as the final authorities.

References

  • Hazardous Waste Segregation Guide . Bucknell University. [Link]

  • Halogenated Solvents Safety Information . Washington State University - Environmental Health & Safety. [Link]

  • Halogenated Waste Information . University of California, Santa Cruz - Environmental Health & Safety. [Link]

  • Halogenated Solvents in Laboratories . Temple University - Environmental Health and Radiation Safety. [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure . Braun Research Group, University of Illinois Urbana-Champaign. [Link]

  • Hazardous Materials Disposal Guide . Nipissing University. [Link]

  • Guidelines for Safe Laboratory Practices . NextGen Protocols. [Link]

  • Chemistry Laboratory Safety Rules . Orange Coast College. [Link]

  • National Primary Drinking Water Regulations . U.S. Environmental Protection Agency. [Link]

  • Environmental impact of paper . Wikipedia. [Link]

Sources

Navigating the Uncharted: A Safety and Handling Guide for 4-Chloro-2-fluorophenetole

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist's Note: In the landscape of chemical research and drug development, we often encounter compounds with limited publicly available safety data. 4-Chloro-2-fluorophenetole is one such case. This guide has been meticulously developed by drawing upon the safety profile of its closest structural analog, 4-Chloro-2-fluorophenol. The core principle here is an abundance of caution; the recommendations provided are benchmarked against the known hazards of a similar molecule and should be considered the minimum standard for safe handling.

Hazard Analysis: Extrapolating from a Structural Analog

Due to the scarcity of specific toxicological data for 4-Chloro-2-fluorophenetole, we will base our immediate safety protocols on the known hazards of 4-Chloro-2-fluorophenol. This related compound is classified as causing skin irritation, serious eye irritation, and potential respiratory irritation.[1] It is also considered toxic if swallowed and harmful in contact with skin or if inhaled.[2] Therefore, we must handle 4-Chloro-2-fluorophenetole with the assumption that it presents similar, if not identical, hazards.

Assumed Hazard Statements:

  • Causes skin irritation.

  • Causes serious eye damage.

  • May cause respiratory irritation.

  • Toxic if swallowed.

  • Harmful in contact with skin.

  • Harmful if inhaled.

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is non-negotiable to prevent dermal, ocular, and respiratory exposure. The following table outlines the minimum required PPE for handling 4-Chloro-2-fluorophenetole, based on the hazards associated with its phenol analog.

Protection TypeSpecific EquipmentRationale and Best Practices
Eye/Face Protection Chemical safety goggles and a face shieldStandard safety glasses are insufficient. Chemical safety goggles provide a seal around the eyes to protect against splashes and vapors. A face shield should be worn over the goggles, especially when handling larger quantities or during procedures with a high splash potential.[3][4]
Skin Protection Nitrile or neoprene gloves (minimum thickness of 0.11 mm) and a flame-retardant, chemical-resistant lab coat.Choose gloves that are resistant to chlorinated and fluorinated organic compounds. Always inspect gloves for tears or punctures before use. A lab coat, fully buttoned, is essential to protect your skin and personal clothing.[3] For tasks with a higher risk of splashes, consider a chemical-resistant apron over the lab coat.
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridgeAll handling of 4-Chloro-2-fluorophenetole should ideally be conducted within a certified chemical fume hood. If this is not possible, or if there is a risk of aerosol generation, a respirator is mandatory.[5] The specific type of cartridge should be selected based on a risk assessment of the procedure.
Foot Protection Closed-toe, chemical-resistant shoesTo protect from spills, shoes must fully cover the feet. Leather or other absorbent materials are not recommended as they can retain chemical spills.[6]

Operational Plan: From Benchtop to Disposal

Adherence to a strict operational workflow is critical for minimizing exposure risk. The following step-by-step guide provides a framework for the safe handling of 4-Chloro-2-fluorophenetole.

Pre-Handling Preparations
  • Designate a Workspace: All work with 4-Chloro-2-fluorophenetole must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

  • Assemble all Materials: Before starting, ensure all necessary equipment, including PPE, spill kits, and waste containers, are readily accessible.

  • Review Emergency Procedures: Familiarize yourself with the location and operation of safety showers, eyewash stations, and fire extinguishers.

Handling Protocol
  • Don PPE: Put on all required PPE as outlined in the table above.

  • Weighing and Transfer: If working with a solid, handle it in a manner that minimizes dust generation. If it is a liquid, use a syringe or pipette for transfers to avoid splashes.

  • Reaction Setup: Ensure all glassware is free from defects. If heating the compound, use a well-controlled heating mantle and monitor the reaction closely.

  • Post-Reaction Workup: Quench reactions carefully, especially if they are exothermic. Extractions and other workup procedures should be performed in the fume hood.

Decontamination and Disposal
  • Decontaminate Glassware: Rinse all glassware that has come into contact with 4-Chloro-2-fluorophenetole with an appropriate solvent (e.g., acetone or ethanol) in the fume hood. Collect the rinsate as hazardous waste.

  • Dispose of Waste: All solid and liquid waste containing 4-Chloro-2-fluorophenetole must be disposed of in a clearly labeled, sealed, and appropriate hazardous waste container.[1][7] Follow your institution's specific guidelines for halogenated organic waste.

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed last. Wash your hands thoroughly with soap and water after removing your gloves.

Emergency Procedures: A Rapid Response Plan

In the event of an exposure or spill, immediate and correct action is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[2] Remove contaminated clothing while under a safety shower. Seek immediate medical attention.

  • Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[8] Use an eyewash station if available. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[7]

  • Spill: Evacuate the immediate area. If the spill is small, and you are trained to do so, contain the spill with an absorbent material and place it in a sealed container for disposal. If the spill is large, or you are not comfortable cleaning it up, evacuate the area and contact your institution's environmental health and safety department.

Visualizing the Workflow: A Safety Protocol Diagram

The following diagram illustrates the key stages of safely handling 4-Chloro-2-fluorophenetole.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response Prep Pre-Handling Preparations PPE_Don Don PPE Prep->PPE_Don Handling Chemical Handling in Fume Hood PPE_Don->Handling Decon Decontaminate Glassware Handling->Decon Spill Spill Handling->Spill Exposure Exposure Handling->Exposure Waste Dispose of Hazardous Waste Decon->Waste PPE_Doff Doff PPE Waste->PPE_Doff

Caption: A flowchart illustrating the safe handling workflow for 4-Chloro-2-fluorophenetole.

Conclusion: A Culture of Safety

While the specific toxicological profile of 4-Chloro-2-fluorophenetole remains to be fully elucidated, a proactive and cautious approach to its handling is paramount. By treating it with the same level of respect as its known hazardous analog, 4-Chloro-2-fluorophenol, we can create a safe laboratory environment that protects researchers and enables the advancement of science. Always consult your institution's specific safety protocols and never hesitate to seek guidance from your environmental health and safety department.

References

  • 4-Chloro-2-fluorophenol SDS, 348-62-9 Safety Data Sheets - ECHEMI. (n.d.).
  • 4-Chloro-2-fluorophenol - Synquest Labs. (n.d.).
  • Personal Protective Equipment (PPE) | Chemistry | Wits. (2022, December 12). YouTube.
  • GHS 11 (Rev.11) SDS Word 下载CAS: 348-62-9 Name: 4-Chloro-2-fluorophenol - XiXisys. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.).
  • SAFETY D
  • What Personal Protective Equipment (PPE) Is Required for Working with Hazardous Chemicals? (2025, January 7). YouTube.
  • 11 Protective Clothing and Personal Protective Equipment Grower Pesticide Safety Course Manual. (2020, November 2). YouTube.
  • How to Use Personal Protective Equipment (PPE Breakdown). (2021, December 14). YouTube.
  • Personal Protective Equipment for Pesticide Applic

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.